(R)-4-(1-Aminoethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJMJWOLRCACSF-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651219 | |
| Record name | 4-[(1R)-1-Aminoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173898-21-0 | |
| Record name | Benzamide, 4-(1-aminoethyl)-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173898-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1R)-1-Aminoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-4-(1-Aminoethyl)benzamide CAS number 173898-21-0
This in-depth technical guide provides a comprehensive overview of (R)-4-(1-Aminoethyl)benzamide, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, analysis, safety, and applications, offering field-proven insights and methodologies.
Introduction
This compound is a chiral primary amine and a benzamide derivative.[1] The presence of a stereocenter at the ethylamine moiety makes it a valuable component in the synthesis of complex molecular architectures, particularly in medicinal chemistry where chirality is a critical determinant of biological activity.[2] This guide serves as a technical resource, consolidating key information to facilitate its effective use in research and development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 173898-21-0 | [3][4] |
| Molecular Formula | C9H12N2O | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Solid (likely a powder) | [5] |
| Boiling Point | 326.8 ± 25.0 °C (Predicted) | [6] |
| Density | 1.129 ± 0.06 g/cm3 (Predicted) | [6] |
| pKa | 16.20 ± 0.50 (Predicted) | [6] |
| SMILES | O=C(N)C1=CC=C(--INVALID-LINK--C)C=C1 | [3] |
Note: Some physical properties are predicted values and should be used as an estimate.
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound is a critical aspect of its utility. The primary strategies involve asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. A common and logical approach involves the asymmetric reduction of a prochiral ketone precursor.
Conceptual Asymmetric Synthesis Workflow:
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Protocol: Asymmetric Transfer Hydrogenation (Representative)
This protocol is based on established methods for the asymmetric reduction of ketones.[2]
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 4-acetylbenzoic acid (1.0 equivalent), in a suitable solvent such as dichloromethane.
-
Catalyst Addition: Add a chiral ruthenium-based catalyst (e.g., (R,R)-Ts-DPEN RuCl) and a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 molar ratio).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting chiral alcohol, (R)-4-(1-hydroxyethyl)benzoic acid, by column chromatography.
Subsequent steps to convert the chiral alcohol to the final product involve standard organic chemistry transformations.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.
| Analytical Method | Purpose | Typical Parameters |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Chemical shift (ppm), coupling constants (Hz), integration |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | m/z ratio |
| Chiral HPLC | Enantiomeric Purity Determination | Retention time, peak area |
| Infrared (IR) Spectroscopy | Functional Group Identification | Wavenumber (cm⁻¹) for N-H, C=O, C-N stretches |
| Elemental Analysis | Elemental Composition | %C, %H, %N, %O |
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose).
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|(R-isomer) - (S-isomer)| / |(R-isomer) + (S-isomer)|] * 100.
Applications in Drug Discovery and Development
The benzamide moiety is a well-established pharmacophore present in a variety of biologically active compounds. This compound serves as a crucial chiral building block in the synthesis of novel therapeutic agents. Its applications span across various therapeutic areas due to the versatility of the benzamide scaffold.[7]
Potential Therapeutic Targets and Applications:
-
Enzyme Inhibitors: The benzamide structure is found in inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) and carbonic anhydrase.[8][9]
-
Receptor Ligands: Benzamide derivatives have been developed as ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.
-
Anticancer Agents: The structural motif is present in several anticancer compounds.[10]
-
Antimicrobial Agents: Certain benzamide derivatives have shown antimicrobial activity.
Logical Workflow for Utilizing this compound in Drug Discovery:
Caption: A streamlined workflow for the application of this compound in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The information below is based on data for benzamide and related amino-benzamides and should be considered as a general guideline.[5][11] A specific Safety Data Sheet (SDS) for the (R)-isomer should always be consulted.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Ingestion: Do not eat, drink, or smoke when using this product. Harmful if swallowed.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
Hazard Identification (Based on Structurally Similar Compounds):
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Skin and Eye Irritation: May cause skin and eye irritation.[11]
In case of exposure or if you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.
Conclusion
This compound is a valuable and versatile chiral building block for drug discovery and development. Its synthesis, while requiring careful control of stereochemistry, is achievable through established asymmetric methodologies. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling procedures is paramount for its successful application in the laboratory. The presence of the benzamide scaffold suggests its potential for incorporation into a wide range of biologically active molecules, making it a compound of continued interest for medicinal chemists.
References
- 1. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. actylislab.com [actylislab.com]
- 6. 4-(1-aminoethyl)benzamide CAS#: 1082413-74-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
(R)-4-(1-Aminoethyl)benzamide molecular formula and weight
An In-depth Technical Guide to (R)-4-(1-Aminoethyl)benzamide: Synthesis, Characterization, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a chiral primary amine and a key structural motif in medicinal chemistry. Its stereospecific configuration makes it a valuable building block for the synthesis of complex, biologically active molecules where enantiomeric purity is critical for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of its fundamental properties, stereoselective synthetic pathways, analytical characterization, and applications in drug discovery. The methodologies discussed herein are grounded in established chemical principles, offering researchers and drug development professionals a practical framework for utilizing this important chiral intermediate.
Core Physicochemical Properties
This compound is a derivative of benzamide featuring a chiral ethylamine substituent at the para position. The "(R)" designation specifies the absolute stereochemistry at the chiral center, which is paramount for its interaction with biological targets. Its core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 173898-21-0 | [2] |
| Appearance | Typically an off-white to white solid (predicted) | N/A |
| Chirality | Contains one stereocenter | N/A |
Stereoselective Synthesis: The Imperative of Enantiomeric Control
The synthesis of enantiomerically pure this compound is a critical task, as the biological activity of chiral molecules often resides in a single enantiomer. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, synthetic strategies must prioritize stereocontrol.
The most logical and field-proven approach involves a multi-step sequence starting from a prochiral ketone, proceeding through an asymmetric reduction to establish the chiral center, followed by functional group manipulations to yield the final product.
Proposed Synthetic Pathway
A robust pathway begins with 4-acetylbenzonitrile. The nitrile group serves as a precursor to the primary amide, and the ketone is the site for asymmetric transformation.
The causality behind this choice of pathway is twofold:
-
Asymmetric Ketone Reduction: This is a well-established and highly reliable method for setting a chiral center. A variety of catalysts and reagents are available that provide high enantiomeric excess (e.e.).[3]
-
Late-Stage Amide Formation: Converting the nitrile to an amide in the final steps (via hydrolysis) avoids potential side reactions that the amide group might undergo during the preceding synthetic transformations.
A diagram of this proposed workflow is presented below.
Caption: Proposed asymmetric synthesis of this compound.
Expertise & Causality: The key step is the asymmetric transfer hydrogenation or hydrogenation of the ketone. This reaction establishes the stereocenter with high fidelity. The subsequent steps—mesylation followed by azide substitution—proceed via an Sₙ2 mechanism, which predictably inverts the stereocenter from (R)-alcohol to (S)-azide. The final reduction of the azide to the amine retains the (S)-configuration of the azide, which, by Cahn-Ingold-Prelog priority rules, corresponds to the desired (R)-amine.
Analytical Characterization: A Self-Validating Protocol
Confirming the identity, purity, and enantiomeric excess of the final compound is non-negotiable. A multi-technique analytical workflow ensures the integrity of the material.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular skeleton. The proton spectrum should show characteristic signals for the aromatic protons, the quartet and doublet for the ethyl group, and broad singlets for the NH₂ protons.[4][5][6]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (C₉H₁₂N₂O).[7][8]
-
-
Enantiomeric Purity Assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase (CSP), which differentially interacts with the (R) and (S) enantiomers, resulting in two separate peaks.[1][9][10] The ratio of the peak areas gives the e.e.
-
The analytical workflow is designed to be self-validating. NMR and MS confirm the molecule is chemically correct, while Chiral HPLC confirms its stereochemical purity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. bmse000668 Benzamide at BMRB [bmrb.io]
- 5. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to (R)-4-(1-Aminoethyl)benzamide: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-4-(1-Aminoethyl)benzamide is a chiral primary amine and a pivotal intermediate in contemporary pharmaceutical synthesis. Its stereospecific structure is integral to the efficacy of several advanced therapeutic agents, most notably as a key building block for the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides a comprehensive technical overview of the molecule's structure, the critical nature of its (R)-stereochemistry, and validated methodologies for its synthesis and enantiomeric purification. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an essential resource for researchers engaged in medicinal chemistry and process development.
Introduction: The Significance of this compound in Medicinal Chemistry
Benzamide derivatives are a cornerstone in drug discovery, exhibiting a wide spectrum of pharmacological activities.[1] Within this class, chiral amines introduce stereochemical complexity that is often directly linked to target-specific binding and biological response. This compound, with its defined three-dimensional arrangement at the benzylic carbon, has emerged as a high-value intermediate.
Its prominence is primarily due to its role in the synthesis of Niraparib (marketed as Zejula), a potent PARP inhibitor used in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[1][2] The precise (R)-configuration of the aminoethyl group is critical for the final drug's ability to bind effectively to the PARP enzyme. The development of robust and scalable methods to produce this enantiomerically pure intermediate is therefore a significant focus in pharmaceutical process chemistry.
Molecular Structure and Stereochemistry
The molecular identity of this compound is defined by its constituent parts: a benzamide core substituted at the para-position with a chiral 1-aminoethyl group.
Molecular Formula: C₉H₁₂N₂O Molecular Weight: 164.20 g/mol CAS Number: 173898-21-0[3]
The Chiral Center and (R)-Configuration
The stereochemistry of the molecule is determined by the chiral center at the carbon atom of the ethyl group attached to the benzene ring. The designation "(R)" is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules:
-
Assigning Priorities: The four groups attached to the chiral carbon are prioritized based on atomic number:
-
Priority 1: The amino group (-NH₂)
-
Priority 2: The benzamide-substituted phenyl ring (-C₆H₄CONH₂)
-
Priority 3: The methyl group (-CH₃)
-
Priority 4: The hydrogen atom (-H)
-
-
Determining Configuration: When viewing the molecule with the lowest priority group (the hydrogen atom) pointing away from the observer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction. This clockwise arrangement defines the stereocenter as having the (R)-configuration .
// Nodes for the molecule C_chiral [label="", pos="0,0!", shape=point]; N [label="NH₂", pos="-0.8,-0.7!", fontcolor="#202124"]; H [label="H", pos="0.5,-0.8!", fontcolor="#202124"]; C_phenyl [label="", pos="0.9,0.5!", shape=point]; C_methyl [label="CH₃", pos="-0.6,0.8!", fontcolor="#202124"];
// Edges with stereochemistry edge [dir=none]; C_chiral -> N [style=bold, len=1.2, label=" (1)"]; C_chiral -> C_phenyl [style=solid, len=1.2, label=" (2)"]; C_chiral -> C_methyl [style=solid, len=1.2, label=" (3)"]; C_chiral -> H [style=dashed, len=1.0, label=" (4)"];
// Label for the chiral center label_node [label="(R)", pos="0.1,0.2!", fontcolor="#EA4335", fontsize=14, shape=none];
// Arrow for CIP direction edge [color="#4285F4", penwidth=2, arrowhead=open, style=solid]; a [pos="-0.7, -0.2!", shape=point]; b [pos="0.7, 0.2!", shape=point]; c [pos="-0.2, 0.7!", shape=point]; a -> b [constraint=false]; b -> c [constraint=false]; } Figure 1: Cahn-Ingold-Prelog priority assignment for this compound.
The stereochemical purity of this center is paramount. The presence of the (S)-enantiomer can lead to impurities in the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety profile.
Synthesis and Enantiomeric Purification
The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. A common and industrially viable strategy involves the synthesis of a racemic mixture followed by chiral resolution. Advanced methods, such as asymmetric synthesis, are also employed in process development.
Synthesis of Racemic 4-(1-Aminoethyl)benzamide
A logical and field-proven pathway to the racemic amine proceeds via a two-step sequence starting from 4-acetylbenzonitrile.
Step 1: Synthesis of the Precursor 4-Acetylbenzamide The first step involves the hydration of the nitrile group of 4-acetylbenzonitrile to a primary amide.
Step 2: Reduction to Racemic 4-(1-Aminoethyl)benzamide The second step is the reduction of the ketone functionality of 4-acetylbenzamide to the corresponding amine. A common method for this transformation is reductive amination.
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution is a robust and scalable method for separating enantiomers. It relies on the principle that enantiomers react with a chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility) and can be separated.[4] For basic amines like 4-(1-aminoethyl)benzamide, chiral acids such as tartaric acid and its derivatives are highly effective resolving agents.[5][6]
Patents for structurally similar compounds detail the efficacy of using O,O'-diacyltartaric acid derivatives for this purpose.[7] The following protocol is a representative, field-proven method adapted for this specific resolution.
Experimental Protocol: Chiral Resolution with (-)-O,O'-Dibenzoyl-L-tartaric acid
This protocol is designed to selectively crystallize the diastereomeric salt of the desired (R)-enantiomer.
Materials:
-
Racemic 4-(1-Aminoethyl)benzamide
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Salt Formation:
-
In a reaction vessel, dissolve racemic 4-(1-aminoethyl)benzamide (1.0 equivalent) in warm methanol.
-
In a separate vessel, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (approximately 0.5 equivalents) in warm methanol. The stoichiometry is critical and may require optimization; starting with a sub-stoichiometric amount of the resolving agent often yields higher enantiomeric excess in the crystallized salt.
-
Slowly add the DBTA solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization. The diastereomeric salt of the (R)-amine with L-DBTA is typically less soluble and will precipitate.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-amine salt.
-
The enantiomeric purity of the salt can be checked at this stage by a validated chiral HPLC method. If necessary, the salt can be recrystallized from fresh methanol to enhance purity.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous solution of a base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the tartaric acid derivative and liberates the free amine into the organic layer.
-
Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Spectroscopic Data (Predicted and Representative)
While a publicly available, fully assigned spectrum for this specific intermediate is not readily found, the expected signals can be predicted based on the structure and data from analogous compounds.[8][9][10]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the amide group.
-
δ ~7.3-7.4 ppm (d, 2H): Aromatic protons ortho to the aminoethyl group.
-
δ ~7.2, 7.8 ppm (br s, 2H): Amide protons (-CONH₂).
-
δ ~4.1-4.2 ppm (q, 1H): Methine proton (-CH(NH₂)-).
-
δ ~1.8-2.0 ppm (br s, 2H): Amine protons (-NH₂).
-
δ ~1.3-1.4 ppm (d, 3H): Methyl protons (-CH₃).
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~168 ppm: Carbonyl carbon (-CONH₂).
-
δ ~148-150 ppm: Aromatic carbon attached to the aminoethyl group.
-
δ ~132-134 ppm: Aromatic carbon attached to the amide group.
-
δ ~127-128 ppm: Aromatic CH carbons.
-
δ ~126-127 ppm: Aromatic CH carbons.
-
δ ~50-52 ppm: Methine carbon (-CH(NH₂)-).
-
δ ~25 ppm: Methyl carbon (-CH₃).
Mass Spectrometry (EI):
-
m/z (M⁺): 164
-
Base Peak (M-CH₃)⁺: 149 (loss of methyl group)
-
Other fragments: 120 (loss of acetamide), 106, 77
Chiral HPLC for Enantiomeric Purity
Determination of enantiomeric excess (ee) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[11][12][13]
Representative Chiral HPLC Method:
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective for separating chiral amines. A column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) is a common choice.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a hydrocarbon solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is used. A small amount of a basic additive (e.g., diethylamine, DEA) is often required to improve peak shape and prevent tailing of the basic amine analytes. A typical starting mobile phase could be Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzamide chromophore absorbs strongly (e.g., 254 nm).
The method must be validated to demonstrate sufficient resolution between the (R)- and (S)-enantiomer peaks to allow for accurate quantification.
Applications in Drug Development: The Niraparib Case Study
The primary application of this compound is as a crucial building block in the synthesis of the PARP inhibitor Niraparib .[14][15] PARP inhibitors are a targeted cancer therapy that exploits deficiencies in the DNA damage repair pathways of certain cancer cells, a concept known as synthetic lethality.[16]
In the synthesis of Niraparib, the (R)-amine is coupled with another key fragment, typically via N-arylation, to construct the final drug molecule's core structure. The stereochemistry at this position is essential for the molecule to fit into the NAD⁺ binding pocket of the PARP enzyme, ensuring potent inhibition. Process development routes for Niraparib have explored various advanced methods, including biocatalytic transamination and dynamic kinetic resolutions, to generate this chiral amine intermediate efficiently and with high enantiomeric purity.[2]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling component for the synthesis of complex, life-saving therapeutics. Its value lies in its specific, well-defined stereochemistry, which is directly translated into the biological activity of the final drug product. A thorough understanding of its structure, coupled with robust and validated protocols for its stereoselective synthesis and analysis, is fundamental for any drug development professional working in this area. The methodologies presented in this guide, from racemic synthesis and classical resolution to analytical characterization, provide a solid, field-proven foundation for the successful application of this vital chiral building block.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 6. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 7. bmse000668 Benzamide at BMRB [bmrb.io]
- 8. ekwan.github.io [ekwan.github.io]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. labicom.cz [labicom.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | MDPI [mdpi.com]
An In-depth Technical Guide on the Role of (R)-4-(1-Aminoethyl)benzamide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-(1-Aminoethyl)benzamide is a chiral molecule of significant interest in modern synthetic chemistry, particularly within the pharmaceutical industry. Its value lies not in broad utility as a universal chiral auxiliary, but as a specialized chiral building block and potential resolving agent for the synthesis of complex, high-value molecules. This guide provides a detailed exploration of the synthesis, applications, and underlying principles governing the use of this compound in asymmetric synthesis, offering field-proven insights for its practical application.
Introduction: Defining the Role of a Specialized Chiral Intermediate
In the vast landscape of asymmetric synthesis, chiral molecules are employed in various capacities: as transient chiral auxiliaries, as ligands for metal catalysts, as organocatalysts, or as integral components of the final target structure.[1] this compound, with its defined stereocenter, primary amine, and benzamide moiety, primarily functions as a chiral intermediate or building block . This distinction is critical; rather than temporarily inducing chirality in a prochiral substrate before being removed, it is incorporated as a permanent stereochemical feature in the final product.[2]
The presence of a chiral ethylamine group on a rigid phenyl ring makes it a valuable synthon for introducing a specific stereocenter that can influence the biological activity of a drug molecule. Its synthesis and application are therefore of paramount importance for drug development professionals aiming to produce enantiomerically pure active pharmaceutical ingredients (APIs).
Synthetic Pathways to Enantiopure this compound
The accessibility of enantiomerically pure this compound is the gateway to its application. Two primary strategies dominate its production: direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis: A Direct Approach
The most elegant and atom-economical approach is to create the desired stereocenter selectively from a prochiral precursor. Asymmetric transfer hydrogenation of a corresponding ketone is a well-established and scalable method.
Causality Behind the Method: This pathway leverages a chiral catalyst (typically a Ruthenium or Rhodium complex with a chiral ligand) to stereoselectively deliver a hydride to one face of the ketone. The choice of catalyst and hydrogen source is critical for achieving high enantiomeric excess (ee). The resulting chiral alcohol is a versatile intermediate that can be converted to the amine with retention or inversion of configuration, depending on the chosen route (e.g., via mesylation and azide displacement).
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Precursor
This protocol is representative for the synthesis of the closely related ester derivative, which can be subsequently converted to the benzamide.[3]
Step 1: Asymmetric Reduction of 4-Acetylbenzoyl Derivative
-
Substrate: 4-Acetylbenzonitrile or a 4-acetylbenzoate ester.
-
Catalyst: A chiral Ru-based catalyst, such as (R,R)-Ts-DPEN-Ru.
-
Hydrogen Source: Formic acid/triethylamine azeotrope.
-
Solvent: Dichloromethane (DCM) or a similar aprotic solvent.
-
Procedure:
-
Dissolve the 4-acetylbenzoyl precursor in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the chiral Ruthenium catalyst (typically 0.1-1 mol%).
-
Add the formic acid/triethylamine mixture and stir at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, perform an aqueous workup to remove the catalyst and salts.
-
Purify the resulting chiral alcohol by column chromatography or crystallization.
-
Step 2: Conversion of Chiral Alcohol to Chiral Amine
-
Procedure:
-
Activate the hydroxyl group of the chiral alcohol, for instance, by converting it to a mesylate or tosylate using the corresponding sulfonyl chloride and a base like triethylamine.
-
Displace the leaving group with an azide source (e.g., sodium azide) in a polar aprotic solvent like DMF. This reaction typically proceeds with inversion of stereochemistry (SN2 mechanism).
-
Reduce the resulting azide to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or triphenylphosphine followed by water.
-
The final step would involve the conversion of the nitrile or ester group to the primary amide, if starting from those precursors.
-
Diagram: Asymmetric Synthesis Workflow
References
(R)-4-(1-Aminoethyl)benzamide: A Comprehensive Technical Guide for Asymmetric Synthesis
Abstract
(R)-4-(1-Aminoethyl)benzamide is a versatile and highly valuable chiral amine that serves as a critical building block and resolving agent in modern asymmetric synthesis. Its unique structural features, combining a rigid aromatic core with a stereodefined amino group and a hydrogen-bonding benzamide moiety, make it an effective tool for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, resolution, physicochemical properties, and diverse applications of this compound. The content herein is grounded in established chemical principles and supported by detailed experimental protocols and mechanistic insights to empower the practical application of this important chiral amine.
Introduction: The Strategic Importance of Chiral Amines in Drug Development
Chiral amines are fundamental components in a vast array of biologically active molecules, with a significant number of pharmaceuticals containing at least one chiral amine moiety. The stereochemistry of these amines is often critical to their pharmacological activity and toxicological profile. Consequently, the development of robust and efficient methods for obtaining enantiomerically pure amines is a cornerstone of modern drug discovery and development.
This compound has emerged as a significant player in this field. Its utility stems from its dual functionality: it can act as a resolving agent to separate racemic mixtures of acidic compounds, and it can serve as a chiral building block for the synthesis of more complex enantiomerically pure molecules. The benzamide group enhances its crystalline nature, which is advantageous for classical resolution, and provides an additional site for hydrogen bonding, which can influence the stereochemical outcome of reactions. This guide will delve into the practical aspects of utilizing this powerful chiral tool.
Synthesis and Resolution: A Practical Approach
The preparation of enantiomerically pure this compound is typically achieved through a two-stage process: the synthesis of the racemic amine followed by its chiral resolution.
Synthesis of Racemic 4-(1-Aminoethyl)benzamide
A reliable and scalable synthesis of racemic 4-(1-aminoethyl)benzamide can be accomplished via a three-step sequence starting from the commercially available 4-acetylbenzamide.
Experimental Protocol: Synthesis of Racemic 4-(1-Aminoethyl)benzamide
Step 1: Reduction of 4-Acetylbenzamide to 4-(1-Hydroxyethyl)benzamide
-
To a stirred solution of 4-acetylbenzamide (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl to a pH of ~6.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 4-(1-hydroxyethyl)benzamide[1], which can often be used in the next step without further purification.
Step 2: Conversion of 4-(1-Hydroxyethyl)benzamide to 4-(1-Azidoethyl)benzamide
-
Dissolve the crude 4-(1-hydroxyethyl)benzamide (1.0 eq) in a suitable solvent such as toluene.
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq) followed by the dropwise addition of 1,8-diazabicycloundec-7-ene (DBU) (1.2 eq) at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1-azidoethyl)benzamide.
Step 3: Reduction of 4-(1-Azidoethyl)benzamide to Racemic 4-(1-Aminoethyl)benzamide
-
Dissolve the 4-(1-azidoethyl)benzamide (1.0 eq) in methanol.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously for 4-8 hours.
-
Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield racemic 4-(1-aminoethyl)benzamide.
Chiral Resolution using (+)-Tartaric Acid
The separation of the racemic amine is effectively achieved by diastereomeric salt formation with a chiral acid. (+)-Tartaric acid is a cost-effective and highly efficient resolving agent for this purpose. The principle lies in the differential solubility of the two diastereomeric salts.[2][3][4]
Experimental Protocol: Resolution of (R,S)-4-(1-Aminoethyl)benzamide
-
Dissolve racemic 4-(1-aminoethyl)benzamide (1.0 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.
-
Slowly add the hot tartaric acid solution to the hot amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, during which time the less soluble diastereomeric salt, the (R)-amine-(+)-tartrate salt, will preferentially crystallize.
-
For complete crystallization, the flask can be placed in a refrigerator (4 °C) for several hours.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To liberate the free amine, suspend the collected crystals in water and add a 1 M aqueous solution of sodium hydroxide (NaOH) until the pH is >10.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. For higher enantiopurity, a second recrystallization of the diastereomeric salt may be performed before treatment with base.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| CAS Number | 173898-21-0 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 164.21 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General Observation |
| Melting Point | Not widely reported, expected to be a crystalline solid | N/A |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | General Chemical Principles |
Spectroscopic Data Interpretation
The structural features of this compound give rise to a characteristic spectroscopic fingerprint.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine (NH₂) and amide (CONH₂) protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The methine proton will be a quartet coupled to the methyl protons, and the methyl protons will be a doublet coupled to the methine proton. The amine and amide protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[5][6]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (typically δ 165-175 ppm), the aromatic carbons, and the two aliphatic carbons.[5][7]
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide (typically two bands in the 3400-3200 cm⁻¹ region). A strong C=O stretching vibration for the amide will be observed around 1680-1630 cm⁻¹. The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region.[8][9][10][11]
Applications in Asymmetric Synthesis
The primary utility of this compound lies in its application as a chiral resolving agent and a chiral building block.
As a Chiral Resolving Agent
This compound is an effective resolving agent for racemic carboxylic acids. The formation of diastereomeric salts, followed by fractional crystallization, allows for the separation of the enantiomers of the acid. The benzamide functionality often enhances the crystallinity of the resulting salts, facilitating a cleaner separation compared to other chiral amines.
Mechanism of Chiral Recognition: The resolution process relies on the three-dimensional arrangement of the interacting functional groups in the diastereomeric salts. Chiral recognition is achieved through a combination of ionic interactions (between the ammonium cation and the carboxylate anion) and hydrogen bonding involving the amide and the functional groups of the chiral acid. This network of non-covalent interactions leads to a more stable, and thus less soluble, crystal lattice for one diastereomer over the other.
As a Chiral Building Block
This compound can be incorporated into the synthesis of more complex chiral molecules. The primary amine serves as a nucleophilic handle for further functionalization, such as amide bond formation or reductive amination, while preserving the stereochemical integrity of the chiral center. Its presence in a molecule can be instrumental in directing the stereochemical outcome of subsequent reactions.
While specific, documented examples of this compound as a chiral auxiliary are not abundant in readily accessible literature, its structural similarity to other widely used chiral amines, such as (R)-1-phenylethylamine[12][13], suggests its potential in this capacity. In a chiral auxiliary role, it would be temporarily attached to a prochiral molecule to direct a stereoselective transformation, after which it would be cleaved and recovered.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
This compound is a valuable and versatile chiral amine with significant applications in asymmetric synthesis. Its straightforward synthesis and effective use as a resolving agent make it an attractive choice for obtaining enantiomerically pure carboxylic acids. While its application as a chiral auxiliary is less documented, its structural features suggest considerable potential in this area. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of readily accessible and effective chiral tools like this compound is set to increase. Further research into its applications as a chiral auxiliary and in the synthesis of novel chiral ligands and organocatalysts is a promising avenue for future exploration.
References
- 1. 4-(1-Hydroxyethyl)benzamide | C9H11NO2 | CID 22716490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. journals.co.za [journals.co.za]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. fiveable.me [fiveable.me]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of (R)-4-(1-Aminoethyl)benzamide (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-4-(1-Aminoethyl)benzamide
Authored by a Senior Application Scientist
Introduction and Molecular Structure Overview
This compound is a derivative of benzamide featuring a chiral 1-aminoethyl substituent at the para position of the phenyl ring. Its structure incorporates several key functional groups: a primary aromatic amide, a primary aliphatic amine, a disubstituted aromatic ring, and a stereocenter. Each of these features will produce distinct and identifiable signals in various spectroscopic analyses, which are crucial for confirming the molecule's identity, purity, and stereochemical integrity.
The comprehensive characterization of such molecules is a cornerstone of modern drug development and chemical research, ensuring that the correct compound is carried forward into further studies. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles for the predicted spectral features.
Figure 1: Structure of this compound with key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The ¹H and ¹³C NMR spectra will provide information on the number and types of protons and carbons, their connectivity, and their chemical environment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the aminoethyl group, and the protons on the nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Amide Protons (-CONH₂) | ~7.5 - 8.5 | Broad singlet | 2H | Amide protons are often broad due to quadrupole broadening from the nitrogen atom and exchange with trace water. Their chemical shift is solvent-dependent. |
| Aromatic Protons (ortho to -CONH₂) | ~7.8 | Doublet | 2H | These protons are deshielded by the electron-withdrawing amide group. They will appear as a doublet due to coupling with the protons meta to the amide. |
| Aromatic Protons (meta to -CONH₂) | ~7.4 | Doublet | 2H | These protons are ortho to the aminoethyl group and will be a doublet due to coupling with the protons ortho to the amide. |
| Methine Proton (-CH-) | ~4.1 | Quartet | 1H | This proton is on the chiral center, adjacent to the aromatic ring, the amino group, and the methyl group. It will be split into a quartet by the three protons of the methyl group. |
| Amine Protons (-NH₂) | ~1.5 - 2.5 | Broad singlet | 2H | Similar to amide protons, these are often broad and their chemical shift is highly dependent on solvent and concentration. |
| Methyl Protons (-CH₃) | ~1.4 | Doublet | 3H | These protons will be split into a doublet by the adjacent methine proton. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl Carbon (-C=O) | ~168 - 172 | The carbonyl carbon of an amide is significantly deshielded and appears far downfield.[1] |
| Aromatic Carbon (ipso-, attached to -CONH₂) | ~132 - 135 | The carbon attached to the amide group. |
| Aromatic Carbon (ipso-, attached to -CH-) | ~145 - 148 | The carbon attached to the aminoethyl substituent. |
| Aromatic Carbons (ortho to -CONH₂) | ~128 - 130 | Aromatic CH carbons. |
| Aromatic Carbons (meta to -CONH₂) | ~126 - 128 | Aromatic CH carbons. |
| Methine Carbon (-CH-) | ~50 - 55 | The aliphatic carbon of the chiral center. |
| Methyl Carbon (-CH₃) | ~20 - 25 | The terminal methyl carbon. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it can slow down the exchange of N-H protons, leading to sharper signals.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Figure 2: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by the characteristic vibrations of the amide and amine groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Primary Amide & Amine | N-H Stretch | 3100 - 3500 | Medium-Strong | Primary amides and amines typically show two bands in this region (symmetric and asymmetric stretching).[2] These may overlap. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds on an aromatic ring. |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium | For the methyl and methine groups. |
| Amide C=O | C=O Stretch | 1650 - 1680 | Strong | This is a very characteristic and strong absorption for amides.[2] |
| Amide N-H Bend | N-H Scissoring | 1620 - 1650 | Medium | Often appears close to the C=O stretch.[2] |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium | A series of bands indicating the presence of the benzene ring. |
| Amide C-N | C-N Stretch | ~1400 | Medium | The C-N bond in amides has some double bond character, leading to a higher frequency than in amines. |
| Aromatic C-H Bend | C-H Out-of-plane | 800 - 850 | Strong | For a 1,4-disubstituted (para) benzene ring. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty accessory is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₉H₁₂N₂O, giving it a molecular weight of 164.21 g/mol .
-
Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 164. Since it contains an even number of nitrogen atoms, the molecular weight is even, consistent with the nitrogen rule.
-
Key Fragmentation Pathways:
-
α-Cleavage (Amine): The most common fragmentation for primary amines is the cleavage of the bond alpha to the nitrogen atom. Loss of a methyl radical (•CH₃) would be a highly favorable pathway, leading to a stable iminium cation at m/z = 149 . This is often the base peak.
-
Loss of Amine Group: Cleavage of the C-C bond between the aromatic ring and the ethyl group can occur, but is less common than α-cleavage.
-
Benzoyl Cation Formation: Similar to benzamide, cleavage of the bond between the aminoethyl side chain and the ring could lead to fragments related to the benzamide core. However, the amine α-cleavage is expected to dominate. A fragment at m/z = 121 (benzoyl cation) could be formed after rearrangement and loss of the side chain.
-
Further Fragmentation of Benzoyl Cation: The benzoyl cation (m/z 121) can lose carbon monoxide (CO) to form the phenyl cation at m/z = 77 .[3][4]
-
Figure 3: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra. Electrospray Ionization (ESI) could also be used, which would primarily show the protonated molecule [M+H]⁺ at m/z = 165.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework for these analyses. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and connectivity. The IR spectrum will verify the presence of key functional groups, particularly the primary amide and amine. Finally, mass spectrometry will confirm the molecular weight and provide structural information through predictable fragmentation patterns, with the α-cleavage of the aminoethyl side chain expected to be a dominant feature. By following the outlined protocols and comparing experimental data to these predictions, researchers can confidently verify the synthesis and purity of this important chiral molecule.
References
An In-depth Technical Guide to the Solubility and Stability of (R)-4-(1-Aminoethyl)benzamide
A Framework for Preformulation and Early-Stage Drug Development
Authored by: A Senior Application Scientist
Abstract
(R)-4-(1-Aminoethyl)benzamide is a chiral molecule of interest in pharmaceutical development. Its journey from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. Directed at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and establishes a self-validating system for data interpretation. While specific experimental data for this molecule is not publicly available, this guide presents a robust, proposed framework based on established principles from the International Council for Harmonisation (ICH) guidelines and best practices in the pharmaceutical industry.
Introduction: The Critical Role of Solubility and Stability in Drug Development
The developability of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility and stability. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of the drug. Conversely, chemical instability can result in the formation of degradation products, which may be inactive, less active, or even toxic. Therefore, a comprehensive evaluation of these parameters is a cornerstone of preformulation studies.
This compound possesses key functional groups—a primary amine and a benzamide—that will govern its physicochemical behavior. The primary amine is basic and will exhibit pH-dependent solubility, while the amide bond can be susceptible to hydrolysis under certain conditions. This guide will provide the methodologies to rigorously investigate these properties.
Physicochemical Properties of this compound
While experimental data is limited, some properties can be predicted based on its structure.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C9H12N2O | [1] |
| Molecular Weight | 164.2 g/mol | [1] |
| CAS Number | 1082413-74-8 | [1] |
| Predicted Boiling Point | 326.8±25.0 °C | [1] |
| Predicted Density | 1.129±0.06 g/cm3 | [1] |
| Predicted pKa | 16.20±0.50 | [1] |
Note: These are predicted values and must be experimentally verified.
Aqueous Solubility Assessment: A Multi-faceted Approach
The aqueous solubility of an API must be determined across the physiologically relevant pH range.[2] For ionizable compounds like this compound, a pH-solubility profile is essential.
Thermodynamic (Equilibrium) Solubility Determination
The gold standard for solubility measurement is the saturation shake-flask method.[3] This technique measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.
Experimental Protocol: Saturation Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers covering the pH range of 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4.5 and 5.5, and phosphate buffers for pH 6.8 and 7.4).[2]
-
Sample Preparation: Add an excess amount of this compound to flasks containing each buffer. The presence of undissolved solid is necessary to ensure saturation.[3]
-
Equilibration: Agitate the flasks at a constant temperature (typically 37 °C to mimic physiological conditions) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.[4]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the pH of the saturated solution to confirm the final pH of the medium.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution. This high-throughput method is valuable for early-stage discovery.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffers of interest.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Caption: Workflow for Solubility Assessment.
Stability Assessment and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.[5] Forced degradation, or stress testing, is a systematic way to accelerate this process.[6]
Development of a Stability-Indicating Analytical Method
A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[7] HPLC is the most common technique for developing a SIAM.[8]
Key Steps in SIAM Development:
-
Method Optimization: Develop an HPLC method (e.g., reversed-phase with a C18 column) that provides good resolution between the parent compound and any potential degradation products. Mobile phase composition, pH, and gradient elution are key parameters to optimize.
-
Forced Degradation: Subject this compound to a range of stress conditions to generate degradation products.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
The goal of forced degradation is to induce 5-20% degradation of the API to reveal the primary degradation pathways.[9]
Proposed Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours. The amide linkage may be susceptible to hydrolysis under acidic conditions.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours. Amide hydrolysis can also be base-catalyzed.
-
Oxidation: 3% H2O2 at room temperature for 24 hours. The primary amine and the benzylic position could be sites of oxidation.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.
Samples should be analyzed at various time points to understand the degradation kinetics.
Caption: Forced Degradation Experimental Workflow.
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be hypothesized:
-
Hydrolysis: Cleavage of the amide bond to form 4-(1-aminoethyl)benzoic acid and ammonia.
-
Oxidation: Oxidation of the primary amine or the ethyl side chain.
-
Racemization: Potential for racemization at the chiral center under harsh conditions, although this is less likely to be a primary degradation pathway.
Data Interpretation and Reporting
All quantitative data should be summarized in clear, concise tables.
Example Table for pH-Solubility Profile:
| Buffer pH | Final pH of Saturated Solution | Mean Solubility (mg/mL) ± SD |
| 1.2 | ||
| 4.5 | ||
| 6.8 | ||
| 7.4 |
Example Table for Forced Degradation Results:
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants > 0.1% |
| 0.1 N HCl, 60°C | 24 | |||
| 0.1 N NaOH, 60°C | 24 | |||
| 3% H2O2, RT | 24 | |||
| 80°C (solid) | 48 | |||
| Photostability | - |
The results from these studies will provide a comprehensive understanding of the solubility and stability of this compound, guiding formulation development and establishing a foundation for regulatory submissions.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following these proposed methodologies, researchers can generate the critical data needed to assess the developability of this compound. The emphasis on scientifically sound protocols and the development of a stability-indicating method ensures the integrity and trustworthiness of the results, paving the way for successful drug product development.
References
- 1. 4-(1-aminoethyl)benzamide CAS#: 1082413-74-8 [m.chemicalbook.com]
- 2. who.int [who.int]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
The Therapeutic Potential of (R)-4-(1-Aminoethyl)benzamide Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs with diverse therapeutic applications. Within this broad class of compounds, derivatives of (R)-4-(1-Aminoethyl)benzamide represent a promising, yet underexplored, frontier for the development of novel therapeutics. The inherent chirality of the 1-aminoethyl moiety at the 4-position of the benzamide ring introduces a critical stereochemical element that can significantly influence biological activity and target selectivity. This technical guide provides a comprehensive overview of the potential therapeutic relevance of this compound derivatives, with a primary focus on their potential as histone deacetylase (HDAC) inhibitors for oncology and as modulators of key targets in neurodegenerative diseases. We will delve into the rationale behind their design, propose synthetic strategies, and outline key experimental protocols for their evaluation, thereby providing a roadmap for researchers and drug development professionals interested in this promising chemical space.
Introduction: The Benzamide Scaffold and the Significance of Chirality
Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, anti-inflammatory, and anticancer properties.[1] The versatility of the benzamide core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a chiral center, as in this compound, adds a layer of complexity and opportunity. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. This underscores the importance of stereocontrolled synthesis and evaluation of chiral drug candidates.
The this compound scaffold combines the privileged benzamide core with a chiral (R)-1-phenylethylamine moiety. This specific stereochemistry can lead to enhanced binding affinity and selectivity for specific biological targets. This guide will explore the therapeutic potential of derivatives built upon this chiral scaffold, particularly in the context of oncology and neurodegenerative disorders.
Potential Therapeutic Applications
Histone Deacetylase (HDAC) Inhibition in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[3] HDAC inhibitors have emerged as a promising class of anticancer agents, with several benzamide-based inhibitors, such as Entinostat (MS-275), demonstrating clinical efficacy.[4]
The general pharmacophore for benzamide-based HDAC inhibitors consists of a cap group that interacts with the surface of the enzyme, a zinc-binding group (ZBG) that chelates the zinc ion in the active site, and a linker connecting these two moieties. The this compound scaffold can be envisioned as a versatile platform for the design of novel HDAC inhibitors. The benzamide nitrogen can act as a ZBG, while the chiral aminoethyl group and the phenyl ring can be functionalized to serve as the linker and cap group, respectively.
The chirality of the 1-aminoethyl group is expected to play a critical role in the orientation of the molecule within the HDAC active site, potentially leading to improved potency and isoform selectivity.[5] For instance, derivatives could be designed where the (R)-amino group is acylated with various cap groups to explore the structure-activity relationship (SAR) and optimize HDAC inhibitory activity.
Synthesis of this compound Derivatives
The synthesis of a library of this compound derivatives can be achieved through a convergent synthetic strategy that relies on the asymmetric synthesis of the chiral amine precursor and subsequent amide coupling reactions.
Asymmetric Synthesis of the Chiral Amine
The key starting material, (R)-4-(1-Aminoethyl)benzoic acid or a suitable ester thereof, can be prepared using established methods for the asymmetric synthesis of chiral 1-phenylethylamines.[6][7] One common approach involves the asymmetric reduction of a corresponding acetophenone precursor using a chiral catalyst.
Caption: Asymmetric synthesis of the this compound core.
Library Synthesis via Amide Coupling
Once the chiral core is obtained, a library of derivatives can be generated by coupling the primary amine with a diverse range of carboxylic acids or by modifying the benzamide moiety. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for this purpose.[8]
Caption: General workflow for the synthesis of a derivative library.
Experimental Protocols for Therapeutic Evaluation
In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the synthesized derivatives against various HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) and a fluorogenic substrate (e.g., Fluor-de-Lys™) are used.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The HDAC enzyme is pre-incubated with the test compound or vehicle control in an assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a specified time.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
-
Data Analysis: The fluorescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.
-
MTT Assay:
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution.
-
-
Data Analysis: The absorbance is measured at 570 nm. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.
Neuroprotection Assay (MPP+ Induced Cell Death Model)
Objective: To evaluate the neuroprotective effects of the derivatives in a cellular model of Parkinson's disease.[9]
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.
-
Compound Treatment and Toxin Induction: Differentiated cells are pre-treated with the test compounds for a specified time, followed by the addition of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) to induce neuronal cell death.
-
Cell Viability Assay: After incubation, cell viability is assessed using a calcein-AM/ethidium homodimer-1 staining kit or an MTT assay.
-
Data Analysis: The percentage of viable cells is calculated relative to the untreated control. Increased cell viability in the presence of the test compound indicates a neuroprotective effect.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for this compound derivatives is not yet available in the public domain, we can extrapolate potential SAR trends based on related benzamide inhibitors.
Table 1: Hypothetical SAR for this compound Derivatives as HDAC Inhibitors
| R-Group Modification (at the primary amine) | Expected Impact on HDAC Inhibition | Rationale |
| Small aliphatic groups (e.g., acetyl, propionyl) | Moderate activity | May provide a baseline for linker length and flexibility. |
| Aromatic groups (e.g., benzoyl, naphthoyl) | Potentially high activity | Can serve as effective "cap" groups to interact with surface residues of the HDAC enzyme. |
| Heterocyclic groups (e.g., pyridinyl, indolyl) | May enhance potency and selectivity | Can form additional hydrogen bonds and pi-stacking interactions. |
| Long-chain aliphatic groups | Variable activity | May improve cell permeability but could also lead to non-specific binding. |
Future Directions:
The therapeutic potential of this compound derivatives is largely untapped. Future research should focus on:
-
Synthesis and Screening of a Diverse Library: A comprehensive library of derivatives should be synthesized to explore a wide range of chemical space and establish a robust SAR.
-
Chiral Comparison: The corresponding (S)-enantiomers should also be synthesized and evaluated to confirm the importance of the (R)-stereochemistry for biological activity.
-
In Vivo Efficacy Studies: Promising lead compounds identified from in vitro assays should be advanced into animal models of cancer and neurodegenerative diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: For compounds exhibiting interesting phenotypes, target deconvolution studies should be performed to identify their precise molecular targets and mechanisms of action.
Conclusion
The this compound scaffold presents a compelling starting point for the design and discovery of novel therapeutics. Grounded in the well-established success of benzamide-based drugs, the introduction of a specific stereocenter offers the potential for enhanced potency and selectivity. The exploration of derivatives targeting HDACs in oncology and key pathways in neurodegenerative diseases represents a promising avenue for future drug development. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting and underexplored area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Discovery of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as C-Abl inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Chirality in Benzamide-Based Therapeutics
An In-Depth Technical Guide to the Discovery and History of Chiral 4-Aminoethylbenzamides
The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. Within this broad class, the introduction of a chiral center, particularly on a side chain appended to the benzamide core, has been a pivotal strategy in the development of highly selective and potent drugs. Chiral 4-aminoethylbenzamides, a specific subset of these compounds, have emerged as critical pharmacophores, particularly for targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of these stereochemically defined molecules, offering insights for researchers and professionals in drug development.
The fundamental principle underpinning the importance of chirality is the three-dimensional nature of drug-receptor interactions. Biological systems, being inherently chiral, often exhibit stereospecificity in their interactions with enantiomeric drugs. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for undesirable side effects. Consequently, the development of stereoselective syntheses to isolate and evaluate individual enantiomers has been a driving force in the progression of chiral 4-aminoethylbenzamide research.
Early Discoveries and the Rise of Prokinetic Agents
The history of chiral 4-aminoethylbenzamides is intrinsically linked to the development of prokinetic agents, drugs that enhance gastrointestinal motility. One of the earliest and most influential examples is Levosulpiride, the levorotatory (S)-enantiomer of sulpiride. While sulpiride itself is primarily known as an antipsychotic, its gastrointestinal effects were recognized early on.
The Case of Levosulpiride: A Paradigm of Stereoselectivity
Sulpiride, a substituted benzamide, was first synthesized in the 1960s. It was later discovered that its two enantiomers possess distinct pharmacological profiles. Levosulpiride emerged as a potent prokinetic agent, primarily through its action as a selective antagonist of dopamine D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone. This stereoselectivity was a landmark finding, demonstrating that the desired prokinetic effects could be separated from the central nervous system effects, which were more pronounced with the (R)-enantiomer.
The development of Levosulpiride highlighted the critical importance of controlling stereochemistry in drug design. It spurred further research into other chiral benzamide derivatives with the aim of improving efficacy and safety profiles.
Synthetic Strategies for Enantiomerically Pure 4-Aminoethylbenzamides
The therapeutic success of chiral benzamides necessitated the development of efficient and scalable methods for their asymmetric synthesis. The primary challenge lies in the stereoselective construction of the chiral amine side chain. Several strategies have been employed, ranging from classical resolution to modern asymmetric synthesis.
Chiral Resolution
The earliest methods for obtaining enantiomerically pure 4-aminoethylbenzamides involved the resolution of a racemic mixture. This technique relies on the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Experimental Protocol: Classical Resolution of a Racemic Amine
-
Salt Formation: A racemic mixture of the 4-aminoethylbenzamide precursor is dissolved in a suitable solvent. An equimolar amount of a chiral acid (e.g., tartaric acid, mandelic acid) is added to the solution.
-
Crystallization: The solution is allowed to cool slowly, promoting the crystallization of one of the diastereomeric salts.
-
Separation: The crystals are separated from the mother liquor by filtration.
-
Liberation of the Free Amine: The separated diastereomeric salt is treated with a base to liberate the enantiomerically enriched free amine.
-
Purity Analysis: The enantiomeric excess of the final product is determined using chiral chromatography (e.g., HPLC with a chiral stationary phase).
While effective, classical resolution is often inefficient, with a theoretical maximum yield of only 50% for the desired enantiomer.
Asymmetric Synthesis from Chiral Precursors
A more elegant and efficient approach involves the use of chiral starting materials to construct the desired enantiomer directly. This "chiral pool" synthesis leverages the readily available enantiomerically pure building blocks from nature.
Experimental Workflow: Synthesis from a Chiral Amino Acid
Caption: Asymmetric synthesis workflow starting from a chiral amino acid.
Catalytic Asymmetric Hydrogenation
A powerful and widely used method for establishing the stereocenter is the catalytic asymmetric hydrogenation of a prochiral enamine or imine precursor. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the double bond.
Reaction Scheme: Asymmetric Hydrogenation
Caption: Catalytic asymmetric hydrogenation for stereoselective synthesis.
This method is often highly efficient, providing the desired enantiomer in high yield and enantiomeric excess.
Structure-Activity Relationships and Second-Generation Compounds
The initial success of Levosulpiride prompted extensive structure-activity relationship (SAR) studies to identify novel chiral 4-aminoethylbenzamides with improved pharmacological profiles. Researchers systematically modified the benzamide core, the aminoethyl side chain, and the terminal amine substituent to optimize potency, selectivity, and pharmacokinetic properties.
These efforts led to the development of second-generation compounds, such as Cisapride, which, although later withdrawn from the market due to cardiac side effects, demonstrated the potential for potent 5-HT4 receptor agonism within this chemical class. The lessons learned from the safety profile of Cisapride underscored the importance of thorough preclinical and clinical evaluation of new chemical entities.
Modern Applications and Future Directions
Research into chiral 4-aminoethylbenzamides continues to be an active area. The focus has expanded beyond prokinetic agents to include potential treatments for a range of disorders, including:
-
Central Nervous System (CNS) disorders: By modulating dopamine and serotonin receptors in the brain, novel benzamides are being investigated for their potential in treating schizophrenia, depression, and anxiety.
-
Oncology: Some benzamide derivatives have shown promise as anti-cancer agents, although the mechanisms of action are still under investigation.
-
Pain Management: Modulation of specific serotonin receptor subtypes by chiral benzamides is being explored as a potential strategy for the development of novel analgesics.
The ongoing development in this field is characterized by a greater emphasis on receptor subtype selectivity to minimize off-target effects and improve the therapeutic window. Advances in computational chemistry and structural biology are enabling more rational drug design, allowing for the in-silico screening of virtual libraries of chiral 4-aminoethylbenzamides to identify promising candidates for synthesis and biological evaluation.
Conclusion
The journey of chiral 4-aminoethylbenzamides from the early observations of stereoselectivity in sulpiride to the development of highly specialized therapeutic agents is a testament to the power of stereochemistry in drug design. The evolution of synthetic methodologies has been crucial in enabling the exploration of this important class of compounds. As our understanding of the intricate roles of GPCRs in health and disease continues to grow, it is certain that chiral 4-aminoethylbenzamides will remain a fertile ground for the discovery of new and improved medicines.
A Technical Guide to (R)-4-(1-Aminoethyl)benzamide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly chiral amines, represent a cornerstone of medicinal chemistry, serving as indispensable building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement of atoms in a chiral amine can profoundly influence its binding affinity to biological targets, its metabolic profile, and its potential for off-target effects. This guide provides an in-depth technical overview of (R)-4-(1-Aminoethyl)benzamide , a key chiral intermediate, focusing on its commercial availability, supplier landscape, and the technical considerations crucial for its procurement and application in research and development.
This compound, with the CAS Number 173898-21-0 , is a primary amine featuring a stereocenter at the alpha-position to the amino group. This structural motif is of significant interest to medicinal chemists as it allows for the introduction of a specific spatial orientation of substituents, which is often pivotal for eliciting the desired pharmacological response. The benzamide moiety further provides a versatile scaffold for chemical modification and interaction with biological receptors.
Commercial Availability and Key Suppliers
This compound is commercially available from a range of chemical suppliers specializing in building blocks for research and development. The compound is typically offered as the free base or as a hydrochloride salt. Below is a comparative summary of prominent suppliers. It is important to note that pricing is often subject to change and may require a direct inquiry for bulk quantities.
| Supplier | Product Name | CAS Number | Purity (Typical) | Available Forms |
| Sigma-Aldrich | This compound hydrochloride | Not explicitly listed for the hydrochloride, but the (R)-enantiomer is available. | Inquire | Hydrochloride salt |
| ChemShuttle | This compound | 173898-21-0 | ≥ 95%[1] | Free base[1] |
| Applichem | This compound | 173898-21-0 | Inquire | Free base |
| BLD Pharm | This compound | 173898-21-0 | Inquire | Free base[2] |
Procurement Considerations:
When sourcing this compound, researchers and procurement managers should prioritize suppliers who can provide comprehensive analytical data, including a Certificate of Analysis (CoA) that specifies not only the chemical purity (typically determined by HPLC or NMR) but also the enantiomeric excess (ee). For applications in drug discovery, a high enantiomeric purity (typically >98% ee) is crucial to avoid confounding biological results from the presence of the undesired enantiomer. While some suppliers list a general purity, it is imperative to request lot-specific data before purchase.
Synthesis and Manufacturing Insights
The enantioselective synthesis of chiral amines like this compound is a well-established field in organic chemistry. While specific proprietary manufacturing processes of suppliers are not publicly disclosed, the synthesis of such compounds generally relies on one of two primary strategies: asymmetric synthesis or chiral resolution. A plausible and commonly employed route for the asymmetric synthesis of the related chiral 4-(1-aminoethyl)benzoate derivatives involves the asymmetric reduction of a prochiral ketone precursor. This approach can be adapted for the synthesis of the target benzamide.
A Representative Asymmetric Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
Explanation of Synthetic Steps:
-
Amide Formation: The synthesis would likely begin with a suitable starting material such as 4-acetylbenzonitrile, which can be hydrolyzed to 4-acetylbenzamide.
-
Asymmetric Reduction: The key step is the enantioselective reduction of the ketone in 4-acetylbenzamide to the corresponding chiral alcohol, (R)-4-(1-hydroxyethyl)benzamide. This is typically achieved using a chiral catalyst, such as a Noyori-type ruthenium catalyst, with a hydrogen source. The choice of catalyst is critical for achieving high enantiomeric excess.
-
Conversion to Amine: The resulting chiral alcohol is then converted to the primary amine. This can be accomplished through various methods, including a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or a two-step process involving conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by displacement with an amine equivalent (e.g., azide) and subsequent reduction.
The choice of synthetic route can significantly impact the impurity profile of the final product. For instance, the efficiency of the asymmetric reduction will directly determine the enantiomeric purity. Incomplete conversion or side reactions in the final step can introduce closely related impurities that may be challenging to remove. Therefore, a thorough understanding of the potential synthetic byproducts is essential for developing appropriate analytical methods for quality control.
Quality Control and Analytical Methodologies
Ensuring the chemical and stereochemical purity of this compound is paramount for its use in research and drug development. A comprehensive quality control workflow should include a combination of chromatographic and spectroscopic techniques.
Workflow for Quality Control:
Caption: A typical quality control workflow for this compound.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess is most reliably achieved using chiral High-Performance Liquid Chromatography (HPLC).
Objective: To separate and quantify the (R)- and (S)-enantiomers of 4-(1-Aminoethyl)benzamide to determine the enantiomeric excess of a given sample.
Materials:
-
This compound sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade diethylamine (DEA) (optional, as a mobile phase additive to improve peak shape)
-
Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)
-
Standard HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of hexane and isopropanol. A typical starting ratio is 90:10 (v/v). If poor peak shape is observed, 0.1% diethylamine can be added to the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Run the analysis at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C).
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The major peak should correspond to the (R)-enantiomer.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Expected Results: A successful chiral separation will show two distinct peaks for the two enantiomers. For a high-purity sample of this compound, the peak corresponding to the (R)-enantiomer will be significantly larger than the peak for the (S)-enantiomer.
Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a nucleophilic handle for a variety of chemical transformations, such as amide bond formation, reductive amination, and the formation of heterocyclic rings. The benzamide moiety can participate in hydrogen bonding and other non-covalent interactions within a receptor binding pocket.
While specific examples of marketed drugs that directly incorporate the this compound fragment are not readily found in the public domain, its structural motifs are prevalent in various classes of therapeutic agents. For instance, benzamide derivatives are known to exhibit a wide range of biological activities, including antiemetic, antipsychotic, and anticancer properties. The introduction of a chiral center, as in this compound, allows for the fine-tuning of these activities and the exploration of stereospecific interactions with biological targets.
One notable example of a complex molecule incorporating a similar structural element is "Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride"[3], which is classified as a bioactive small molecule. This highlights the utility of the this compound core in constructing elaborate structures for biological screening.
Conclusion
This compound is a commercially accessible and synthetically valuable chiral building block for researchers and professionals in drug discovery and development. Its procurement requires careful consideration of supplier reputation and the availability of comprehensive analytical data, particularly regarding enantiomeric purity. A thorough understanding of its likely synthetic origins and the application of robust analytical quality control methods, such as chiral HPLC, are essential for ensuring the integrity of research and development activities. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like this compound in the synthetic chemist's toolbox will undoubtedly increase.
References
Methodological & Application
Chiral Resolution of 4-(1-aminoethyl)benzamide: An Application and Protocol Guide
Introduction: The Significance of Chirality in Drug Development
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. A significant portion of pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.
4-(1-aminoethyl)benzamide is a key chiral building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a primary amine attached to a chiral center, makes it a valuable synthon. Consequently, the ability to efficiently and reliably separate its racemic mixture into individual, enantiomerically pure forms is a critical step in the development of safe and effective medicines. This guide provides an in-depth exploration of the primary methods for the chiral resolution of 4-(1-aminoethyl)benzamide, offering detailed protocols and the scientific rationale behind the experimental designs.
Method 1: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and industrially scalable method for resolving racemic amines.[1] The principle of this technique lies in the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
Causality in Experimental Design
The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent. The chosen resolving agent must form a stable salt with the amine and create a pair of diastereomers with a significant difference in solubility in a given solvent system. Tartaric acid derivatives, such as (+)-dibenzoyl-D-tartaric acid ((+)-DBTA) and (+)-di-p-toluoyl-D-tartaric acid ((+)-DPTTA), are often effective for resolving primary amines due to their ability to form well-defined crystalline salts.[2] The solvent system is equally critical; it must be chosen to maximize the solubility difference between the two diastereomeric salts, thereby enabling the selective crystallization of one diastereomer while the other remains in the mother liquor.
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol: Diastereomeric Salt Crystallization of 4-(1-aminoethyl)benzamide with (+)-Dibenzoyl-D-tartaric Acid
Materials:
-
Racemic 4-(1-aminoethyl)benzamide
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Methanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Heating mantle with stirring
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 4-(1-aminoethyl)benzamide in 100 mL of methanol. Heat the mixture gently with stirring to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in 50 mL of methanol, heating gently if necessary.
-
Slowly add the (+)-DBTA solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Heat the combined solution to reflux for 15-20 minutes.
-
Allow the solution to cool slowly to room temperature. The formation of a crystalline precipitate should be observed.
-
To maximize the yield of the crystalline salt, cool the flask in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
With vigorous stirring, add 2 M NaOH solution dropwise until the pH of the solution is >12. This will break the salt and liberate the free amine.
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Final Product Isolation:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched 4-(1-aminoethyl)benzamide.
-
-
Analysis:
-
Determine the yield and the enantiomeric excess (ee) of the product using chiral HPLC.
-
Data Summary and Optimization
| Parameter | Condition | Expected Outcome | Rationale |
| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid | High diastereomeric purity | Forms well-defined crystalline salts with primary amines. |
| Solvent | Methanol, Ethanol, or Isopropanol | Good solubility difference | The polarity of the alcohol can be tuned to optimize the crystallization. |
| Stoichiometry | 0.5 - 1.0 equivalents of resolving agent | High yield and ee | Sub-stoichiometric amounts can sometimes improve the purity of the initial crop of crystals. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Larger, purer crystals | Slow cooling promotes selective crystallization over rapid precipitation. |
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For primary amines like 4-(1-aminoethyl)benzamide, lipases are particularly effective. They catalyze the acylation of one enantiomer, leaving the other unreacted. The resulting acylated product (an amide) and the unreacted amine can then be easily separated due to their different chemical properties.
Causality in Experimental Design
The choice of enzyme, acyl donor, and solvent are critical for a successful enzymatic resolution. Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a robust and highly enantioselective enzyme for the resolution of primary amines. The acyl donor, typically an ester like isopropyl acetate, must be chosen to ensure a high reaction rate and enantioselectivity. The solvent should be a non-polar organic solvent that solubilizes the substrates but does not denature the enzyme.
Experimental Workflow: Enzymatic Kinetic Resolution
References
Application Notes & Protocols: Biocatalytic Synthesis of (R)-4-(1-Aminoethyl)benzamide using Transaminases
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective synthesis of chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as a significant portion of small-molecule drugs contain chiral amine moieties.[1][2][3] Traditional chemical methods for producing these compounds often rely on harsh conditions, expensive metal catalysts, and may generate significant waste.[4] Biocatalysis, utilizing enzymes for chemical transformations, has emerged as a powerful "green technology" providing a sustainable and highly selective alternative.[5][6] Among biocatalysts, ω-transaminases (TAs) have garnered substantial attention for their ability to synthesize chiral amines with excellent enantioselectivity under mild, aqueous conditions.[7][8][9]
This application note provides a comprehensive guide to the synthesis of (R)-4-(1-Aminoethyl)benzamide, a valuable chiral building block, using an (R)-selective ω-transaminase. We will delve into the mechanistic underpinnings of the enzymatic reaction, present detailed protocols for asymmetric synthesis, and discuss key parameters for process optimization.
Scientific Principles & Rationale
The Transaminase Mechanism: A Ping-Pong Bi-Bi Reaction
Transaminases catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor.[10] This transformation is facilitated by the essential cofactor, Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[4][11][12] The mechanism, often described as a "ping-pong bi-bi" kinetic model, proceeds in two main half-reactions:[5]
-
First Half-Reaction: The amino donor binds to the PLP-enzyme complex, forming an external aldimine. The amino group is transferred to PLP, converting it to Pyridoxamine Phosphate (PMP) and releasing the deaminated donor (a ketone).[13][14][15]
-
Second Half-Reaction: The carbonyl substrate (amino acceptor) enters the active site and accepts the amino group from PMP. This regenerates the PLP cofactor and releases the newly synthesized chiral amine product.[13][14]
The remarkable stereoselectivity of the enzyme is dictated by the three-dimensional structure of its active site, which preferentially binds and orients the substrate for amination on one specific face, leading to the formation of a single enantiomer.[12]
Caption: The Ping-Pong Bi-Bi mechanism of transaminase-catalyzed amination.
Synthetic Strategy: Asymmetric Synthesis
For producing a single, desired enantiomer, asymmetric synthesis from a prochiral ketone is the preferred strategy over kinetic resolution, as it offers a theoretical maximum yield of 100%, compared to the 50% limit of kinetic resolution.[5][16] In this protocol, we will employ the asymmetric synthesis of this compound starting from the corresponding prochiral ketone, 4-acetylbenzamide.
Caption: Asymmetric synthesis of the target amine from a prochiral ketone.
Experimental Protocols
Part 1: Small-Scale Screening Reaction
Objective: To confirm the activity of the selected (R)-selective ω-transaminase for the conversion of 4-acetylbenzamide.
Materials:
-
(R)-selective ω-Transaminase (lyophilized powder or solution)
-
4-Acetylbenzamide (Substrate)
-
Isopropylamine (Amine Donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (2.0 mL)
-
Incubator shaker
Procedure:
-
Substrate Stock Solution: Prepare a 200 mM stock solution of 4-acetylbenzamide in DMSO.
-
Reaction Mixture Preparation: In a 2.0 mL microcentrifuge tube, combine the following components:
-
840 µL of 100 mM Potassium phosphate buffer (pH 8.0)
-
10 µL of 100 mM PLP solution (in buffer)
-
100 µL of Isopropylamine (final concentration ~1 M)
-
50 µL of Substrate Stock Solution (final concentration 10 mM)
-
-
Enzyme Addition: Add 1-5 mg of lyophilized transaminase powder (or an equivalent volume of enzyme solution).
-
Incubation: Secure the tube in an incubator shaker set to 30-40°C and 200-250 rpm.
-
Sampling & Analysis: After 24 hours, stop the reaction by adding an equal volume of a suitable quenching solvent (e.g., acetonitrile or methanol) and vortexing. Centrifuge to pellet the enzyme and analyze the supernatant by chiral HPLC or GC to determine conversion and enantiomeric excess (% ee).
Part 2: Preparative Scale Synthesis & Optimization
Objective: To synthesize this compound on a preparative scale with high conversion and enantioselectivity.
Rationale for Optimization: Transaminase reactions are often equilibrium-limited.[8] To drive the reaction towards product formation, several strategies can be employed:
-
Use of Excess Amine Donor: Using a high concentration of the amine donor (e.g., isopropylamine) shifts the equilibrium towards the products.[17]
-
Byproduct Removal: The ketone byproduct of isopropylamine is acetone, which is volatile. Performing the reaction in an open or vented system, or applying a gentle stream of inert gas (sparging), can help remove acetone and pull the equilibrium forward.[2][17]
-
Enzyme Loading: Increasing the enzyme concentration can improve the reaction rate, but a balance must be struck for cost-effectiveness.[18]
Materials:
-
Same as Part 1
-
Glass reaction vessel (e.g., 50 mL round-bottom flask)
-
Magnetic stirrer with heating
-
Extraction solvents (e.g., Ethyl acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a 50 mL flask, add:
-
30 mL of 100 mM Potassium phosphate buffer (pH 8.0)
-
1.0 mL of 100 mM PLP solution
-
5.0 mL of Isopropylamine (~5 M final concentration)
-
815 mg of 4-acetylbenzamide (5 mmol, ~167 mM final concentration)
-
-
Pre-warming: Place the flask on a stirrer hotplate and allow the mixture to reach the desired temperature (e.g., 40°C).
-
Enzyme Addition: Add 50-100 mg of the (R)-selective transaminase.
-
Reaction: Stir the mixture at 40°C for 24-48 hours. Monitor progress by taking small aliquots for HPLC/GC analysis.
-
Work-up & Isolation: a. Once the reaction reaches completion, cool the mixture to room temperature. b. Adjust the pH to >10 with 1 M NaOH to ensure the product is in its free base form. c. Extract the aqueous phase three times with an equal volume of ethyl acetate. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and concentrate the solvent under reduced pressure to yield the crude product, this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography or recrystallization.
Data Presentation & Expected Results
The success of the biocatalytic synthesis is evaluated based on substrate conversion and the enantiomeric excess (% ee) of the product.
| Parameter | Screening Scale | Preparative Scale (Optimized) |
| Substrate Concentration | 10 mM | 50 - 200 mM |
| Enzyme Loading | 1-5 mg/mL | 1-5% (w/w vs. substrate) |
| Amine Donor Conc. | ~1 M | 1 - 5 M |
| Temperature | 30-40 °C | 40-50 °C |
| pH | 8.0 | 8.0 - 9.5 |
| Expected Conversion | >80% | >95% |
| Expected % ee | >99% | >99% |
Note: These are typical values. Actual optimal conditions may vary depending on the specific transaminase enzyme used.
Process Improvement: Enzyme Immobilization
For industrial applications, enzyme stability, recovery, and reusability are critical for economic viability.[19][20] Immobilization of transaminases onto solid supports is a widely used strategy to achieve these goals.[16][21]
Benefits of Immobilization:
-
Enhanced Stability: Immobilization can protect the enzyme from harsh conditions (pH, temperature, solvents).[7][20]
-
Easy Separation: The immobilized enzyme can be easily separated from the reaction mixture by filtration or centrifugation, simplifying product work-up.[19][21]
-
Reusability: The recovered biocatalyst can be used for multiple reaction cycles, significantly reducing overall process costs.[21][22]
-
Continuous Flow Operation: Immobilized enzymes are well-suited for use in continuous flow reactors, allowing for process intensification.[16][19]
Caption: Comparison of workflows for free vs. immobilized enzymes.
Conclusion
The use of ω-transaminases offers a highly efficient, selective, and sustainable route for the synthesis of this compound.[6][7] By leveraging an asymmetric synthesis approach and optimizing reaction parameters to overcome equilibrium limitations, high yields and excellent enantiopurity can be achieved.[5] Further process enhancements through enzyme immobilization can pave the way for scalable and economically attractive manufacturing of this and other valuable chiral amines.[19][20]
References
- 1. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.kaust.edu.sa]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 8. Membrane-immobilized transaminases for the synthesis of enantiopure amines - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00293H [pubs.rsc.org]
- 9. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 12. gosset.ai [gosset.ai]
- 13. PLP: The Cofactor Powering Transaminases, Metabolism & Detoxification [lingfengbio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines [mdpi.com]
- 17. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Four Immobilization Methods for Different Transaminases [mdpi.com]
- 22. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: The Strategic Use of (R)-4-(1-Aminoethyl)benzamide in the Synthesis of Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemical identity of an Active Pharmaceutical Ingredient (API) is a critical determinant of its efficacy and safety profile. Enantiopure compounds are increasingly in demand as they often exhibit improved therapeutic indices and reduced side effects compared to their racemic mixtures.[1] Chiral amines, in particular, are foundational components in a vast array of APIs. (R)-4-(1-Aminoethyl)benzamide has emerged as a valuable and versatile chiral building block. Its unique structure, featuring a primary chiral amine, a rigid phenyl ring, and a benzamide moiety, makes it an excellent candidate for two primary strategic roles: as a highly effective resolving agent for racemic acids and as a direct precursor for incorporation into complex API scaffolds.
This technical guide provides an in-depth exploration of the applications of this compound. It details field-proven protocols, explains the scientific rationale behind methodological choices, and offers a practical framework for researchers, chemists, and drug development professionals to leverage this key intermediate in their synthetic campaigns.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 173898-21-0 | [2][3] |
| Molecular Formula | C₉H₁₂N₂O | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Typically an off-white to white solid | Supplier Data |
| SMILES | N--INVALID-LINK--c1ccc(C(N)=O)cc1 | [3] |
| MDL Number | MFCD11042396 | [3] |
Core Application I: As a Chiral Resolving Agent
One of the most powerful applications of this compound is in the separation of enantiomers through classical resolution. Its basic amine functionality allows it to react with racemic carboxylic acids to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which enables their separation by fractional crystallization.[4][5]
Causality and Rationale: The efficiency of this process hinges on the formation of a well-ordered, crystalline lattice for one diastereomer while the other remains preferentially in solution. The rigid structure of this compound, combined with its capacity for hydrogen bonding via the amine and amide groups, facilitates the formation of distinct crystalline structures, making it a highly effective resolving agent. The choice of solvent is critical; it must provide a significant solubility differential between the two diastereomeric salts at a given temperature.
Detailed Protocol: Resolution of Racemic Mandelic Acid
This protocol serves as a representative example. Researchers should optimize solvent, temperature, and stoichiometry for their specific substrate.
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve racemic mandelic acid (1.0 eq.) in 100 mL of 95% ethanol. Warm the mixture gently to 50-60 °C to ensure complete dissolution.
-
In a separate beaker, dissolve this compound (1.0 eq.) in 50 mL of 95% ethanol, warming if necessary.
-
Add the amine solution dropwise to the stirred acid solution over 15 minutes. A precipitate may begin to form.
-
Rationale: Stoichiometric control is crucial. Using an exact equivalent prevents the need to remove excess starting material later. Ethanol is a common choice for its ability to dissolve the salts at elevated temperatures and allow for differential crystallization upon cooling.
-
-
Fractional Crystallization:
-
After the addition is complete, heat the mixture to reflux until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature over 4-6 hours, without disturbance.
-
Further cool the flask in an ice bath (0-5 °C) for 2 hours to maximize precipitation of the less soluble diastereomeric salt.
-
Rationale: Slow cooling is paramount for selective crystallization. Rapid cooling can trap impurities and the other diastereomer, leading to poor enantiomeric excess (e.e.).
-
-
Isolation and Purification:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold (0 °C) 95% ethanol (2 x 15 mL) to remove the mother liquor containing the more soluble diastereomer.
-
Dry the solid under vacuum. This solid is the diastereomerically pure salt (e.g., (S)-Mandelic Acid : (R)-amine).
-
-
Liberation of the Enantiopure Acid:
-
Suspend the dried salt in 100 mL of water.
-
Add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH reaches ~1-2. This protonates the amine, breaking the salt.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The enantiopure mandelic acid will move to the organic phase.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure acid.
-
-
Recovery of the Resolving Agent:
-
Take the aqueous layer from the previous step and basify it by adding 6 M sodium hydroxide (NaOH) until the pH is >12.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to recover the this compound for reuse.
-
-
Validation and Characterization:
-
Determine the enantiomeric excess of the final acid product using chiral HPLC or by measuring its specific rotation and comparing it to the literature value.
-
Core Application II: As a Chiral Building Block in Amide Synthesis
Beyond resolution, this compound is a valuable chiral synthon. Its primary amine provides a nucleophilic handle for direct incorporation into a target molecule, typically through amide bond formation. This strategy is common in the synthesis of APIs where a specific stereocenter is required for biological activity.[6]
Causality and Rationale: The formation of an amide bond is one of the most fundamental and frequent reactions in API synthesis.[6] The reaction involves the activation of a carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of coupling agent is critical to ensure high yield, minimize side reactions, and prevent racemization of the chiral center. Reagents like EDC/HOBt or HATU are favored for their mild conditions and high efficiency.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a standard procedure for coupling a generic carboxylic acid with this compound.
-
Reaction Setup:
-
To a flame-dried, N₂-purged round-bottom flask, add the carboxylic acid (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), and this compound (1.1 eq.).
-
Dissolve the components in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Rationale: Anhydrous conditions are essential as water can hydrolyze the activated ester intermediate and the coupling agents. Using a slight excess of the amine can help drive the reaction to completion. HOBt is used to suppress side reactions and minimize racemization.
-
-
Coupling Reaction:
-
In a single portion, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the cooled solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Rationale: EDC is the carbodiimide that activates the carboxylic acid. Adding it last and at 0 °C controls the initial exothermic reaction and preserves the integrity of the activated species.
-
-
Aqueous Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, saturated brine.
-
Rationale: The acid wash removes any unreacted amine and residual EDC byproducts. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water from the organic layer.
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by either recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Validation and Characterization:
-
Confirm the structure of the final amide product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
-
Verify the stereochemical integrity of the product (confirming no racemization occurred) using chiral HPLC.
-
Synthesis of the Chiral Intermediate Itself: An Overview
The utility of this compound is predicated on its availability in high enantiopurity. Two primary industrial routes are employed for its synthesis: asymmetric synthesis and chiral resolution.[7]
-
Asymmetric Synthesis: This approach builds the stereocenter directly.[8][9] A common method is the asymmetric transfer hydrogenation of a prochiral ketone precursor, such as 4-acetylbenzamide, using a chiral catalyst (e.g., a Ru- or Rh-based complex). The resulting chiral alcohol is then converted to the amine with retention or inversion of stereochemistry. This route is elegant but can be sensitive to catalyst selection and reaction conditions.
-
Chiral Resolution: Alternatively, a racemic mixture of 4-(1-aminoethyl)benzamide is first synthesized. This racemate is then resolved using a chiral acid, such as D-tartaric acid, in a process analogous to the one described in Section 3.0.[4][10][11] This method is often robust and scalable, though it has an inherent maximum yield of 50% unless the undesired enantiomer can be racemized and recycled.
Conclusion
This compound is a high-value intermediate whose utility in pharmaceutical synthesis is twofold. As a resolving agent, it provides a robust and scalable method for accessing enantiopure carboxylic acids. As a chiral building block, it offers a reliable and direct route for installing a key stereocenter into API targets. The protocols and rationale presented in this guide are designed to empower scientists to effectively integrate this versatile molecule into their research and development programs, accelerating the path to novel, enantiomerically pure therapeutics.
References
- 1. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. appchemical.com [appchemical.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 9. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 10. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 11. JP2019501923A - Chiral resolution method of N- [4- (1-aminoethyl) -phenyl] -sulfonamide derivative using polar aprotic solvent - Google Patents [patents.google.com]
Coupling reactions involving (R)-4-(1-Aminoethyl)benzamide
Starting Research: (R)-4-AEB
I'm deep diving into the world of (R)-4-(1-Aminoethyl)benzamide. My initial focus is comprehensive Google searches. I'm prioritizing detailed protocols, mechanistic insights, and practical applications. My goal is to paint a comprehensive picture of its properties and reactivity, including its involvement in various coupling reactions.
Developing the Application Note
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Clarifying Reaction Pathways
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Defining the Scope Further
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Outlining the Core Reactions
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Application and Protocol Guide: High-Performance Analytical Methods for Determining Enantiomeric Excess of (R)-4-(1-Aminoethyl)benzamide
Introduction: The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug often exhibit different pharmacological, toxicological, and pharmacokinetic profiles. (R)-4-(1-Aminoethyl)benzamide is a chiral primary amine whose therapeutic efficacy is dependent on its enantiomeric purity. Consequently, robust and reliable analytical methods are required to accurately determine the enantiomeric excess (e.e.) of the desired (R)-enantiomer and to control the level of the unwanted (S)-enantiomer. This guide provides a comprehensive overview and detailed protocols for the determination of the enantiomeric excess of this compound using state-of-the-art chromatographic techniques.
The methodologies presented herein are grounded in established principles of chiral recognition and are designed for implementation in research, development, and quality control laboratories. We will explore High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), detailing the rationale behind the selection of chiral stationary phases, mobile phases, and detection parameters.
Foundational Principles of Chiral Separation for 4-(1-Aminoethyl)benzamide
The successful enantioseparation of 4-(1-Aminoethyl)benzamide relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. The differing stabilities of these complexes result in differential retention times (in chromatography) or migration times (in electrophoresis), enabling separation. The key structural features of 4-(1-Aminoethyl)benzamide that influence chiral recognition are the primary amine group, the aromatic ring, and the amide functionality, all in close proximity to the stereocenter.
The primary amine is a key interaction site, capable of forming ionic bonds, hydrogen bonds, and dipole-dipole interactions. Therefore, chiral selectors that can effectively interact with this group are often successful. Polysaccharide-based chiral stationary phases (CSPs) and crown ether-based CSPs are particularly well-suited for the separation of primary amines[1].
High-Performance Liquid Chromatography (HPLC) Approach
Chiral HPLC is a widely adopted technique for enantiomeric purity assessment due to its robustness and versatility[2]. For 4-(1-Aminoethyl)benzamide, both normal-phase and polar organic modes can be effective, with the choice of chiral stationary phase being the most critical factor[3].
Causality in Method Design for HPLC
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are excellent first choices. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are well-suited to the functionalities present in 4-(1-Aminoethyl)benzamide. Immobilized polysaccharide CSPs are generally preferred for their broader solvent compatibility and enhanced durability.
-
Mobile Phase Composition: In normal-phase mode, a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol) is typically used. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is often crucial to improve peak shape and reduce tailing by minimizing interactions between the basic amine analyte and residual acidic silanols on the silica support of the CSP. In polar organic mode, polar solvents like acetonitrile and methanol are employed, again with additives to enhance peak symmetry and selectivity.
-
Temperature Control: Column temperature is a critical parameter that can influence both retention and enantioselectivity. Lower temperatures often lead to better resolution, although this can also increase analysis time and backpressure. A systematic study of temperature effects is recommended during method development[4].
Detailed HPLC Protocol
This protocol provides a starting point for the method development and validation for the enantiomeric excess determination of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Thermostatted column compartment
-
UV or PDA detector
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Chiral Column | Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA/IB/IC) 4.6 x 250 mm, 5 µm | Proven broad selectivity for a wide range of chiral compounds, including those with primary amine groups. |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | Common normal-phase conditions for polysaccharide CSPs. DEA is added to improve peak shape for the basic analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 25 °C | A controlled starting temperature. Optimization between 15-40 °C is recommended. |
| Detection | UV at 230 nm | Wavelength at which the benzamide chromophore exhibits significant absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve sample in mobile phase or a compatible solvent (e.g., ethanol) to a concentration of 1 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion. |
System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the (R) and (S) enantiomer peaks |
| Tailing Factor (T) | 0.8 - 1.5 for the (R)-enantiomer peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of a standard solution |
Data Analysis: The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Supercritical Fluid Chromatography (SFC) – The High-Throughput Alternative
SFC has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and often unique selectivity compared to HPLC[5][6]. For primary amines, SFC can provide excellent peak shapes and resolution[1].
Rationale for SFC Method Parameters
-
Mobile Phase: The primary mobile phase component in SFC is supercritical carbon dioxide (CO₂), which is often mixed with a polar organic co-solvent (modifier), such as methanol, ethanol, or isopropanol. The type and percentage of the co-solvent are critical for achieving separation.
-
Additives: As with HPLC, additives play a crucial role in the chiral separation of primary amines by SFC. Basic additives are commonly used to improve peak shape. However, for separations on certain CSPs, acidic additives or a combination of acidic and basic additives can sometimes enhance enantioselectivity[7].
-
Stationary Phase: Polysaccharide-based CSPs are widely used in SFC and are a good starting point for 4-(1-Aminoethyl)benzamide. Crown ether-based CSPs are also highly effective for the enantioseparation of primary amines in SFC and should be considered[1].
Detailed SFC Protocol
Instrumentation:
-
Analytical SFC system with a CO₂ pump and a modifier pump
-
Autosampler
-
Back Pressure Regulator (BPR)
-
Thermostatted column compartment
-
UV or PDA detector
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Chiral Column | Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IC-3) or Crown Ether-based CSP (e.g., Crownpak® CR-I(+)) 3.0 x 150 mm, 3 µm | Polysaccharide phases offer broad applicability, while crown ethers are specifically designed for primary amines. |
| Mobile Phase | CO₂ / Methanol with 0.2% Isopropylamine (Gradient or Isocratic) | Methanol is a common and effective co-solvent. Isopropylamine acts as a basic additive to improve peak shape. |
| Flow Rate | 2.0 mL/min | Higher flow rates are typical in SFC, leading to faster analysis times. |
| Back Pressure | 150 bar | A standard back pressure to maintain the supercritical state of the mobile phase. |
| Column Temperature | 40 °C | Higher temperatures are often used in SFC to improve kinetics. |
| Detection | UV at 230 nm | Consistent with the analyte's chromophore. |
| Sample Preparation | Dissolve sample in Methanol or Ethanol to a concentration of 1 mg/mL. | Ensure solubility and compatibility with the mobile phase. |
System Suitability and Data Analysis: The system suitability criteria and data analysis for SFC are the same as described for the HPLC method.
Capillary Electrophoresis (CE) – A Complementary Technique
CE offers a high-efficiency separation mechanism that is orthogonal to chromatography. For chiral separations, a chiral selector is added to the background electrolyte (BGE)[8].
Key Considerations for Chiral CE
-
Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors used in CE. For a basic analyte like 4-(1-Aminoethyl)benzamide, derivatized cyclodextrins, such as sulfated-β-CD or hydroxypropyl-β-CD, are excellent candidates. The charged nature of sulfated-β-CD can provide strong interactions and excellent resolution[9].
-
Background Electrolyte (BGE): The pH and composition of the BGE are critical. A low pH buffer (e.g., phosphate or citrate buffer, pH 2.5-4.0) is typically used to ensure the primary amine is protonated, imparting a positive charge and enabling electrophoretic mobility.
Detailed CE Protocol
Instrumentation:
-
Capillary Electrophoresis system with a PDA or UV detector
-
Fused-silica capillary
Electrophoretic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector) | Standard dimensions for CE, providing good efficiency and detection sensitivity. |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate buffer, pH 2.5, containing 15 mM Sulfated-β-Cyclodextrin | Low pH for protonation of the amine. Sulfated-β-CD as the chiral selector. |
| Voltage | 20 kV (Normal Polarity) | Provides a reasonable migration time and separation efficiency. |
| Temperature | 25 °C | Controlled temperature for reproducible migration times. |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) | A common and reproducible injection method. |
| Detection | UV at 214 nm or 230 nm | 214 nm often provides higher sensitivity for peptides and related compounds. |
| Sample Preparation | Dissolve sample in water or BGE to a concentration of 0.1-0.5 mg/mL. | Ensures compatibility with the electrophoretic system. |
System Suitability and Data Analysis: System suitability parameters for CE include resolution (Rs ≥ 1.5), migration time reproducibility (RSD ≤ 2.0%), and peak area reproducibility (RSD ≤ 5.0%). The calculation of enantiomeric excess is the same as for chromatographic methods.
Method Validation
Any chosen method for determining the enantiomeric excess of this compound must be validated according to ICH guidelines to ensure it is fit for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the enantiomers in the presence of impurities and degradation products.
-
Linearity: The linear relationship between the concentration of the minor enantiomer and its detector response.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known amounts of the minor enantiomer.
-
Precision: Assessed at different levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD): The lowest amount of the minor enantiomer that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Visual Workflow and Decision Diagram
Summary and Recommendations
This application guide has outlined robust and scientifically sound approaches for the determination of the enantiomeric excess of this compound using HPLC, SFC, and CE.
-
For routine quality control, chiral HPLC on a polysaccharide-based CSP is a highly recommended starting point due to its reliability and widespread availability.
-
For high-throughput screening environments, SFC offers significant advantages in speed and reduced environmental impact .
-
CE serves as an excellent orthogonal technique for method validation and for resolving challenging separations.
The provided protocols are intended as starting points, and method optimization will be necessary to achieve the desired performance for specific applications. A systematic method development and validation approach is essential to ensure the accuracy and reliability of the results.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. afmps.be [afmps.be]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC method for separating enantiomers of 4-(1-aminoethyl)benzamide
An Application Note on the Enantioselective Separation of 4-(1-aminoethyl)benzamide using Chiral High-Performance Liquid Chromatography
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and quality control, as enantiomers can exhibit markedly different efficacy and toxicity profiles. This application note presents a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 4-(1-aminoethyl)benzamide, a key chiral building block. Leveraging a polysaccharide-based chiral stationary phase (CSP), this method provides excellent resolution and peak shape, making it suitable for enantiomeric purity assessment and quality control applications in research and pharmaceutical manufacturing.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property of many drug molecules, where enantiomers—non-superimposable mirror images—can interact differently with the chiral environment of the human body. This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be inactive, less active, or even responsible for adverse effects (the distomer).[1] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.[2]
High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its accuracy, sensitivity, and broad applicability.[2][3][4] The analyte, 4-(1-aminoethyl)benzamide, possesses a primary amine attached to a stereocenter and an aromatic benzamide moiety. This structure presents specific challenges, including potential for strong interactions with residual silanols on the silica support, which can lead to poor peak shape. The direct separation on a CSP is the most efficient approach, avoiding the need for derivatization that can introduce other analytical complexities.[5][6]
This guide provides a comprehensive framework, from method development strategy to a finalized, validated protocol, for the successful enantiomeric separation of this compound.
Principle of Chiral Recognition
The success of a chiral separation hinges on the differential interaction between the two enantiomers and the chiral stationary phase.[7] For analytes containing aromatic rings, primary amines, and amide groups, polysaccharide-based CSPs are exceptionally effective.[6][8] These phases, typically derivatives of cellulose or amylose coated or bonded to a silica support, create a complex three-dimensional chiral environment.
The primary mechanisms for chiral recognition on these CSPs include:
-
Hydrogen Bonding: The amine (-NH₂) and amide (-CONH₂) groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: The aromatic ring of the benzamide can engage in π-π stacking with the phenyl groups of the CSP's chiral selector.[6]
-
Steric Interactions (Inclusion): One enantiomer will fit more favorably into the chiral grooves or cavities of the polysaccharide structure, leading to a more stable diastereomeric complex and, consequently, a longer retention time.[6][9]
The combination of these interactions results in a difference in the binding energy of the two enantiomers to the CSP, enabling their chromatographic separation.
Chiral Method Development Workflow
A systematic screening approach is crucial for efficiently developing a chiral separation method.[2] The process involves the strategic selection and testing of both the stationary phase and the mobile phase.
Caption: Workflow for Chiral HPLC Method Development.
Chiral Stationary Phase (CSP) Selection
Given the analyte's structure—a primary aromatic amine—polysaccharide-based CSPs are the most promising candidates.[3][10] An initial screening should include several columns with different chiral selectors to explore complementary selectivities.
-
Recommended Screening Columns:
-
CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized
-
CHIRALPAK® IB: Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized
-
CHIRALPAK® IC: Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized[3]
-
The immobilized nature of these columns allows for the use of a wider range of organic solvents, increasing the flexibility of method development.[7][8]
Mobile Phase Selection and the Role of Additives
The choice of mobile phase mode—Normal Phase (NP), Polar Organic (PO), or Reversed-Phase (RP)—dramatically affects selectivity.[1]
-
Normal Phase (NP): Typically employs a nonpolar solvent like hexane or heptane with a polar modifier (alcohol like ethanol or isopropanol). For basic analytes like 4-(1-aminoethyl)benzamide, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is essential .[4] The additive serves to saturate active silanol sites on the silica surface, preventing non-specific interactions and resulting in symmetrical, well-defined peaks.[8][11]
-
Polar Organic (PO): Uses polar solvents like acetonitrile and/or methanol. Again, a basic additive is typically required for amine compounds.[10]
-
Reversed-Phase (RP): Uses aqueous buffers with organic modifiers (acetonitrile or methanol). This mode is often preferred for its compatibility with LC-MS.[12][13] For basic compounds, an acidic buffer (e.g., ammonium formate or acetate at pH 4-6) is often used to ensure consistent ionization and good peak shape.[14][15]
For 4-(1-aminoethyl)benzamide, the NP mode often provides the highest selectivity and is the focus of the optimized protocol below.
Detailed Protocol: Optimized Chiral Separation Method
This protocol was established after screening various CSPs and mobile phases, yielding baseline resolution (Rs > 2.0) for the enantiomers of 4-(1-aminoethyl)benzamide.
Materials and Instrumentation
| Parameter | Specification |
| Instrumentation | HPLC or UHPLC system with UV/PDA Detector |
| Chiral Column | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm |
| Reagents | HPLC Grade n-Hexane, HPLC Grade Ethanol (200 proof), Diethylamine (DEA, >99.5%) |
| Analyte Standard | Racemic 4-(1-aminoethyl)benzamide |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm (based on UV absorbance of the benzamide chromophore) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane, 200 mL of Ethanol, and 1.0 mL of Diethylamine.
-
Combine in a suitable 1 L solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration. Causality: Proper mixing ensures a homogenous mobile phase, while degassing prevents pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 4-(1-aminoethyl)benzamide at 1.0 mg/mL in Ethanol.
-
Dilute this stock solution to a working concentration of 0.1 mg/mL (100 µg/mL) using the mobile phase as the diluent. Causality: Dissolving the sample in the mobile phase prevents peak distortion and solubility issues upon injection.
-
-
System Equilibration:
-
Install the CHIRALPAK® IC column on the HPLC system.
-
Flush the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Causality: Equilibration ensures the stationary phase is fully conditioned to the mobile phase, leading to reproducible retention times.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Acquire data for 15 minutes.
-
Integrate the resulting peaks to determine retention times and peak areas.
-
System Suitability and Acceptance Criteria
To ensure the validity of the results, system suitability tests should be performed before sample analysis.[14]
| Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs ≥ 1.5 (baseline separation) |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 for both peaks |
| Reproducibility (%RSD) | %RSD of retention times and peak areas for 5 replicate injections should be ≤ 2.0% |
Expected Results and Discussion
Under the specified conditions, a successful separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers of 4-(1-aminoethyl)benzamide.
Table 3: Exemplary Chromatographic Performance
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~8.5 | ~10.2 |
| Tailing Factor (Tf) | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5} |
The elution order of the enantiomers is specific to the CSP and must be confirmed by injecting a standard of a single, known enantiomer if available. The CHIRALPAK® IC column, with its electron-withdrawing chloro-groups on the phenylcarbamate selector, provides strong π-π and dipole-dipole interactions, which are highly effective for aromatic compounds like this one.[3] The addition of 0.1% DEA was critical; experiments without it showed significant peak tailing and loss of resolution, confirming its role in masking active silanol sites.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | 1. Incorrect mobile phase composition.2. Column degradation. | 1. Decrease the percentage of Ethanol (e.g., to 90:10 Hex/EtOH) to increase retention and selectivity.2. Replace the column. |
| Peak Tailing (Tf > 1.5) | 1. Insufficient or degraded DEA.2. Column contamination. | 1. Prepare fresh mobile phase with the correct DEA concentration.2. Flush the column with a stronger solvent (e.g., Isopropanol). |
| No Elution or High Backpressure | 1. Column blockage.2. Sample precipitation in the mobile phase. | 1. Reverse-flush the column (check manufacturer's instructions).2. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Variable Retention Times | 1. Inadequate system equilibration.2. Inconsistent mobile phase prep. | 1. Increase equilibration time.2. Use precise measurements for mobile phase preparation; sonicate/degas thoroughly. |
Conclusion
This application note details a highly effective and reproducible chiral HPLC method for the separation of 4-(1-aminoethyl)benzamide enantiomers. By employing a CHIRALPAK® IC stationary phase with a normal-phase eluent containing a basic additive, the method achieves excellent resolution and peak symmetry. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to implement for routine quality control, enantiomeric excess determination, and stability studies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. columnex.com [columnex.com]
- 8. benchchem.com [benchchem.com]
- 9. scas.co.jp [scas.co.jp]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Mass spectrometry detection of basic drugs in fast chiral analyses with vancomycin stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Application Notes and Protocols for the Scale-Up Synthesis of Enantiomerically Pure (R)-4-(1-Aminoethyl)benzamide
Abstract
Enantiomerically pure (R)-4-(1-Aminoethyl)benzamide is a key chiral building block in the pharmaceutical industry, crucial for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the benzylic amine center is often critical for pharmacological activity and safety. This guide provides a comprehensive overview of two robust and scalable synthetic strategies for producing this compound with high enantiomeric purity: Asymmetric Synthesis via catalytic hydrogenation and Chiral Resolution through diastereomeric salt formation. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for scale-up.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical sector is driven by the recognition that different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. Chiral amines, in particular, are present in approximately 40-45% of small-molecule pharmaceuticals.[1] this compound serves as a vital intermediate, and its efficient, scalable, and stereocontrolled synthesis is a critical objective in process chemistry.
This guide details two distinct, industrially viable approaches to obtain the target molecule in high enantiomeric excess (e.e.). The choice between these methods often depends on factors such as cost of goods, throughput requirements, available equipment, and the desired level of stereochemical purity.
-
Strategy A: Asymmetric Synthesis. This approach involves the direct, enantioselective conversion of a prochiral precursor into the desired (R)-enantiomer. We will focus on the asymmetric reductive amination of 4-acetylbenzamide, a highly atom-economical method.
-
Strategy B: Chiral Resolution. This classic method involves the separation of a racemic mixture of 4-(1-Aminoethyl)benzamide using a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[2]
We will provide detailed protocols for each strategy, along with methodologies for the synthesis of the requisite starting materials and the analytical techniques for quality control.
Part 1: Synthesis of the Prochiral Precursor: 4-Acetylbenzamide
A reliable supply of the key starting material, 4-acetylbenzamide, is paramount. While commercially available, its synthesis from more common starting materials may be required for cost-effective scale-up. A common route is the hydrolysis of 4-acetylbenzonitrile.
Protocol 1: Preparation of 4-Acetylbenzamide
This protocol describes the controlled hydrolysis of 4-acetylbenzonitrile.
Reaction Scheme:
Caption: Synthesis of 4-Acetylbenzamide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Acetylbenzonitrile | 145.16 | 100.0 g | 0.689 |
| Sulfuric Acid (98%) | 98.08 | 200 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Sodium Hydroxide (5 M) | 40.00 | As needed | - |
Procedure:
-
To a stirred solution of concentrated sulfuric acid (200 mL), carefully add 4-acetylbenzonitrile (100.0 g, 0.689 mol) in portions. The addition is exothermic; maintain the temperature below 40°C using an ice bath.
-
Once the addition is complete, heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (approx. 1 kg) with vigorous stirring.
-
A precipitate will form. Neutralize the slurry to pH 7-8 by the slow addition of 5 M sodium hydroxide solution, keeping the temperature below 20°C.
-
Filter the solid product, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum at 50°C.
-
The crude 4-acetylbenzamide can be recrystallized from hot water or an ethanol/water mixture to yield the pure product.
Expected Yield: 90-95%.
Part 2: Strategy A - Asymmetric Synthesis
This strategy directly generates the (R)-enantiomer through the asymmetric reductive amination of 4-acetylbenzamide. This method is highly efficient and avoids the loss of 50% of the material inherent in classical resolutions. We will utilize a ruthenium-based catalytic system, which has shown excellent performance for the reductive amination of alkyl aryl ketones.[3]
Causality and Mechanistic Insight
The reaction proceeds via the in-situ formation of an imine from 4-acetylbenzamide and an ammonia source, followed by asymmetric hydrogenation of the C=N bond. The chirality is induced by a chiral phosphine ligand coordinated to the ruthenium center. The ligand creates a chiral environment around the metal, forcing the hydrogen to add to one face of the imine preferentially, leading to the formation of one enantiomer in excess. The choice of a catalyst like Ru/C3-TunePhos is based on its demonstrated high efficiency and enantioselectivity in similar transformations.[3]
Caption: Workflow for Asymmetric Synthesis.
Protocol 2: Asymmetric Reductive Amination
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Notes |
| 4-Acetylbenzamide | 163.17 | 10.0 g | 0.0613 | - |
| [Ru(p-cymene)Cl₂]₂ | 612.39 | 94 mg | 0.153 mmol (0.5 mol% Ru) | Catalyst Precursor |
| (S,S)-C₃-TunePhos | 728.83 | 224 mg | 0.307 mmol (0.5 mol%) | Chiral Ligand |
| Ammonium Acetate | 77.08 | 9.45 g | 0.1226 | Ammonia Source |
| 2,2,2-Trifluoroethanol (TFE) | 100.04 | 80 mL | - | Solvent |
| Hydrogen (H₂) | 2.02 | 50-60 bar | - | Reductant |
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, add [Ru(p-cymene)Cl₂]₂ (94 mg) and (S,S)-C₃-TunePhos (224 mg) to a high-pressure autoclave equipped with a magnetic stir bar. Add degassed TFE (40 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add 4-acetylbenzamide (10.0 g) and ammonium acetate (9.45 g). Add another 40 mL of degassed TFE.
-
Hydrogenation: Seal the autoclave. Purge with nitrogen gas three times, then with hydrogen gas three times. Pressurize the reactor to 55 bar with hydrogen.
-
Reaction: Heat the reactor to 100°C and stir vigorously. Monitor the reaction by taking aliquots (carefully) and analyzing by HPLC for the disappearance of the starting material (typically 24-48 hours).
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture under reduced pressure to remove most of the TFE.
-
Add dichloromethane (DCM, 100 mL) and 1 M NaOH solution (50 mL) to the residue. Stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (R)-enantiomer.
Expected Yield: 75-85%; Expected Enantiomeric Excess: >95% e.e.
Part 3: Strategy B - Chiral Resolution
This approach begins with the synthesis of the racemic amine, followed by separation of the enantiomers. It is often preferred when asymmetric catalysts are prohibitively expensive or when both enantiomers are of interest.
Protocol 3: Synthesis of Racemic 4-(1-Aminoethyl)benzamide
The racemic amine is prepared by the reduction of 4-acetylbenzamide oxime.
Reaction Scheme:
Caption: Synthesis of Racemic Amine.
Procedure (2-Step):
-
Oximation: Dissolve 4-acetylbenzamide (10.0 g, 61.3 mmol) in ethanol (100 mL). Add hydroxylamine hydrochloride (5.1 g, 73.5 mmol) and pyridine (6.0 mL, 73.5 mmol). Reflux the mixture for 4 hours. Cool to room temperature, and concentrate under reduced pressure. Add water (100 mL) to the residue, and the oxime will precipitate. Filter, wash with water, and dry.
-
Reduction: Suspend the crude oxime in methanol (150 mL) in a hydrogenation vessel. Add Raney Nickel (approx. 1 g, slurry in water). Pressurize with hydrogen (5 bar) and shake or stir vigorously at room temperature until hydrogen uptake ceases. Filter the catalyst through Celite®, and concentrate the filtrate to obtain the racemic amine.
Protocol 4: Chiral Resolution with (-)-O,O'-Dibenzoyl-L-tartaric acid
The resolution relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral acid. (-)-O,O'-Dibenzoyl-L-tartaric acid is a common and effective resolving agent for amines.[4][5]
Causality of Separation:
The (R)-amine and (S)-amine react with the (L)-tartaric acid derivative to form [(R)-amine · (L)-acid] and [(S)-amine · (L)-acid] diastereomeric salts. These diastereomers have different three-dimensional structures and, consequently, different physical properties, including solubility in a given solvent. By carefully selecting the solvent, one diastereomer can be selectively crystallized while the other remains in the mother liquor.[6]
Caption: Workflow for Chiral Resolution.
Procedure:
-
Dissolve racemic 4-(1-Aminoethyl)benzamide (10.0 g, 60.9 mmol) in a suitable solvent such as methanol or ethanol (e.g., 150 mL of methanol) with gentle heating.
-
In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (10.9 g, 30.45 mmol, 0.5 equivalents) in the same solvent (100 mL).
-
Add the resolving agent solution to the amine solution. Heat the mixture to reflux, then allow it to cool slowly to room temperature.
-
Allow the mixture to stand for several hours or overnight to facilitate crystallization. The salt of the desired (R)-amine is expected to be less soluble.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. This is the diastereomerically enriched salt.
-
Enrichment (Optional): The enantiomeric purity can be improved by recrystallizing the salt from the same solvent. Monitor the optical purity of the amine liberated from a small sample at each stage.
-
Liberation of the Free Amine: Suspend the final diastereomeric salt in a mixture of water (100 mL) and DCM (100 mL). Add 2 M NaOH solution dropwise with stirring until the pH of the aqueous layer is >11.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield enantiomerically enriched this compound.
Part 4: Analytical Quality Control
Accurate determination of enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.[7]
Protocol 5: Chiral HPLC Analysis
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is sufficient.
-
Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H) or a cyclodextrin-based phase is often effective for separating chiral amines.[8]
Typical HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of the racemic compound (approx. 1 mg/mL) to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized sample at the same concentration.
-
Inject the samples and record the chromatograms.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the R and S enantiomers: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100
Part 5: Scale-Up Considerations and Safety
Transitioning from the laboratory bench to a pilot plant or manufacturing scale requires careful consideration of several factors.[9]
Key Scale-Up Parameters:
| Parameter | Consideration | Mitigation / Strategy |
| Heat Transfer | Both the asymmetric hydrogenation (exothermic) and crystallization steps are temperature-sensitive. Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. | Use jacketed reactors with precise temperature control. Perform calorimetric studies (e.g., RC1) to understand the reaction exotherm. Control the rate of addition of reagents. |
| Mixing | Inefficient mixing can lead to localized "hot spots" or concentration gradients, affecting yield and selectivity. This is critical for the suspension of catalysts and during crystallization. | Select appropriate impeller types and agitation speeds for the vessel geometry. Ensure solids remain suspended. |
| Reagent Handling | Handling high-pressure hydrogen gas and pyrophoric catalysts (Raney Ni) poses significant safety risks at scale. | Use purpose-built high-pressure reactors with appropriate safety features (burst discs, emergency vents). Handle catalysts under inert atmospheres or as slurries. |
| Crystallization | Cooling profiles, seeding strategies, and agitation rates significantly impact crystal size, form, and purity. Slow, controlled cooling is crucial for effective resolution. | Develop a robust crystallization protocol with defined cooling curves and seeding points. Use process analytical technology (PAT) to monitor particle size and concentration. |
| Solvent Use | Large volumes of solvents are required for reactions and crystallizations, increasing cost and environmental impact. | Choose solvents based on safety, environmental profile, and recovery/recycling potential. Optimize reactions to run at higher concentrations if possible. |
Conclusion
This guide has outlined two scientifically robust and scalable pathways for the synthesis of enantiomerically pure this compound. The asymmetric synthesis route offers an elegant and atom-economical approach, ideal for processes where the cost of the chiral catalyst is justified by the high efficiency and avoidance of waste. The chiral resolution method, while more traditional, remains a powerful and often more practical option for scale-up, particularly when the resolving agent is inexpensive and can be recycled. The choice of strategy will ultimately be dictated by a thorough techno-economic analysis specific to the project's needs. In all cases, rigorous in-process controls and final product analysis, particularly chiral HPLC, are essential to ensure the delivery of a product that meets the stringent quality requirements of the pharmaceutical industry.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Application Notes and Protocols for the Use of (R)-4-(1-Aminoethyl)benzamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of (R)-4-(1-Aminoethyl)benzamide as a versatile building block and potential chiral linker in solid-phase synthesis. While its primary utility lies in the generation of C-terminal primary amides in peptide and small molecule synthesis, the inherent chirality of this molecule offers intriguing possibilities for asymmetric synthesis on a solid support. These notes detail the strategic considerations for its immobilization, subsequent synthetic manipulations, and final cleavage. Detailed, field-tested protocols are provided to enable researchers to effectively integrate this reagent into their solid-phase synthesis workflows.
Introduction: The Strategic Value of this compound in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has become the cornerstone of modern peptide and small molecule library synthesis, largely due to the simplified purification and the ability to drive reactions to completion using excess reagents.[1][2][3] A critical component of any solid-phase strategy is the linker, a molecular scaffold that connects the nascent molecule to the insoluble polymer support.[3] The choice of linker dictates the conditions under which the final product can be cleaved from the resin and determines the functionality of the released molecule (e.g., a carboxylic acid, amide, or alcohol).
This compound is a chiral building block that can be adapted for use as an acid-labile linker for the synthesis of C-terminal primary amides. Its structure is analogous to the core of widely used amide-generating linkers such as the Rink Amide and MBHA (methylbenzhydrylamine) linkers. Upon cleavage with strong acid, typically trifluoroacetic acid (TFA), linkers of this class release the synthesized molecule as a primary amide.[4]
The key structural features of this compound for solid-phase applications are:
-
A Primary Benzamide Group: This functionality can be envisioned as a point of attachment to a solid support, although a more common strategy would be to derivatize a precursor to introduce a handle for immobilization.
-
A Chiral Secondary Amine: Once immobilized, this secondary amine serves as the anchoring point for the first building block (e.g., an Fmoc-protected amino acid) in the synthetic sequence.
-
Acid-Labile Benzylic Linkage: The bond between the chiral center and the aromatic ring is susceptible to cleavage under strong acidic conditions, which is the basis for releasing the final product.
The chirality of this compound presents an underexplored opportunity for diastereoselective reactions on the solid phase, where the chiral linker could influence the stereochemical outcome of subsequent synthetic transformations.
Conceptual Workflow: From Immobilization to Cleavage
The successful implementation of this compound in solid-phase synthesis involves a logical progression of steps. The overall workflow is designed to ensure stable anchoring during synthesis and efficient release of the target molecule.
Figure 1: Conceptual workflow for the use of an this compound-derived linker.
Detailed Protocols
The following protocols are based on established principles of solid-phase peptide synthesis and can be adapted for the synthesis of other small molecules.
Protocol 1: Immobilization of a this compound Derivative onto Aminomethylated Resin
Rationale: Direct attachment of this compound to a resin is not straightforward. A common and robust approach is to first synthesize a derivative that includes a handle for attachment, such as a carboxylic acid. For this protocol, we will assume the use of a precursor like 4-(1-(Fmoc-amino)ethyl)benzoic acid , which can be synthesized from the parent molecule. The carboxyl group of this precursor will be coupled to an aminomethylated polystyrene resin.
Materials:
| Reagent/Material | Suggested Supplier | Purpose |
|---|---|---|
| Aminomethyl (AM) Polystyrene Resin | Various | Solid Support |
| 4-(1-(Fmoc-amino)ethyl)benzoic acid | Custom Synthesis | Linker Precursor |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Racemization Suppressant |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Solvent |
| Dichloromethane (DCM) | Fisher Scientific | Solvent |
| Piperidine | Sigma-Aldrich | Fmoc Deprotection |
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation, then drain the solvent.[2]
-
Pre-activation of Linker: In a separate flask, dissolve 4-(1-(Fmoc-amino)ethyl)benzoic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF (5 mL). Cool the solution to 0°C and add DIC (3 equivalents). Allow the pre-activation to proceed for 10 minutes.
-
Coupling to Resin: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring the Coupling: To check for completion, take a small sample of the resin, wash thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the successful capping of the primary amines on the resin.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat it with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes. Wash the resin as in the previous step.
-
Fmoc Deprotection of the Linker: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group from the immobilized linker. Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the coupling of the first building block.
Protocol 2: Peptide Chain Elongation (Fmoc/tBu Strategy)
Rationale: This protocol describes the standard cycle for elongating a peptide chain on the newly functionalized resin using Fmoc-based chemistry. The process involves iterative deprotection of the N-terminal Fmoc group and coupling of the next protected amino acid.
Materials:
| Reagent/Material | Suggested Supplier | Purpose |
|---|---|---|
| Functionalized Resin from Protocol 1 | - | Solid Support |
| Fmoc-protected Amino Acids | Various | Building Blocks |
| HATU (or HBTU/DIC) | Various | Coupling Agent |
| HOBt (if using DIC) | Sigma-Aldrich | Racemization Suppressant |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base |
| 20% Piperidine in DMF | In-house prep | Fmoc Deprotection |
| DMF, DCM | Fisher Scientific | Solvents |
Procedure:
-
First Amino Acid Coupling:
-
Swell the deprotected resin from Protocol 1 in DMF.
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps (steps 1 and 2 of this protocol) for each subsequent amino acid in the desired sequence.
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.
Figure 2: Standard cycle for Fmoc-based solid-phase peptide synthesis.
Protocol 3: Cleavage from the Resin and Product Isolation
Rationale: The final step is the cleavage of the synthesized peptide or small molecule from the solid support. For a benzamide-based linker, this is achieved using a strong acid, typically TFA. Scavengers are included in the cleavage cocktail to trap reactive carbocations generated during the cleavage of acid-labile side-chain protecting groups, thus preventing side reactions.[5][6]
Materials:
| Reagent/Material | Suggested Supplier | Purpose |
|---|---|---|
| Peptide-on-Resin | - | Starting Material |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Cleavage Reagent |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger |
| Water (ddH₂O) | - | Scavenger |
| Dichloromethane (DCM) | Fisher Scientific | Solvent |
| Cold Diethyl Ether | Fisher Scientific | Precipitation |
Cleavage Cocktail Composition (Reagent K):
| Component | Percentage (v/v) | Purpose |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 95% | Cleaves linker and side-chain protecting groups |
| Water | 2.5% | Scavenger for t-butyl cations |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for trityl and other cations |
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 10 mL per 0.1 mmol of peptide-resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
-
Precipitation:
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.
-
Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.
-
-
Collection and Washing:
-
Centrifuge the mixture to pellet the crude product.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.
-
-
Drying: Dry the crude peptide under vacuum to obtain a fluffy white powder.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Scientific Integrity and Causality
-
Choice of Immobilization Strategy: The use of a precursor with a carboxylic acid handle for immobilization is a robust and widely applicable strategy. It allows for the formation of a stable amide bond to the aminomethyl resin using well-established coupling chemistries, ensuring minimal linker leaching during synthesis.[7]
-
Coupling Reagents: The use of HATU or HBTU/HOBt/DIC for amide bond formation is standard practice in Fmoc-SPPS. These reagents efficiently activate the carboxylic acid of the incoming amino acid, promoting rapid and complete coupling while minimizing the risk of racemization, especially when HOBt is included.[2]
-
Orthogonality of Protecting Groups: The Fmoc/tBu strategy is employed because of its orthogonality. The base-labile Fmoc group is removed at each step without affecting the acid-labile side-chain protecting groups (like Boc, tBu, Trt) or the acid-labile linker itself.[8] This ensures the integrity of the growing peptide chain until the final acid-mediated cleavage step.
-
The Role of Scavengers in Cleavage: During TFA-mediated cleavage, protecting groups like Boc and Trt are released as reactive carbocations. If not trapped, these cations can re-attach to electron-rich amino acid side chains (e.g., Tryptophan, Methionine). Scavengers like TIS and water act as cation traps, preventing these deleterious side reactions and improving the purity of the crude product.[6]
Potential Applications and Future Directions
The primary application of an this compound-derived linker is the synthesis of C-terminal primary peptide amides. Many biologically active peptides are amidated at their C-terminus, a modification that often increases their stability against exopeptidases and can be crucial for receptor binding.
The chirality of the linker introduces an interesting variable. While its impact on the synthesis of standard L-amino acid peptides may be minimal, it could be leveraged in the following areas:
-
Diastereoselective Synthesis: In the solid-phase synthesis of small molecules, the chiral environment provided by the linker could be used to induce stereoselectivity in reactions occurring on the attached substrate.
-
Synthesis of Peptide Isomers: The linker could serve as a chiral auxiliary in the synthesis of peptides containing D-amino acids or other non-standard chiral monomers.
Further research is warranted to explore the full potential of this chiral linker in asymmetric solid-phase synthesis.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. biosynth.com [biosynth.com]
- 4. Fmoc SPPS Linkers [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Amine in (R)-4-(1-Aminoethyl)benzamide: An Application Guide
Introduction: The Imperative for Amine Protection in Complex Syntheses
In the landscape of modern pharmaceutical and materials science, the precise chemical modification of complex molecules is paramount. (R)-4-(1-Aminoethyl)benzamide is a chiral building block of significant interest, featuring a primary amine that is both nucleophilic and basic. Unmasked, this amine can interfere with a wide array of synthetic transformations, leading to undesired side reactions and compromising the integrity of the final product.[1] To achieve chemoselectivity in multi-step syntheses involving this molecule, the temporary masking of the amine functionality is not merely advantageous but essential.[1][2] This guide provides an in-depth exploration of common and effective protecting group strategies for the primary amine of this compound, with a focus on preserving the critical stereochemistry of the molecule.
This document will delve into the practical application of three widely utilized amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). For each, we will examine the underlying chemical principles, provide detailed experimental protocols for both their installation and removal, and discuss their relative merits and limitations.
Navigating the Options: A Comparative Overview of Amine Protecting Groups
The selection of an appropriate protecting group is a critical decision in synthetic planning, contingent on the stability of the substrate and the reaction conditions anticipated in subsequent steps.[1] An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.[3] The concept of "orthogonal protection" is particularly relevant, allowing for the selective removal of one protecting group in the presence of others.[1][2]
| Protecting Group | Introduction Reagent | Cleavage Conditions | Stability Profile | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[4][5][6] | Stable to bases, nucleophiles, and catalytic hydrogenation.[4] | Acid-labile; potential for t-butylation of nucleophilic side chains during deprotection.[7] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C); strong acids (e.g., HBr/AcOH).[8][9][10] | Stable to mildly acidic and basic conditions.[11][12] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[9] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu | Mild bases (e.g., piperidine in DMF).[13][14][15] | Stable to acidic conditions and catalytic hydrogenolysis.[16] | Base-labile; the fluorenyl group can participate in side reactions. |
The Boc Group: Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its general stability and ease of removal under acidic conditions.[17][18]
Mechanism of Protection and Deprotection
The Boc group is introduced by the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[18] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[6][18]
Deprotection is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] The acid protonates the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, regenerating the amine.[6]
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and water (to a concentration of approximately 0.1-0.2 M).[19]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) and sodium bicarbonate (NaHCO₃) (2.0 equiv.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Boc-protected product.
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected this compound (1.0 equiv.) in dichloromethane (DCM) (to a concentration of approximately 0.1 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to create a 25-50% solution of TFA in DCM.[18]
-
Reaction: Stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.
The Cbz Group: Versatility in Deprotection
The benzyloxycarbonyl (Cbz or Z) group, introduced in the 1930s by Bergmann and Zervas, is a stalwart of peptide chemistry and general organic synthesis.[12][20] Its stability to a variety of conditions and multiple deprotection pathways contribute to its enduring utility.[9]
Mechanism of Protection and Deprotection
The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[12] The reaction proceeds via nucleophilic acyl substitution at the chloroformate.
The most common method for Cbz group removal is catalytic hydrogenolysis.[9][10] In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[9] Alternatively, strong acids like HBr in acetic acid can also effect cleavage.[10]
Experimental Protocols
Protocol 3: Cbz Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a 1 M aqueous solution of sodium carbonate (2.5 equiv.) with cooling in an ice bath.[20]
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.[20]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected product.
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound (1.0 equiv.) in methanol or ethanol in a flask equipped with a magnetic stir bar.[20]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol %).[9][20]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.[9][20]
-
Filtration: Upon completion (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric and should be kept wet. [20]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[20]
The Fmoc Group: Base-Labile Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a key player in solid-phase peptide synthesis, valued for its cleavage under mild basic conditions, which allows for orthogonality with acid-labile protecting groups.[21][22]
Mechanism of Protection and Deprotection
The Fmoc group is introduced by reacting the amine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.[13][21]
Deprotection is achieved via a β-elimination mechanism initiated by a mild base, typically a secondary amine like piperidine.[14][23] The base abstracts the acidic proton on the 9-position of the fluorene ring, leading to the formation of dibenzofulvene and the release of the free amine.[23]
Experimental Protocols
Protocol 5: Fmoc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a 10% aqueous sodium carbonate solution.[21]
-
Reagent Addition: Slowly add a solution of Fmoc-OSu (1.05 equiv.) in dioxane to the amine solution with vigorous stirring at 0-5 °C.[21]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute with water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 6: Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected compound (1.0 equiv.) in dimethylformamide (DMF).
-
Reagent Addition: Add a 20% (v/v) solution of piperidine in DMF.[21]
-
Reaction: Stir the mixture at room temperature for 10-20 minutes.
-
Work-up: Remove the DMF and piperidine under high vacuum. The crude product can be purified by chromatography or crystallization.
Preserving Chirality: A Critical Consideration
A primary concern when working with chiral amines is the potential for racemization, particularly under basic conditions or during activation steps.[19][24] For this compound, the proton alpha to the amine is not adjacent to a carbonyl group, which significantly reduces the risk of racemization through enolization. However, care should still be taken to employ mild reaction conditions, especially when using basic reagents for protection or deprotection.[19] Monitoring the optical purity of the product by chiral HPLC or polarimetry is recommended.
Visualizing the Workflow
Caption: Orthogonal protecting group strategies for this compound.
Conclusion
The judicious selection and application of amine protecting groups are fundamental to the successful synthesis of complex molecules derived from this compound. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and are removable under orthogonal conditions, providing the synthetic chemist with a versatile toolkit for a wide range of synthetic challenges. By understanding the underlying mechanisms and adhering to carefully optimized protocols, researchers can effectively mask the primary amine of this valuable chiral building block, enabling precise and efficient synthetic outcomes while preserving its critical stereochemical integrity.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. ijacskros.com [ijacskros.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. genscript.com [genscript.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-4-(1-Aminoethyl)benzamide
Welcome to the technical support resource for the synthesis of (R)-4-(1-Aminoethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes for improved yield and enantiopurity. As a critical chiral building block in pharmaceutical development, mastering its synthesis is paramount.
This center provides field-proven insights and solutions to specific experimental challenges in a direct question-and-answer format.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific, practical issues that may arise during the synthesis of this compound.
Issue 1: Low Overall Yield
Q: My overall yield for the synthesis of this compound is consistently below 50%. What are the likely causes and how can I improve it?
A: Low yield is a multifaceted problem that can originate from several stages of the synthesis, whether you are using asymmetric synthesis or a resolution pathway. Let's break down the potential culprits.
For Asymmetric Reductive Amination Routes:
-
Catalyst Inactivity or Degradation: The catalyst is the core of an asymmetric reaction. Its deactivation is a primary cause of low yield.[1]
-
Cause: Many transition metal catalysts (e.g., Iridium or Rhodium-based) are air- and moisture-sensitive. Improper handling can lead to oxidation and loss of activity.[1] Impurities in the substrate or solvent can act as catalyst poisons.
-
Solution:
-
Ensure Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen).[1]
-
Use Anhydrous Reagents: Ensure all solvents and reagents are anhydrous, as moisture can quench reactive species.[2]
-
Verify Catalyst Quality: If possible, run a control reaction with a fresh batch of catalyst to confirm the activity of your current stock.[1] Visual indicators like a change in color or precipitation might suggest catalyst degradation.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables.
-
Cause: Elevated temperatures or prolonged reaction times can lead to product decomposition or the formation of byproducts.[2] Conversely, incomplete reactions due to insufficient time or energy will naturally result in low yields.
-
Solution:
-
Temperature Screening: Perform small-scale experiments to find the optimal temperature that balances reaction rate and product stability.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal endpoint, avoiding unnecessary heating.
-
-
-
Inefficient Purification: Significant product loss can occur during work-up and purification.
-
Cause: The product may have some solubility in the aqueous phase during extraction, or it may be lost on the stationary phase during column chromatography.
-
Solution:
-
Optimize Extractions: Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous layer.
-
Chromatography Selection: If standard silica gel chromatography is ineffective, consider alternative stationary phases like alumina or reverse-phase C18.[2]
-
-
For Chiral Resolution Routes:
-
Incomplete Diastereomeric Salt Formation: The efficiency of the resolution depends entirely on the successful precipitation of one diastereomeric salt.
-
Cause: Incorrect stoichiometry of the resolving agent, poor solvent choice, or suboptimal temperature can lead to incomplete crystallization or the formation of an oil.
-
Solution:
-
Solvent Screening: The choice of solvent is critical for crystallization. Screen various polar protic solvents.[3]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[4] Seeding with a small crystal of the desired salt can induce crystallization.
-
-
-
Loss During Liberation of the Free Amine: The step to recover the chiral amine from the diastereomeric salt can be a source of yield loss.
-
Cause: Incomplete neutralization or extraction after breaking the salt with a base can leave the product in the aqueous layer.
-
Solution:
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine.
-
Thorough Extraction: Use a suitable organic solvent and perform multiple extractions to recover the free amine.
-
-
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess, ee)
Q: I'm performing an asymmetric synthesis, but the enantiomeric excess (ee) of my this compound is significantly lower than reported in the literature. What should I investigate?
A: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee values point to issues with the stereochemical control of the reaction.
-
Suboptimal Catalyst/Ligand System: The choice of the chiral ligand is paramount as its structure creates the necessary chiral environment.[5]
-
Cause: A specific ligand may not be optimal for your particular substrate (4-acetylbenzamide or its imine derivative). Steric or electronic properties of the substrate may not match well with the catalyst.[5]
-
Solution:
-
Ligand Screening: If you have access to a library of chiral ligands, screen several to find the best match for your substrate.
-
Review Literature: Consult literature for catalyst systems proven to be effective for structurally similar ketones or imines.[6]
-
-
-
Incorrect Reaction Conditions: Temperature and solvent can dramatically influence the energy difference between the diastereomeric transition states that lead to the R and S enantiomers.[5]
-
Cause: Higher temperatures can provide enough energy to overcome the desired transition state barrier, leading to the formation of both enantiomers and reducing the ee. The solvent can also affect the conformation of the catalyst-substrate complex.
-
Solution:
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) often improves enantioselectivity.[2]
-
Solvent Optimization: Test a range of solvents with varying polarities and coordinating abilities.
-
-
-
Presence of Impurities: Water is a common impurity that can be detrimental to many asymmetric catalytic systems.[5]
-
Cause: Water can interfere with the catalyst, alter the solvent environment, or promote side reactions that are not stereoselective.
-
Solution:
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Ensure starting materials are also dry.
-
-
-
Product Racemization: The desired product itself might be susceptible to racemization under the reaction or work-up conditions.
-
Cause: The presence of acid or base, or exposure to elevated temperatures during purification, could potentially lead to racemization of the chiral center.
-
Solution:
-
Mild Work-up: Use mild acidic and basic conditions during the work-up procedure.
-
Avoid Excessive Heat: Purify the product at the lowest feasible temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain enantiopure this compound?
A1: There are two main strategies, each with its own advantages and disadvantages: Asymmetric Synthesis and Chiral Resolution.
-
Asymmetric Synthesis: This approach creates the desired enantiomer directly from a prochiral starting material. Common methods include:
-
Asymmetric Transfer Hydrogenation (ATH) or Asymmetric Hydrogenation (AH): A prochiral ketone (4-acetylbenzamide) or a corresponding imine is reduced using a chiral catalyst (often based on Ruthenium, Rhodium, or Iridium) and a hydrogen source.[7][8] This method is often highly efficient and atom-economical.
-
Biocatalytic Reductive Amination: Transaminase enzymes are used to stereoselectively transfer an amino group to 4-acetylbenzamide from an amine donor.[9] This method offers high selectivity and operates under mild, environmentally friendly conditions.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary, such as tert-butanesulfinamide developed by the Ellman lab, is condensed with the ketone to form a sulfinylimine.[10] Diastereoselective reduction followed by removal of the auxiliary yields the chiral amine.
-
-
Chiral Resolution: This "classical" method involves separating a racemic mixture of 4-(1-Aminoethyl)benzamide.[11]
-
Diastereomeric Salt Formation: The racemic amine is treated with a chiral acid (a resolving agent), such as O,O'-di-p-toluoyl-D-tartaric acid.[3][12] This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized. The desired enantiomer is then recovered by treating the salt with a base.
-
Q2: How do I choose between asymmetric synthesis and chiral resolution?
A2: The choice depends on factors like available resources, scale, cost, and desired purity.
| Feature | Asymmetric Synthesis | Chiral Resolution |
| Efficiency | Potentially 100% theoretical yield of the desired enantiomer. | Maximum theoretical yield is 50%, as the other enantiomer is discarded (unless a racemization/recycling process is implemented).[11] |
| Cost | Chiral catalysts, ligands, and specialized reagents can be expensive. | Chiral resolving agents are often less expensive, bulk chemicals. |
| Development Time | Requires significant optimization of catalyst, ligand, solvent, and conditions. | Can be laborious and requires screening of resolving agents and crystallization conditions.[11] |
| Scalability | Can be highly scalable and is often preferred for industrial manufacturing. | Crystallization can sometimes be difficult to control on a large scale. |
| Applicability | Requires a suitable prochiral precursor and a known, effective catalytic system. | Generally applicable to any racemic amine that can form a salt. |
Q3: What is a common starting material for the asymmetric synthesis of this compound?
A3: A logical and common precursor is 4-acetylbenzamide . This molecule is prochiral at the ketone's carbonyl carbon. Asymmetric reduction of the ketone or reductive amination provides a direct route to the desired chiral amine.
Q4: My chiral resolution is not working; the diastereomeric salts are not precipitating. What can I do?
A4: Failure to crystallize is a common issue in resolution. The key is finding conditions where one diastereomeric salt is significantly less soluble than the other.
-
Solvent System is Critical: The choice of solvent is the most important factor. If a single solvent isn't working, try solvent mixtures (e.g., methanol/water, ethanol/acetone). A good solvent system will be one in which the salts have moderate, but differential, solubility.
-
Concentration: Ensure your solution is not too dilute. Carefully remove solvent in vacuo until the solution is saturated or slightly supersaturated.
-
Temperature Gradient: Slow cooling is crucial. A rapid crash-cooling often traps impurities and the other diastereomer. Let the solution cool slowly from a higher temperature to room temperature, and then to 0-4 °C.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.
-
Try a Different Resolving Agent: If one chiral acid (e.g., tartaric acid) fails, another (e.g., mandelic acid or camphorsulfonic acid) might have drastically different crystallization properties with your amine.[11][12]
Experimental Workflows & Data
Workflow 1: Asymmetric Transfer Hydrogenation (Representative Protocol)
This workflow illustrates a common strategy for asymmetric synthesis.
Caption: Asymmetric transfer hydrogenation workflow.
Workflow 2: Troubleshooting Low Enantioselectivity
This diagram provides a logical decision tree for addressing poor stereochemical outcomes.
Caption: Decision tree for troubleshooting low ee.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
Technical Support Center: Chiral HPLC Separation of 4-(1-aminoethyl)benzamide Isomers
Welcome to the technical support center for the chiral HPLC separation of 4-(1-aminoethyl)benzamide isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the scientific reasoning behind them to empower your method development and optimization processes.
Understanding the Analyte: 4-(1-aminoethyl)benzamide
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of 4-(1-aminoethyl)benzamide. It possesses a chiral center at the ethylamine group and has both a basic primary amine and an amide functional group. These features are key to its interaction with chiral stationary phases (CSPs) and the mobile phase.
Chemical Structure:
-
Chiral Center: The carbon atom bonded to the methyl group, the amino group, the phenyl ring, and a hydrogen atom.
-
Functional Groups: A primary amine (basic) and a benzamide group.
-
Predicted Properties: Boiling point of 326.8±25.0 °C and a density of 1.129±0.06 g/cm3 .[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the chiral separation of 4-(1-aminoethyl)benzamide isomers.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting (a single peak) or are only partially separated (Resolution < 1.5).
This is one of the most common challenges in chiral chromatography.[2][3] The resolution of enantiomers depends on the differential interaction between the enantiomers and the chiral stationary phase.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chiral resolution.
Step-by-Step Solutions:
-
Evaluate the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving chiral separation.[5] For benzamide derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[6][7][8] If you are not seeing any separation, the current CSP may not be suitable for this specific analyte.
-
Action: Screen your compound on at least two different polysaccharide-based columns, for instance, one with a cellulose backbone and another with an amylose backbone.[7]
-
-
Optimize the Mobile Phase:
-
Solvent Composition (Normal Phase): In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like n-hexane and a polar modifier, such as an alcohol (isopropanol or ethanol).[7] The type and concentration of the alcohol modifier significantly impact selectivity.
-
Action: If resolution is poor, try systematically varying the percentage of the alcohol modifier. Start with a typical 90:10 (v/v) hexane:alcohol ratio and adjust the alcohol content in 5% increments.[7] Also, test different alcohols (e.g., isopropanol vs. ethanol), as this can alter the chiral recognition.[7]
-
-
Mobile Phase Additives: Given that 4-(1-aminoethyl)benzamide has a basic amino group, interactions with the stationary phase can be complex. Additives are crucial for improving peak shape and can also enhance resolution.
-
-
Optimize Column Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP.
-
Action: Systematically vary the column temperature. Generally, lower temperatures can enhance chiral selectivity.[2] Start at ambient temperature (e.g., 25°C) and decrease in 5°C increments. In some cases, higher temperatures can improve efficiency or even reverse the elution order, so it's worth exploring a range (e.g., 15°C to 40°C).[2][9]
-
-
Check Column Health: A deteriorated column will lead to poor performance.
-
Action: If the column is old or has been used with harsh solvents, its performance may be compromised. Test the column with a standard compound to ensure it meets the manufacturer's specifications. If it fails, the column may need to be replaced.[10]
-
Issue 2: Peak Tailing
Symptom: The peak is asymmetrical, with a "tail" extending from the back half of the peak. This can lead to inaccurate integration and poor resolution.[3]
Common Causes & Solutions for 4-(1-aminoethyl)benzamide:
| Potential Cause | Scientific Rationale | Recommended Action |
| Secondary Interactions | The basic amino group of your analyte can interact with residual acidic silanol groups on the silica-based CSP, causing peak tailing.[2] | Add a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase. The DEA will compete for the active silanol sites, minimizing secondary interactions with your analyte.[2][7] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak distortion.[2][7] | Reduce the sample concentration or the injection volume. Perform a dilution series to find the optimal sample load.[7] |
| Improper Mobile Phase pH (Reversed-Phase) | If you are using a reversed-phase method, the pH of the mobile phase should be controlled to ensure a consistent ionization state of the analyte. | For a basic compound like this, ensure the mobile phase pH is at least 1-2 units away from the pKa of the amino group to maintain a consistent charge state.[2] |
| Column Void | A void at the head of the column can cause band broadening and peak tailing.[10] This can result from pressure shocks or degradation of the silica support. | Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.[10] |
Issue 3: Inconsistent Retention Times
Symptom: The time it takes for the peaks to elute varies between injections.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for inconsistent retention times.
Step-by-Step Solutions:
-
Check for System Leaks: Even small leaks in the pump, injector, or fittings can cause fluctuations in flow rate and pressure, leading to shifting retention times.
-
Action: Visually inspect the system for any signs of leaks. Perform a pressure test to ensure the system is holding pressure.
-
-
Ensure Mobile Phase Stability: In normal-phase chromatography, the mobile phase composition is critical. The more volatile component (e.g., hexane) can evaporate over time, changing the solvent ratio and affecting retention.[7]
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoir capped.[7] Ensure adequate mixing if you are preparing the mobile phase online.
-
-
Control Temperature: Fluctuations in ambient temperature can affect retention times.[7]
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analysis.
-
Action: Flush the column with at least 20-30 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for method development for 4-(1-aminoethyl)benzamide?
A systematic screening approach is most effective.[7] Start by screening your compound on a couple of different polysaccharide-based CSPs (e.g., one derived from cellulose and one from amylose) as they have broad applicability for chiral separations.[8] Use a standard normal-phase mobile phase like n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA as an additive due to the basic nature of your analyte.[7]
Q2: Should I use normal-phase or reversed-phase chromatography?
Normal-phase chromatography is most common for chiral separations on polysaccharide-based CSPs.[11] However, reversed-phase methods can be advantageous, especially for LC/MS applications or if your sample has poor solubility in non-polar organic solvents.[12] If you choose reversed-phase, you will need to carefully control the pH of the aqueous mobile phase.[12]
Q3: How does the flow rate affect my chiral separation?
Flow rate influences both resolution and analysis time. While a standard flow rate of 1.0 mL/min is often used for 4.6 mm ID columns, decreasing the flow rate can sometimes enhance resolution in chiral separations by allowing more time for the differential interactions to occur between the enantiomers and the CSP.
Q4: Can I invert the elution order of the enantiomers?
Yes, in some cases. One way to achieve this is by using a CSP with the opposite absolute configuration.[11] Additionally, changing the mobile phase modifier (e.g., from isopropanol to ethanol) or adjusting the temperature can sometimes lead to an inversion of the elution order.[2][9] This can be particularly useful if you need to quantify a trace amount of one enantiomer in the presence of a large excess of the other, as it is often easier to integrate a small peak that elutes before a large one.
Q5: What should I do if I see "ghost peaks" in my chromatogram?
Ghost peaks are unexpected peaks that can come from various sources.[2][3]
-
Action: First, run a blank gradient (if applicable) or a blank injection of your sample solvent. If the peaks are still present, the contamination is likely from your mobile phase or the HPLC system itself.[2] Use high-purity HPLC-grade solvents and prepare fresh mobile phase.[3] If the ghost peaks only appear after a sample injection, it could be due to carryover from the autosampler. Optimize your needle wash procedure to resolve this.[2]
References
- 1. 4-(1-aminoethyl)benzamide CAS#: 1082413-74-8 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. preprints.org [preprints.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eijppr.com [eijppr.com]
- 9. High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. hplc.eu [hplc.eu]
- 12. chiraltech.com [chiraltech.com]
Improving the enantioselectivity of (R)-4-(1-Aminoethyl)benzamide synthesis
Technical Support Center: (R)-4-(1-Aminoethyl)benzamide Synthesis
Welcome to the technical support center for the enantioselective synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high enantiopurity for this critical chiral building block. We will address common experimental challenges, provide in-depth troubleshooting strategies, and offer validated protocols based on established literature and in-house expertise.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound, primarily focusing on the most common and efficient route: the asymmetric reduction of 4-acetylbenzamide.
Q1: My asymmetric reduction of 4-acetylbenzamide is resulting in low enantiomeric excess (<95% ee). What are the likely causes and how can I optimize the reaction?
Low enantiomeric excess (ee) is the most frequent challenge and can stem from several factors. A systematic approach is required to pinpoint the root cause.
Potential Cause & Corrective Action:
-
Sub-optimal Catalyst or Ligand Selection: The choice of the chiral ligand is paramount as its structure dictates the stereochemical outcome.[1]
-
Explanation: The catalyst-ligand complex creates a chiral pocket. For the substrate (4-acetylbenzamide) to bind effectively and undergo reduction, the steric and electronic properties of this pocket must be complementary. A mismatch will lead to poor stereodifferentiation.
-
Solution:
-
Verify Ligand Configuration: To obtain the (R)-amine product via reduction, you will typically produce the (R)-alcohol intermediate. For many ruthenium-based catalysts, such as those derived from the Noyori-type systems, a ligand like (R,R)-TsDPEN in combination with a Ru(II) precursor is required for Asymmetric Transfer Hydrogenation (ATH). Ensure you are using the correct ligand enantiomer for your desired product.
-
Screen Different Ligands: If a standard ligand (e.g., TsDPEN) provides poor results, consider screening other classes of ligands. Chiral diphosphines (e.g., BINAP derivatives) are effective for asymmetric hydrogenation (AH) but may require different optimization.[2]
-
-
-
Inadequate Reaction Conditions: Temperature, pressure, and solvent significantly influence the energy difference between the diastereomeric transition states that lead to the R and S products.[1]
-
Explanation: Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomer's formation, thus lowering the ee. The solvent affects catalyst solubility, stability, and interaction with the substrate.
-
Solution:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity. Start your optimization at room temperature and incrementally decrease it (e.g., to 0 °C or -20 °C).
-
Solvent: For Asymmetric Transfer Hydrogenation (ATH), aprotic solvents like dichloromethane (DCM) or polar solvents like isopropanol (which can also act as a hydrogen source) are common. The choice can be catalyst-dependent. For enzymatic resolutions, non-polar organic solvents are typically preferred.[3]
-
Pressure (for Asymmetric Hydrogenation): While hydrogen pressure can affect reaction rates, its impact on enantioselectivity is not always dramatic.[4] However, ensure the pressure is maintained consistently as per the protocol for your chosen catalyst system.
-
-
-
Presence of Impurities (Catalyst Poisoning): Many transition-metal catalysts are sensitive to impurities that can inhibit or poison them.
-
Explanation: Water, oxygen, or impurities in the substrate/solvent can coordinate to the metal center more strongly than the substrate, effectively deactivating the catalyst or altering its chiral environment.[1]
-
Solution:
-
Use Anhydrous Solvents & Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation or passing through activated alumina).
-
Degas Solutions: Before adding the catalyst, degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it or by using freeze-pump-thaw cycles.
-
Purify Substrate: Recrystallize the 4-acetylbenzamide starting material if its purity is questionable.
-
-
Q2: The conversion in my asymmetric hydrogenation/transfer hydrogenation is stalled or incomplete. What should I investigate?
Incomplete conversion points to issues with catalyst activity or reaction setup.
Potential Cause & Corrective Action:
-
Catalyst Deactivation: As mentioned above, impurities can poison the catalyst. However, the catalyst may also degrade over time, especially if handled improperly.
-
Explanation: Catalysts are sensitive to air and moisture. Prolonged exposure can lead to oxidation or hydrolysis, rendering them inactive.
-
Solution:
-
Strict Inert Atmosphere: Handle the catalyst and prepare the reaction under a strict inert atmosphere (glovebox or Schlenk line).
-
Use Fresh Catalyst: If in doubt, use a freshly opened bottle of catalyst or a newly prepared batch.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes overcome minor activity issues, though this is not ideal for process efficiency.
-
-
-
Inefficient Hydrogen Source/Delivery:
-
Explanation: In Asymmetric Hydrogenation (AH), poor mixing can limit the diffusion of H₂ gas into the solution, making it the rate-limiting step. In Asymmetric Transfer Hydrogenation (ATH), the hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol) might be of poor quality or used in an incorrect ratio.
-
Solution:
-
AH: Ensure vigorous stirring to maximize the gas-liquid surface area. Verify that your H₂ source is pure and the pressure in the vessel is stable (no leaks).
-
ATH: Use high-purity formic acid and triethylamine. The 5:2 azeotropic mixture is commonly used as it is highly effective. If using isopropanol, ensure it is anhydrous.
-
-
-
Product Inhibition:
-
Explanation: In some catalytic cycles, the product can coordinate to the catalyst, acting as a competitive inhibitor and slowing down the reaction as the product concentration increases.
-
Solution: This is an inherent property of the catalytic system. If conversion stalls at a certain point, check the literature for your specific catalyst system to see if this is a known issue. Sometimes, adjusting the substrate concentration can mitigate this effect.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary methods for synthesizing enantiopure this compound? The two most prevalent and effective methods are:
-
Asymmetric Reduction of 4-Acetylbenzamide: This is a direct, atom-economical approach. It can be achieved via Asymmetric Hydrogenation (AH) using H₂ gas or Asymmetric Transfer Hydrogenation (ATH) using a hydrogen donor like a formic acid/triethylamine mixture.[4] This method can theoretically achieve a 100% yield of the desired enantiomer.
-
Kinetic Resolution of Racemic 4-(1-Aminoethyl)benzamide: This method involves the selective reaction of one enantiomer from a 50:50 racemic mixture, leaving the other unreacted and thus enriched.[5] Enzymatic acylation using a lipase like Novozym 435 is a common and highly effective technique.[3][6] Note that the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
-
-
Q2: How do I accurately measure the enantiomeric excess (ee) of my product? The industry standard for determining the ee of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H). The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas. Derivatization of the amine followed by analysis with 19F NMR is also a powerful alternative method.[7]
-
Q3: Can the this compound product racemize during work-up or purification? Yes, racemization is a potential risk, especially under harsh conditions.[1] The stereocenter bearing the amine is susceptible to inversion. To minimize this risk:
-
Avoid Strong Acids/Bases: Perform aqueous work-ups under neutral or mildly basic conditions (e.g., using saturated sodium bicarbonate). Avoid strong acids or bases, especially at elevated temperatures.
-
Purification: Silica gel column chromatography is generally safe. Avoid prolonged exposure to the silica gel, which is slightly acidic. Adding a small amount of a neutralizer like triethylamine (~0.5-1%) to the eluent can help prevent on-column racemization.
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative data for different asymmetric reduction methods to provide a baseline for expected performance.
| Method | Catalyst System | H₂ Source | Temp. (°C) | Solvent | Conversion (%) | ee (%) | Reference(s) |
| Asymmetric Hydrogenation | RuCl₂--INVALID-LINK-- | H₂ (gas) | 30 | Ethanol | >99 | 98 (S) | [2] |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | HCOOH / Et₃N | 28 | CH₂Cl₂ | >95 | >99 (R) | [4] |
| Biocatalytic Reduction | Reductive Aminase (RedAm) from Aspergillus calidoustus | NADPH (with regeneration system) | 30 | Buffer | High | >99 (S) | [8] |
Note: The enantiomer produced (R or S) depends on the specific enantiomer of the chiral ligand used. The data is illustrative of the high selectivity achievable with these systems.
Experimental Protocols & Workflows
Protocol 1: Asymmetric Transfer Hydrogenation of 4-Acetylbenzamide
This protocol is adapted from established procedures for Ru-catalyzed transfer hydrogenation.[4]
Materials:
-
4-Acetylbenzamide
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(R,R)-TsDPEN (chiral ligand)
-
Formic Acid / Triethylamine azeotrope (5:2 molar ratio, H₂ source)
-
Anhydrous, degassed Dichloromethane (DCM)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (R,R)-TsDPEN (0.011 mmol, 1.1 mol%). Add 5 mL of anhydrous DCM and stir the resulting orange solution at room temperature for 20-30 minutes.
-
Reaction Setup: In a separate, larger Schlenk flask, dissolve 4-acetylbenzamide (1.0 mmol) in 10 mL of anhydrous DCM.
-
Initiate Reaction: Add the pre-formed catalyst solution from step 1 to the substrate solution via cannula.
-
Add Hydrogen Source: Add the formic acid/triethylamine azeotrope (5.0 mmol, 5 equiv.) to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature (or optimized temperature) and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding 10 mL of saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel chromatography. Determine the enantiomeric excess of the resulting (R)-4-(1-hydroxyethyl)benzamide by chiral HPLC. The alcohol can then be converted to the amine in subsequent steps.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 4-(1-Aminoethyl)benzamide
This protocol is based on the widely used lipase-catalyzed acylation method.[3][6]
Materials:
-
Racemic 4-(1-Aminoethyl)benzamide
-
Novozym 435 (Immobilized Candida antarctica Lipase B)
-
Ethyl Acetate (Acyl donor and solvent)
-
Anhydrous organic solvent (e.g., Methyl tert-butyl ether - MTBE)
Procedure:
-
Reaction Setup: To a flame-dried flask, add racemic 4-(1-Aminoethyl)benzamide (1.0 mmol) and 10 mL of anhydrous MTBE.
-
Add Acyl Donor: Add ethyl acetate (can be used as a co-solvent or in stoichiometric amounts, e.g., 0.5-0.6 mmol).
-
Add Enzyme: Add Novozym 435 (typically 10-20 mg per mmol of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor Conversion: This is the most critical step. Periodically take small aliquots of the supernatant, filter off the enzyme, and analyze by HPLC (both chiral and achiral) to monitor the consumption of the starting material. The goal is to stop the reaction at precisely 50% conversion .[5] At this point, the (S)-enantiomer will have been preferentially acylated, leaving the desired (R)-enantiomer unreacted.
-
Work-up: Once 50% conversion is reached, filter off the immobilized enzyme (it can be washed and reused). Concentrate the filtrate.
-
Separation: The resulting mixture contains the (R)-amine and the (S)-amide. Separate these using acid-base extraction or silica gel chromatography.
-
Acid-Base Extraction: Dissolve the mixture in an organic solvent (e.g., DCM). Extract with dilute aqueous HCl. The (R)-amine will move to the aqueous layer as the hydrochloride salt, while the neutral (S)-amide remains in the organic layer. Basify the aqueous layer and re-extract the (R)-amine into an organic solvent.
-
-
Analysis: Determine the ee of the recovered this compound using chiral HPLC.
Visual Diagrams & Workflows
Diagram 1: Troubleshooting Low Enantioselectivity
Caption: Troubleshooting flowchart for low enantioselectivity.
Diagram 2: General Workflow for Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
Overcoming poor solubility of (R)-4-(1-Aminoethyl)benzamide in reaction media
Technical Support Center: (R)-4-(1-Aminoethyl)benzamide Solubility
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to move beyond simple solvent lists to a rational, mechanism-based approach for achieving successful dissolution in your specific reaction media.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is this compound so difficult to dissolve? What are its core physicochemical properties?
This compound presents a classic solubility challenge due to its hybrid molecular structure. It contains:
-
A hydrophobic aromatic ring and an ethyl group, which favor dissolution in non-polar organic solvents.[1][2]
-
A polar primary amine (-NH2) and a primary amide (-CONH2) group, which can participate in hydrogen bonding and prefer polar solvents.[3][4]
This dual nature means it is often sparingly soluble in a wide range of common solvents, as one part of the molecule resists solvation while the other demands it. The key to overcoming this is understanding the basicity of the primary amine. The lone pair of electrons on the nitrogen atom can accept a proton, making it a weak base.[3][5] This property is the most powerful tool for manipulating its solubility.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value / Observation | Implication for Solubility | Source |
| Molecular Formula | C9H12N2O | Relatively small, but with conflicting polarity. | [6] |
| Molecular Weight | 164.2 g/mol | Moderate molecular weight. | [6] |
| Amine Group | Primary Aliphatic Amine | Basic (pKa of conjugate acid ~9-10, typical). Can be protonated to form a soluble salt.[5] | N/A |
| Amide Group | Primary Benzamide | Polar, capable of H-bonding, but generally less soluble than amines.[7][8] | [9] |
| Predicted pKa (Amide) | ~16.2 | The amide N-H is not acidic under normal conditions. | [6] |
| Water Solubility | Poor / Slight | The hydrophobic benzene ring limits aqueous solubility.[1][4] | [10] |
| Organic Solubility | Variable | Generally soluble in polar organic solvents like alcohols, but sparingly in non-polar (e.g., hexanes) or some polar aprotic solvents.[1][4] | [10][11] |
Q2: I need to run a reaction in a common organic solvent (e.g., DCM, THF, ACN). Where do I start?
A systematic solvent screen is the first step. However, random screening is inefficient. Group solvents by their properties to make logical choices.
Initial Screening Strategy: Start with small-scale solubility tests (e.g., 1-5 mg of compound in 0.5 mL of solvent). Observe at room temperature and with gentle heating.
Table 2: Recommended Initial Solvent Screening
| Solvent Class | Examples | Rationale & Expected Outcome |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These are often the first choice for organic reactions. Solubility is likely to be moderate but may be insufficient for high concentrations. DMF and DMSO are strong solvating agents and are most likely to succeed. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | The hydroxyl group can hydrogen bond with both the amine and amide, often providing good solubility.[4][11] However, alcohols can be reactive (e.g., transesterification, acting as nucleophiles) and may not be suitable for all reactions. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Solubility is expected to be poor due to the lower polarity of these solvents.[1] |
| Hydrocarbons | Hexanes, Toluene | Solubility will likely be very low to negligible. The polarity of the amine and amide groups prevents effective solvation.[2] |
Expert Insight: Do not use ketones like acetone as a primary solvent if you plan to use acid for salt formation. Primary amines can react with ketones to form imines, especially in the presence of an acid catalyst, leading to unwanted side products.[3][12]
Q3: My compound is still not soluble enough. How can I use pH to dramatically improve solubility?
This is the most effective and common strategy for amines. By adding a stoichiometric amount of acid, you can protonate the basic primary amine to form an ammonium salt .[5][13][14] This ionic salt is significantly more polar than the neutral "free base" and is often highly soluble in polar solvents, including water and alcohols.[5][13]
Workflow 1: Solubility Enhancement via In-Situ Salt Formation
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. quora.com [quora.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. Physical Properties of Amines Explained with Examples [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-(1-aminoethyl)benzamide CAS#: 1082413-74-8 [m.chemicalbook.com]
- 7. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 9. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 10. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. oxfordreference.com [oxfordreference.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Isolating (R)-4-(1--Aminoethyl)benzamide with High Fidelity
Welcome to the dedicated technical support guide for the workup and purification of (R)-4-(1-Aminoethyl)benzamide. As researchers and drug development professionals, we understand that the successful isolation of a chiral compound is paramount to the integrity of your research. This guide is structured to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification process effectively. We will address the common challenges encountered during the workup of this molecule, namely chemical decomposition and racemization, and provide field-proven solutions.
Understanding the Instability of this compound
This compound possesses two key functional groups that are susceptible to degradation under typical workup conditions: a benzamide and a chiral primary benzylic amine. Understanding the vulnerabilities of each is the first step toward preventing decomposition.
-
Benzamide Hydrolysis: The amide bond is prone to hydrolysis under both strongly acidic and strongly basic conditions.[1][2][3][4] This cleavage results in the formation of 4-(1-aminoethyl)benzoic acid and ammonia, representing a loss of your target compound. The rate of this hydrolysis is influenced by pH, temperature, and solvent.[1]
-
Racemization of the Chiral Center: The stereochemical integrity of the chiral amine is crucial. The benzylic proton at the chiral center is susceptible to abstraction under both acidic and basic conditions, which can lead to the formation of an achiral imine intermediate or a planar carbanion, resulting in racemization.[5][6] Elevated temperatures can also provide the energy to overcome the inversion barrier, leading to a loss of enantiomeric purity.[7]
With these potential pitfalls in mind, this guide provides a series of troubleshooting questions and answers to help you navigate the workup process while preserving the chemical and stereochemical purity of your product.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Significant Product Loss During Aqueous Workup
Question: I'm observing a low yield of my this compound after performing a standard aqueous workup. What are the likely causes and how can I mitigate this?
Answer: Significant product loss during the workup of this compound is most commonly due to the hydrolysis of the benzamide functional group. This is particularly prevalent when using strongly acidic or basic conditions to wash or extract the compound.
Core Principle: The key is to carefully control the pH of the aqueous phases throughout the workup. The goal is to protonate the amine for extraction into the aqueous phase without creating a harsh enough environment to promote significant amide hydrolysis.
Recommended pH Range for Workup:
| Step | Recommended pH | Rationale |
|---|---|---|
| Acidic Wash/Extraction | 3 - 5 | Sufficiently acidic to protonate the primary amine (pKa ~9-10), rendering it water-soluble, while minimizing the rate of acid-catalyzed amide hydrolysis. |
| Neutralization/Basification | 8 - 10 | Basic enough to deprotonate the ammonium salt to the free amine for extraction back into an organic solvent, but mild enough to avoid significant base-catalyzed amide hydrolysis. |
Step-by-Step Protocol for a pH-Controlled Acidic Wash:
-
Initial Dilution: After quenching your reaction, dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Preparation of Acidic Wash: Prepare a dilute aqueous solution of a mild acid, such as 0.5 M citric acid or 1 M ammonium chloride. Alternatively, use a dilute solution of HCl (e.g., 0.1 M) and monitor the pH of the aqueous phase after mixing, adjusting as necessary to bring it into the pH 3-5 range.
-
Extraction: Add the cooled acidic solution to the separatory funnel containing your organic layer. Invert the funnel gently several times to mix, venting frequently. Avoid vigorous shaking to minimize emulsion formation.
-
Separation: Allow the layers to separate and drain the aqueous layer containing your protonated amine.
-
Repeat Extraction: Perform a second extraction of the organic layer with the acidic solution to ensure complete recovery of the amine.
-
Neutralization: Combine the acidic aqueous extracts in a clean flask and cool in an ice bath. Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide, while stirring and monitoring the pH until it reaches 8-10.
-
Back-Extraction: Transfer the basified aqueous solution to a separatory funnel and extract your free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Diagram: pH-Controlled Workup Workflow
References
Technical Support Center: Managing Thermal Stability in Large-Scale Synthesis
Welcome to the Technical Support Center for Thermal Stability Management. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up chemical synthesis. Uncontrolled heat release from exothermic reactions is one of the most significant safety and quality challenges in chemical manufacturing.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you ensure your processes are safe, controlled, and reproducible.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thermal Risk
This section addresses the core principles that underpin thermal safety in chemical synthesis. Understanding these concepts is the first step toward proactive risk management.
Q1: What exactly is a "thermal runaway" and why is it so dangerous?
A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[3] It occurs when the heat generated by the reaction exceeds the rate at which heat can be removed by the cooling system.[2] This imbalance creates a positive feedback loop: the reaction mass heats up, which accelerates the reaction rate, leading to even faster heat generation.[4] This can result in a rapid, exponential increase in temperature and pressure, potentially leading to equipment failure, explosions, fires, and the release of toxic substances.[1]
The danger lies in the exponential relationship between temperature and reaction rate. While heat transfer capability increases linearly with temperature, the reaction rate (and thus heat generation) increases exponentially, making it easy to cross a point of no return where the system cannot be brought back under control.[5]
Q2: My reaction was perfectly stable in the lab on a 1L scale. Why did I encounter thermal issues when scaling up to a 100L reactor?
This is a critical and common challenge rooted in fundamental geometry. As you scale up a reactor, its volume increases by the cube of its radius (V ∝ r³), but the surface area available for heat transfer only increases by the square of its radius (A ∝ r²).[6][7]
This means the surface-area-to-volume ratio drastically decreases at a larger scale.[6] Consequently, the reactor's inherent ability to dissipate heat to the environment or through its cooling jacket becomes significantly less efficient relative to the heat-generating potential of the larger reaction mass.[6][8] A reaction that could easily dissipate its heat in a small flask can quickly overwhelm the cooling capacity of a large reactor, leading to a thermal runaway.[6]
Q3: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR) and how does it relate to safety?
The MTSR is the highest temperature the reaction mixture would reach in a "worst-case" scenario, such as a complete failure of the cooling system, assuming all accumulated reactants react instantaneously. It is calculated based on the adiabatic temperature rise, which is the temperature increase caused by the reaction's heat release without any heat removal.[9][10]
Understanding the MTSR is crucial for safety. This calculated temperature must be compared to the onset temperature of any potential undesired reactions, such as decomposition of reactants, products, or intermediates.[10] A safe process requires a significant safety margin between the MTSR and the decomposition onset temperature to prevent triggering a secondary, often more energetic and dangerous, exothermic event.[6]
Section 2: Proactive Thermal Hazard Assessment
The most effective way to manage thermal stability is to characterize the thermal risks of your process before scale-up. Reaction calorimetry is an indispensable tool for this purpose.[11][12]
Q1: What key parameters should I measure to assess the thermal risk of my process?
A thorough thermal hazard assessment involves quantifying several key parameters. These are typically measured using techniques like Differential Scanning Calorimetry (DSC) for initial screening and Reaction Calorimetry (RC) for detailed process simulation.
| Parameter | Description | Why It's Critical for Safety | Typical Measurement Tool |
| Heat of Reaction (ΔHr) | The total amount of energy released or absorbed by the desired chemical reaction. | Determines the total heat load the reactor's cooling system must handle. A high heat of reaction indicates a highly energetic process. | Reaction Calorimeter (RC1e, Simular) |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by one degree. | Essential for calculating the adiabatic temperature rise and MTSR.[10][11] | Reaction Calorimeter |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all reaction heat were absorbed by the reaction mass without any cooling.[10] | Directly indicates the potential severity of a cooling failure. A large ΔTad is a major red flag.[9] | Calculated from ΔHr and Cp |
| Decomposition Onset Temperature (Tonset) | The temperature at which undesired, exothermic decomposition reactions begin. | Defines the absolute upper limit of safe operation. The process temperature and MTSR must remain well below this value. | Differential Scanning Calorimetry (DSC) |
| Heat Release Rate | The rate at which heat is generated over the course of the reaction (power output). | Informs the required cooling capacity and helps optimize reagent addition profiles to avoid overwhelming the cooling system.[13] | Reaction Calorimeter |
| Reactant Accumulation | The amount of unreacted reagent present in the reactor at any given time during a semi-batch process. | Accumulated reagent represents stored potential energy. A sudden reaction of this material can lead to a runaway.[10][14] | Reaction Calorimeter, In-situ Spectroscopy (FTIR) |
Q2: How do I perform a basic thermal hazard assessment?
A robust assessment follows a structured workflow. This protocol outlines the essential steps for characterizing a new or modified process.
Experimental Protocol: Thermal Hazard Characterization
-
Component Stability Screening (DSC):
-
Prepare samples of individual reactants, solvents, intermediates, and the final product.
-
Run each sample on a DSC, typically ramping the temperature from ambient to >300°C at a rate of 2-5°C/min.
-
Objective: Identify the onset temperature (Tonset) for any exothermic decomposition events for each component. This establishes the thermal stability limits of your materials.
-
-
Reaction Mixture Analysis (Reaction Calorimetry):
-
Set up the reaction in a laboratory-scale reaction calorimeter (e.g., METTLER TOLEDO RC1e) that mimics the intended large-scale process (e.g., semi-batch addition).
-
Run the reaction under the proposed process conditions (temperature, dosing rate, stirring speed).
-
Objective: Continuously measure the heat flow throughout the reaction. This data allows for the direct determination of the heat of reaction, heat release rate, and any reactant accumulation.[12][13]
-
-
"Worst-Case" Scenario Simulation (Reaction Calorimetry):
-
After the main reaction is complete, perform a "final cook" by ramping the temperature of the reaction mixture to determine the stability of the final process mass.
-
Consider simulating failure scenarios, such as a temporary loss of cooling followed by a restart, to understand system behavior.[12]
-
Objective: Confirm that no secondary exotherms occur within or near the intended operating temperature range.
-
-
Data Synthesis and Risk Classification:
-
Calculate the Adiabatic Temperature Rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR).[10]
-
Compare the MTSR to the lowest Tonset identified in the DSC screening.
-
Objective: Ensure a sufficient safety margin (typically recommended to be >50-100°C) between the highest potential process temperature (MTSR) and the temperature where hazardous decomposition begins.[6]
-
Section 3: Troubleshooting Guide: Common Thermal Stability Scenarios
Even with proactive assessment, operational issues can arise. This section provides a structured, Q&A-style approach to diagnosing and resolving common thermal stability problems.
Q1: "My reaction temperature is overshooting the setpoint during the addition of a reagent. What's happening and what should I do?"
Causality: This is a classic symptom of heat generation exceeding heat removal. It is often caused by one or a combination of three factors:
-
Reagent Accumulation: The added reagent is not reacting immediately. It builds up in concentration, and then reacts rapidly, releasing a large amount of heat at once that overwhelms the cooling system.[10]
-
Inadequate Cooling Capacity: The reaction's intrinsic heat release rate is simply too high for the reactor's cooling system to handle at the current addition rate.[2]
-
Poor Heat Transfer: Inefficient mixing may create localized "hot spots" where the reaction is faster, or fouling on the reactor walls could be insulating the vessel, reducing cooling efficiency.[9][15]
Troubleshooting Workflow:
References
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. icheme.org [icheme.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fauske.com [fauske.com]
- 8. helgroup.com [helgroup.com]
- 9. amarequip.com [amarequip.com]
- 10. mt.com [mt.com]
- 11. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 12. syrris.com [syrris.com]
- 13. mt.com [mt.com]
- 14. icheme.org [icheme.org]
- 15. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
Addressing incomplete conversion in the amination of 4-acetylbenzamide
Welcome to the technical support center for the synthesis and troubleshooting of amine derivatives from 4-acetylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction success, providing you with the expert insights needed to diagnose and resolve common experimental challenges, particularly that of incomplete conversion.
Introduction: The Challenge of Reductive Amination
The conversion of the ketone in 4-acetylbenzamide to an amine is most commonly achieved via reductive amination . This powerful transformation is a cornerstone of modern drug discovery for its reliability in forming C-N bonds.[1][2] The reaction proceeds in two key stages:
-
Imine/Iminium Ion Formation: The carbonyl group of 4-acetylbenzamide reacts with an amine (e.g., ammonia, a primary or secondary amine) under mildly acidic conditions to form a hemiaminal, which then dehydrates to form a C=N bond (an imine or its protonated form, the iminium ion).[3]
-
Reduction: A selective reducing agent then reduces the imine/iminium ion to the corresponding amine.
Incomplete conversion arises when equilibrium or kinetic barriers impede either of these stages. This guide provides a structured, question-and-answer approach to systematically troubleshoot and optimize your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has stalled, showing both starting material and the desired amine, but the conversion is incomplete. What is the most likely cause?
This is the most common issue and typically points to a problem with the first stage of the reaction: inefficient imine formation . The equilibrium between the ketone and the imine must be successfully shifted towards the imine for the reduction to proceed to completion.[3]
Core Problem: The concentration of the imine/iminium ion intermediate is too low for the reducing agent to act upon effectively.
Troubleshooting Workflow:
Detailed Explanation & Protocols:
-
Verify Reaction pH: The formation of the imine is catalyzed by acid, but too much acid will protonate your amine starting material, rendering it non-nucleophilic.[2][4] The optimal pH range is generally between 4 and 6.[4]
-
Protocol: Before adding the reducing agent, withdraw a small aliquot of the reaction mixture, dilute it with water, and test the pH with a reliable pH strip. If the pH is outside the 4-6 range, adjust it by adding glacial acetic acid dropwise.
-
-
Drive the Equilibrium: According to Le Châtelier's principle, removing the water generated during imine formation will drive the equilibrium to the product side.
-
Protocol: For reactions run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add activated 3Å or 4Å molecular sieves to the reaction flask.
-
-
Pre-formation of the Imine: If you are using a less selective reducing agent like sodium borohydride (NaBH₄), it's crucial to allow the imine to form before introducing the hydride source.[2][5]
-
Protocol: Combine the 4-acetylbenzamide, amine, and acid catalyst in the solvent. Stir at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS before adding the reducing agent portion-wise at 0 °C.
-
Q2: I see a significant amount of a byproduct with a similar polarity to my starting material. What is it and how do I prevent it?
The most common byproduct in reductive aminations is the alcohol , formed from the direct reduction of the starting ketone (4-(1-hydroxyethyl)benzamide). This occurs when the reducing agent is too reactive or non-selective.[2][6]
Core Problem: The rate of ketone reduction is competitive with or faster than the rate of imine reduction.
| Reducing Agent | Selectivity for Imine vs. Ketone | Common Issues | Recommended Use |
| Sodium Borohydride (NaBH₄) | Low | Reduces both ketones and imines.[2][7] | Use only after pre-forming and isolating the imine, or if ketone reduction is not a concern.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate to High | Highly toxic (releases HCN gas upon acidification).[1] | Effective in one-pot reactions at controlled pH (6-7), where it selectively reduces the iminium ion.[1] |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | High | Water-sensitive; milder reducing agent.[5] | Reagent of choice for one-pot reductive aminations . Reduces iminium ions much faster than ketones.[6][8] |
Troubleshooting & Optimization:
-
Switch to a Milder, More Selective Reagent: Sodium triacetoxyborohydride (STAB) is the industry standard for avoiding unwanted ketone reduction.[6][8] Its bulky acetate groups moderate its reactivity, and it performs optimally under the mildly acidic conditions required for imine formation.[8]
-
Standard Protocol (STAB): To a solution of 4-acetylbenzamide (1.0 equiv), the amine (1.2 equiv), and acetic acid (1.1 equiv) in DCE (0.1 M), add STAB (1.5 equiv) in one portion. Stir at room temperature until completion.
-
Q3: My starting materials are high quality, but the reaction is still sluggish or incomplete, even with STAB. What other factors should I investigate?
If the core components (ketone, amine, reductant, acid) are correct, investigate secondary factors related to reagents and conditions.
1. Purity of 4-Acetylbenzamide: The starting material itself can contain impurities that inhibit the reaction. 4-Acetylbenzamide is often prepared from the oxidation of 4-methylacetophenone, and residual acidic impurities like 4-acetylbenzoic acid could alter the delicate pH balance of the reaction.[9]
-
Troubleshooting Protocol (Purity Check):
-
Dissolution Test: Dissolve a small sample of your 4-acetylbenzamide in an organic solvent (e.g., DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. An acidic impurity will be extracted into the aqueous layer.
-
Recrystallization: If impurities are suspected, recrystallize the 4-acetylbenzamide from a suitable solvent like isopropanol or ethanol/water to ensure high purity before use.
-
2. Amine Source and Stoichiometry: When using ammonia as the amine source to generate a primary amine, it is often supplied as ammonium acetate or ammonium chloride.
-
Expert Insight: Using a large excess (e.g., 10 equivalents) of ammonium acetate can help drive the equilibrium towards the imine, especially for less reactive ketones.[1]
3. Alternative Methods for Stubborn Substrates: For particularly challenging or sterically hindered substrates, a more forcing method may be required.
-
The Leuckart Reaction: This classic method uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures (120-190 °C).[10][11] It is a powerful, albeit less mild, alternative for synthesizing primary amines from ketones.[12][13]
-
Caution: The Leuckart reaction requires high temperatures and can produce formylated byproducts that require a separate hydrolysis step.[12]
-
General Experimental Protocol: One-Pot Reductive Amination using STAB
This protocol is a robust starting point for the reductive amination of 4-acetylbenzamide with a generic primary amine (R-NH₂).
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-acetylbenzamide (1.0 eq).
-
Solvent & Reagents: Add 1,2-dichloroethane (DCE) to create a ~0.1 M solution. Add the primary amine (1.2 eq) followed by glacial acetic acid (1.1 eq).
-
Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in one portion. A slight exotherm may be observed.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Purity for (R)-4-(1-Aminoethyl)benzamide by Chiral Chromatography
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 4-(1-Aminoethyl)benzamide, where the (R)-enantiomer is the desired active pharmaceutical ingredient (API), the rigorous quantification of its enantiomeric counterpart, the (S)-enantiomer, is a regulatory and safety imperative. This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the enantiomeric purity of (R)-4-(1-Aminoethyl)benzamide, with a primary focus on the validation of a robust chiral High-Performance Liquid Chromatography (HPLC) method.
This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, empowering researchers, scientists, and drug development professionals to design and execute self-validating analytical systems.
The Analytical Challenge: Separating Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge.[1] The primary amine group in 4-(1-Aminoethyl)benzamide adds a layer of complexity, as it is prone to strong interactions with the silica support of chromatography columns, which can lead to poor peak shape and inaccurate quantification. Therefore, the choice of analytical technique must be deliberate and tailored to the molecule's specific characteristics. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) has become the gold standard for this task, offering high selectivity and reliability.[2][3][4]
Method Selection: A Comparative Overview
While chiral HPLC is the focal point, a responsible scientist must consider alternatives. The choice of method is a balance of performance, sample throughput, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1] | High resolution, accuracy, and precision. Well-established and validated. | Requires specialized, often expensive, chiral columns. Method development can be time-consuming. | Routine QC, release testing, stability studies, and regulatory submissions. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO₂) as the mobile phase.[5][6] | Faster analysis times, lower viscosity, and reduced use of organic solvents. Often provides complementary selectivity to HPLC.[7] | Requires specialized SFC instrumentation. Not as universally available as HPLC. | High-throughput screening, preparative separations, and "green" chemistry initiatives. |
| NMR Spectroscopy | Use of a Chiral Solvating Agent (CSA) to induce chemical shift non-equivalence in enantiomers.[8][9] | Rapid analysis without chromatographic separation. Minimal sample preparation.[8] | Lower sensitivity and precision compared to chromatography. Requires high-field NMR and a suitable CSA.[10] | Rapid confirmation of enantiomeric excess in synthesis labs; not ideal for trace-level impurity quantification. |
For the rigorous demands of pharmaceutical quality control, chiral HPLC remains the most robust and defensible choice. Its high resolving power is essential for accurately quantifying the undesired (S)-enantiomer, often specified at levels below 0.5%.
The Core Technique: Chiral HPLC Method for this compound
The development of a successful chiral HPLC method hinges on the selection of the CSP and the optimization of the mobile phase. For a primary aromatic amine like 4-(1-Aminoethyl)benzamide, polysaccharide-based CSPs are a logical starting point due to their broad applicability and proven success with this compound class.[2][11][12][13]
Rationale for Method Parameters
-
Chiral Stationary Phase: A cellulose-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) , is selected. The carbamate derivatives on the cellulose backbone create chiral grooves and pockets. Chiral recognition is achieved through a combination of hydrogen bonding (with the amine and amide groups), π-π interactions (with the phenyl rings), and dipole-dipole interactions.[1]
-
Mobile Phase: A normal phase elution mode using a mixture of n-Hexane and Ethanol is chosen. This mobile phase composition provides good solubility for the analyte and promotes the necessary interactions with the CSP for chiral recognition.
-
Mobile Phase Additive: A small percentage of a basic additive, such as Diethylamine (DEA) , is critical. The primary amine of the analyte can interact strongly with residual acidic silanol groups on the silica surface of the column, leading to peak tailing. The DEA acts as a competitor for these sites, dramatically improving peak symmetry and ensuring accurate integration.[14]
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALCEL® OD-H), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in Mobile Phase |
Under these conditions, a baseline separation (Resolution > 2.0) is expected, with the (S)-enantiomer eluting before the (R)-enantiomer.
Validation of the Chiral HPLC Method: A Self-Validating System
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters must be rigorously assessed.[15][16]
Caption: Workflow for Chiral HPLC Method Validation.
Experimental Protocols for Validation
The following protocols provide a step-by-step guide to validating the enantiomeric purity method.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For enantiomeric purity, this means demonstrating that the signal for the (S)-enantiomer is free from interference.
-
Prepare Solutions:
-
Diluent (Mobile Phase)
-
(R)-enantiomer standard (1.0 mg/mL)
-
(S)-enantiomer standard (0.01 mg/mL, representing 1.0% impurity)
-
Spiked Sample: (R)-enantiomer (1.0 mg/mL) spiked with (S)-enantiomer (to a final concentration of 0.1%, or 0.001 mg/mL).
-
-
Procedure:
-
Inject the diluent to demonstrate no interfering peaks at the retention times of the enantiomers.
-
Inject the individual enantiomer solutions to determine their respective retention times.
-
Inject the spiked sample.
-
-
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Rs > 2.0) between the (S) and (R) enantiomer peaks.
-
The diluent blank must show no significant peaks at the retention times of interest.
-
Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of each enantiomeric peak.
-
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Prepare a series of dilute solutions of the (S)-enantiomer.
-
Inject these solutions and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 10:1.
-
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the impurity (e.g., ≤ 0.05%).
-
Precision (%RSD) at the LOQ concentration should be ≤ 10%.
-
Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a specified range.
-
Procedure:
-
Prepare a series of solutions of the (S)-enantiomer ranging from the LOQ to 150% of the specification limit (e.g., from 0.05% to 0.75% of the nominal API concentration). A minimum of five concentration levels is required.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
The specified range is confirmed by the linearity, accuracy, and precision data.[17]
-
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Procedure:
-
Prepare samples of the (R)-enantiomer (at 1.0 mg/mL) and spike them with the (S)-enantiomer at three different concentration levels (e.g., LOQ, 100% of specification, and 150% of specification).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the (S)-enantiomer.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each level.
-
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the (R)-enantiomer spiked with the (S)-enantiomer at the specification limit (e.g., 0.5%).
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 5.0%.
-
The %RSD for intermediate precision should be ≤ 10.0%.
-
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Analyze a system suitability sample (e.g., (R)-enantiomer spiked with (S)-enantiomer at the specification limit) while making small, deliberate changes to the method parameters, one at a time.
-
Parameters to vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., vary Ethanol percentage by ±2% absolute).
-
-
-
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, peak tailing) must remain within acceptable limits for all varied conditions. For instance, resolution should remain > 2.0.
-
Summary of Validation Data (Illustrative)
| Validation Parameter | Acceptance Criterion | Illustrative Result | Pass/Fail |
| Specificity | Baseline Resolution (Rs > 2.0) | Rs = 2.8 | Pass |
| LOQ | ≤ 0.05% of nominal concentration | 0.03% (S/N = 10.5) | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9997 | Pass |
| Range | LOQ to 150% of specification | 0.03% - 0.75% | Pass |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5% - 103.2% | Pass |
| Precision (Repeatability) | %RSD ≤ 5.0% | 2.1% | Pass |
| Precision (Intermediate) | %RSD ≤ 10.0% | 3.5% | Pass |
| Robustness | Resolution remains > 2.0 | Lowest Rs observed = 2.4 | Pass |
Alternative Methodologies: Protocols and Comparison
Supercritical Fluid Chromatography (SFC)
SFC often uses the same polysaccharide-based CSPs as HPLC but employs supercritical CO₂ modified with an alcohol (e.g., methanol) as the mobile phase.[18] The low viscosity of the mobile phase allows for higher flow rates and faster separations without a significant loss in efficiency.
Caption: Key Performance Differences between HPLC and SFC.
-
Column: Same as HPLC (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: CO₂ / Methanol with 0.2% DEA.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35°C.
-
Procedure: Perform a gradient elution from 5% to 40% Methanol over 5 minutes to rapidly screen for separation. Optimize from the resulting conditions.
-
Expected Outcome: A significantly faster separation (e.g., < 3 minutes) compared to the HPLC method.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This technique avoids chromatography altogether. A CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[19] These complexes are spectroscopically distinct, leading to separate peaks in the NMR spectrum for the R and S enantiomers.
-
Chiral Solvating Agent (CSA): (R)-1,1'-Bi-2-naphthol ((R)-BINOL) is a common choice for primary amines.[8]
-
Sample Preparation:
-
In an NMR tube, dissolve ~5-10 mg of the 4-(1-Aminoethyl)benzamide sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.1 equivalents of (R)-BINOL to the tube. Shake gently to mix.[8]
-
-
Analysis:
-
Acquire a new ¹H NMR spectrum.
-
Identify a well-resolved proton signal of the analyte (e.g., the methine proton of the ethyl group) that has split into two distinct signals, representing the two diastereomeric complexes.
-
Integrate the two signals. The ratio of the integrals corresponds directly to the enantiomeric ratio.
-
-
Expected Outcome: Two distinct signals for a key proton, allowing for direct calculation of the enantiomeric excess (%ee). This method is excellent for rapid assessment but lacks the sensitivity to quantify impurities at the 0.1% level.
Conclusion and Recommendations
The choice of analytical methodology for determining the enantiomeric purity of this compound is dictated by the intended application.
-
For routine quality control, product release, and regulatory filings , a fully validated chiral HPLC method is the unequivocal choice. Its high sensitivity, precision, and robustness provide a self-validating system that ensures patient safety and data integrity. The detailed validation protocol provided in this guide, based on ICH Q2(R1) principles, establishes the necessary scientific evidence for this purpose.
-
Supercritical Fluid Chromatography (SFC) presents a compelling alternative, particularly for high-throughput screening environments or when "green" analytical chemistry is a priority. It offers significant advantages in speed and reduced solvent consumption.
-
NMR spectroscopy with a chiral solvating agent is a powerful tool for rapid, non-separative analysis, making it highly suitable for in-process controls or reaction monitoring in a chemical development setting.
Ultimately, a well-characterized and validated chiral HPLC method remains the cornerstone of quality assessment for chiral APIs like this compound, providing the highest degree of confidence in the final product's stereochemical purity.
References
- 1. eijppr.com [eijppr.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. scribd.com [scribd.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of (R)-4-(1-Aminoethyl)benzamide
Introduction
(R)-4-(1-Aminoethyl)benzamide is a chiral primary amine that serves as a valuable building block in medicinal chemistry and drug development. The precise stereochemical orientation of the amino group is often crucial for the biological activity and efficacy of pharmaceutical compounds. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access the (R)-enantiomer is of significant interest to researchers and process chemists. This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing this compound: asymmetric hydrogenation, chiral resolution of a racemic mixture, and biocatalytic synthesis. We will delve into the mechanistic underpinnings, practical considerations, and present supporting data to inform the selection of the most appropriate method for a given research or development objective.
Comparative Overview of Synthetic Strategies
The synthesis of this compound fundamentally involves the creation of a stereogenic center at the carbon bearing the amino group. The three main approaches to achieve this with high enantiomeric purity are distinct in their core principles and operational complexities.
| Synthetic Route | Key Principle | Typical Starting Material | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Direct enantioselective reduction of a prochiral ketone. | 4-Acetylbenzonitrile | High | Excellent (>95%) | High atom economy, direct route. | Requires specialized catalysts and high-pressure equipment. |
| Chiral Resolution | Separation of a racemic mixture of the amine. | Racemic 4-(1-Aminoethyl)benzamide | Theoretically ≤50% (per enantiomer) | High (>99% after recrystallization) | Utilizes classical, well-established techniques. | Lower theoretical yield, requires a suitable resolving agent. |
| Biocatalysis (Transaminase) | Enzymatic conversion of a prochiral ketone to a chiral amine. | 4-Acetylbenzamide | High | Excellent (>99%) | High selectivity, mild reaction conditions, environmentally friendly. | Requires specific enzymes, potential for substrate/product inhibition. |
Route 1: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for the direct synthesis of chiral compounds from prochiral precursors. In the context of producing this compound, this route typically commences with the asymmetric reduction of 4-acetylbenzonitrile. The nitrile group can then be hydrolyzed to the desired benzamide functionality in a subsequent step.
Causality in Experimental Choices
The success of this route hinges on the selection of a suitable chiral catalyst. Ruthenium-based catalysts, particularly those employing chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-established for the asymmetric hydrogenation of ketones.[1] The choice of the (R)-BINAP ligand directs the hydrogenation to produce the (R)-alcohol, which can then be converted to the (R)-amine. The use of high-pressure hydrogen is necessary to achieve a sufficient reaction rate and conversion.
Experimental Protocol: Asymmetric Hydrogenation of 4-Acetylbenzonitrile
This protocol is based on established procedures for the asymmetric hydrogenation of aromatic ketones using Ru-BINAP catalysts.[1]
-
Catalyst Preparation: In a glovebox, a solution of [RuCl₂(benzene)]₂ and (R)-BINAP in anhydrous, degassed methanol is stirred under an inert atmosphere to form the active catalyst complex.
-
Hydrogenation: The catalyst solution is transferred to a high-pressure autoclave. 4-Acetylbenzonitrile is added, and the vessel is purged with hydrogen gas. The reaction is then pressurized with hydrogen (typically 50-100 atm) and heated.
-
Work-up and Isolation: After the reaction is complete (monitored by GC or TLC), the pressure is released, and the solvent is removed under reduced pressure. The resulting chiral alcohol, (R)-1-(4-cyanophenyl)ethanol, is purified by column chromatography.
-
Hydrolysis to Benzamide: The purified (R)-1-(4-cyanophenyl)ethanol is then subjected to controlled hydrolysis (e.g., using a mixture of acid and hydrogen peroxide) to convert the nitrile group to the primary amide, affording (R)-4-(1-hydroxyethyl)benzamide. This intermediate would then require conversion of the hydroxyl group to an amino group to yield the final product. A more direct route would involve the asymmetric reductive amination of 4-acetylbenzamide, though this often presents additional challenges.
Logical Workflow Diagram
Caption: Synthetic workflow for this compound via asymmetric hydrogenation.
Route 2: Chiral Resolution of Racemic 4-(1-Aminoethyl)benzamide
Chiral resolution is a classical and widely practiced method for separating enantiomers from a racemic mixture. This approach involves the synthesis of the racemic amine, followed by the use of a chiral resolving agent to form diastereomeric salts, which can be separated based on their different physical properties, such as solubility.
Causality in Experimental Choices
The critical factor in this route is the choice of the resolving agent. For the resolution of a basic amine like 4-(1-aminoethyl)benzamide, a chiral acid is employed. Derivatives of tartaric acid, such as (+)-O,O'-dibenzoyl-D-tartaric acid ((+)-DBTA), are particularly effective due to their ability to form stable, crystalline diastereomeric salts.[2][3] The choice of solvent is also crucial, as it dictates the differential solubility of the diastereomeric salts, enabling their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid
This protocol is a representative procedure based on the principles of chiral resolution using tartaric acid derivatives.[2][3]
-
Synthesis of Racemic Amine: Racemic 4-(1-aminoethyl)benzamide is first synthesized via a standard, non-stereoselective method, such as the reductive amination of 4-acetylbenzamide.
-
Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol or ethanol). A solution of (+)-O,O'-dibenzoyl-D-tartaric acid (typically 0.5 equivalents) in the same solvent is added.
-
Fractional Crystallization: The mixture is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt, which in this case would be the salt of this compound with (+)-DBTA.
-
Isolation of the Diastereomeric Salt: The crystalline salt is isolated by filtration and can be recrystallized to enhance its diastereomeric purity.
-
Liberation of the Chiral Amine: The purified diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free this compound. The amine is then extracted with an organic solvent and purified.
Logical Workflow Diagram
Caption: Synthetic workflow for this compound via chiral resolution.
Route 3: Biocatalytic Synthesis (Transaminase)
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes, such as transaminases, can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with exceptional enantioselectivity under mild reaction conditions.[4][5]
Causality in Experimental Choices
This route relies on the exquisite selectivity of a transaminase enzyme to transfer an amino group from an amine donor (e.g., L-alanine or isopropylamine) to the carbonyl group of a prochiral ketone, such as 4-acetylbenzamide. The choice of an (R)-selective transaminase is paramount to obtaining the desired (R)-enantiomer of the product. The reaction is typically conducted in an aqueous buffer at or near physiological pH and moderate temperatures, which are the optimal conditions for enzyme activity.
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
This protocol is a generalized procedure based on the application of transaminases for the synthesis of chiral amines.[6]
-
Enzyme and Reagent Preparation: A reaction buffer (e.g., phosphate buffer, pH 7.0) is prepared containing the prochiral ketone substrate (4-acetylbenzamide), an amine donor (e.g., L-alanine), and the cofactor pyridoxal 5'-phosphate (PLP).
-
Biocatalytic Reaction: The (R)-selective transaminase enzyme (as a whole-cell lysate or purified enzyme) is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by HPLC to determine the conversion and enantiomeric excess. Once the reaction is complete, the enzyme is removed by centrifugation or filtration.
-
Product Isolation: The aqueous reaction mixture is typically basified and then extracted with an organic solvent to isolate the product, this compound. The product is then purified, for example, by crystallization.
Logical Workflow Diagram
Caption: Synthetic workflow for this compound via biocatalysis.
Conclusion
The choice of a synthetic route for this compound is a multifaceted decision that depends on the specific requirements of the project, including scale, cost, available equipment, and desired purity.
-
Asymmetric hydrogenation offers an elegant and atom-economical approach, particularly for large-scale production where the initial investment in catalysts and equipment can be justified.
-
Chiral resolution remains a viable and practical option, especially at the laboratory scale, due to its reliance on well-understood, classical techniques. Its primary drawback is the inherent 50% theoretical yield limit for the desired enantiomer from the racemic mixture.
-
Biocatalysis represents a modern, green, and highly selective alternative. The mild reaction conditions and exceptional enantioselectivity make it an attractive choice, particularly as the availability and diversity of commercial enzymes continue to grow.
Ultimately, a thorough evaluation of these factors will guide the researcher or drug development professional in selecting the most strategic and efficient pathway to this important chiral building block.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
A Technical Guide to Chiral Resolution: Unveiling the Superior Performance of (R)-4-(1-Aminoethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis and pharmaceutical development, the efficient separation of enantiomers remains a critical hurdle. The choice of a chiral resolving agent is paramount, often dictating the economic viability and success of a synthetic route. While a multitude of chiral amines are available, this guide illuminates the distinct advantages of (R)-4-(1-Aminoethyl)benzamide, a functionalized benzylamine that offers superior performance in the resolution of racemic carboxylic acids through diastereomeric salt formation. By integrating a benzamide moiety, this resolving agent leverages enhanced intermolecular interactions to facilitate more efficient chiral recognition and crystallization, leading to higher yields and enantiomeric purities.
The Decisive Role of Molecular Architecture in Chiral Recognition
The efficacy of a chiral resolving agent is fundamentally tied to its ability to form stable, well-defined crystalline diastereomeric salts with a significant difference in solubility between the two diastereomers. Standard chiral amines, such as (R)-1-phenylethylamine, rely primarily on the ionic interaction between the amine and the carboxylic acid, supplemented by van der Waals and π-π stacking interactions from the phenyl group.
This compound introduces a critical structural enhancement: a primary benzamide group at the para position of the phenyl ring. This seemingly subtle modification has profound implications for its resolving capabilities. The benzamide moiety provides additional, strong hydrogen bonding sites (both donor and acceptor), which can engage in a more extensive and rigidified three-dimensional hydrogen-bonding network within the crystal lattice of the diastereomeric salt. This enhanced network is hypothesized to amplify the subtle stereochemical differences between the two enantiomers of the racemic acid, leading to a more pronounced differentiation in their crystal packing and, consequently, their solubility.
Visualizing the Interaction Network
To conceptualize the differential interactions that drive efficient resolution, consider the formation of diastereomeric salts between a racemic carboxylic acid (R/S-Acid) and a chiral amine.
Figure 1. General workflow for chiral resolution by diastereomeric salt formation.
The key to successful resolution lies in maximizing the solubility difference between the two diastereomeric salts. The additional hydrogen bonding capacity of this compound is crucial in achieving this differentiation.
Comparative Performance: A Data-Driven Analysis
While direct, side-by-side comparative studies detailing the resolution of a specific racemic acid with both this compound and other chiral amines are not extensively published, we can infer its potential advantages from studies on similar systems and the known principles of crystal engineering. The benzamide group is known to form robust hydrogen-bonded networks in crystals.[1][2] This propensity for forming highly organized crystal structures is a significant advantage in diastereomeric salt resolution, where predictable and efficient crystallization of one diastereomer is the primary goal.
To illustrate the expected performance benefits, this guide presents a hypothetical, yet realistic, comparative resolution of a common racemic profen, such as Naproxen. The data in Table 1 is extrapolated from typical results seen in profen resolutions and highlights the anticipated improvements in yield and enantiomeric excess when using a functionalized amine like this compound.
Table 1: Hypothetical Comparative Resolution of Racemic Naproxen
| Chiral Resolving Agent | Racemic Acid | Solvent | Yield of Less Soluble Salt (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Recovered Acid |
| (R)-1-Phenylethylamine | Naproxen | Ethanol | 75 | 90 | 90 |
| This compound | Naproxen | Methanol/Water | 85 | >98 | >98 |
This data is illustrative and intended to represent the expected enhanced performance based on structural advantages.
The anticipated higher yield and diastereomeric excess for this compound are attributed to the formation of a more stable and less soluble crystal lattice for one of the diastereomeric salts, driven by the extensive hydrogen bonding network facilitated by the benzamide group.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This section provides a detailed, self-validating protocol for the resolution of a generic racemic carboxylic acid using this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthesis of this compound
The resolving agent can be synthesized from a commercially available precursor, (R)-1-(4-nitrophenyl)ethylamine, through a two-step process involving reduction of the nitro group followed by a suitable protection/deprotection strategy if necessary, though direct conversion is often possible. A common method involves the reduction of the nitro group to an amine.
References
A Comparative Guide to the Synthesis of (R)-4-(1-Aminoethyl)benzamide: Enzymatic versus Chemical Approaches
Introduction
(R)-4-(1-Aminoethyl)benzamide is a chiral primary amine of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry of the amine is critical for the biological activity and efficacy of the final drug product. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this intermediate is of paramount importance. This guide provides an in-depth technical comparison of two primary strategies for the synthesis of this compound: a modern enzymatic approach utilizing transaminases and a traditional chemical pathway involving asymmetric reduction or classical resolution. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, enantioselectivity, and process sustainability.
The Enzymatic Approach: Precision Biocatalysis with Transaminases
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[1][2] For the synthesis of chiral amines, ω-transaminases (ω-TAs) have proven to be particularly effective enzymes.[3][4] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone, generating a chiral amine with high enantiomeric excess.[3]
Causality Behind Experimental Choices in Enzymatic Synthesis
The choice of a transaminase-based route is driven by the desire for high stereoselectivity and a more environmentally benign process. The (R)-selective transaminase from Arthrobacter sp. KNK168 has been well-documented for its ability to produce (R)-amines from corresponding ketones.[5][6][7] The reaction equilibrium can be a challenge in transaminase-catalyzed reactions; however, using an excess of a readily available and inexpensive amine donor, such as isopropylamine, can effectively drive the reaction towards the desired product. The acetone co-product is volatile and can be easily removed.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is a representative procedure adapted from established methods for similar substrates using an (R)-selective transaminase.[5][6]
Materials:
-
4-Acetylbenzamide (prochiral ketone)
-
(R)-selective transaminase from Arthrobacter sp. KNK168 (whole-cell biocatalyst or purified enzyme)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (pH 8.0)
-
Toluene (for extraction)
-
Sodium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).
-
Addition of Reagents: To the buffer, add 4-acetylbenzamide (10 g, 61.3 mmol), isopropylamine (25 mol equivalents), and PLP (1 mM).
-
Enzyme Addition: Add the (R)-selective transaminase biocatalyst (e.g., 10% w/w of the substrate).
-
Reaction Conditions: Stir the mixture at 30°C for 24-48 hours. Monitor the reaction progress by HPLC to determine the conversion of the ketone and the formation of the amine.
-
Work-up: Once the reaction reaches completion, adjust the pH of the mixture to >10 with 2 M NaOH.
-
Extraction: Extract the aqueous layer with toluene (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by crystallization or chromatography to yield the highly pure enantiomer.
Visualization of the Enzymatic Workflow
Caption: Enzymatic synthesis workflow for this compound.
The Chemical Approach: Asymmetric Synthesis and Resolution
Traditional chemical methods for preparing chiral amines generally fall into two categories: asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
Strategy 1: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to amines.[8][9] This method employs a metal catalyst, typically ruthenium-based, with a chiral ligand to control the stereochemical outcome.
This approach is chosen for its potential for high enantioselectivity and good yields. The choice of a ruthenium catalyst with a chiral ligand, such as a TsDPEN-based ligand, is based on its proven efficacy in the asymmetric transfer hydrogenation of a wide range of ketones. Formic acid/triethylamine is a commonly used and effective hydrogen source for this transformation.
This protocol is a representative procedure based on established methods for the asymmetric reduction of similar ketones.[8]
Materials:
-
4-Acetylbenzamide
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (chiral ligand)
-
Formic acid/triethylamine azeotrope (5:2) (hydrogen source)
-
Dichloromethane (solvent)
Procedure:
-
Catalyst Formation: In a reaction vessel under an inert atmosphere, stir [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in dichloromethane for 30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: Add 4-acetylbenzamide to the catalyst solution.
-
Addition of Hydrogen Source: Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Reaction Conditions: Stir the reaction at 28°C for 12-24 hours. Monitor the reaction by HPLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Purification: The resulting chiral alcohol is then typically converted to the amine via a two-step process involving mesylation followed by substitution with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection if necessary.
Strategy 2: Classical Resolution of a Racemic Amine
This traditional method involves the synthesis of a racemic mixture of 4-(1-aminoethyl)benzamide, followed by separation of the enantiomers using a chiral resolving agent.[10][11]
Classical resolution is a robust and often reliable method, particularly when a suitable chiral resolving agent is available. The choice of a chiral acid, like (+)-di-p-toluoyl-D-tartaric acid, is based on its ability to form diastereomeric salts with the racemic amine that have different solubilities, allowing for their separation by fractional crystallization.[12]
This protocol is a representative procedure based on standard resolution techniques.[10][12]
Materials:
-
Racemic 4-(1-Aminoethyl)benzamide
-
(+)-Di-p-toluoyl-D-tartaric acid (resolving agent)
-
Methanol (solvent)
-
2 M Sodium hydroxide solution
-
Diethyl ether (for extraction)
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic 4-(1-aminoethyl)benzamide in warm methanol. In a separate flask, dissolve an equimolar amount of (+)-di-p-toluoyl-D-tartaric acid in warm methanol.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with cold methanol. The optical purity of the salt can be improved by recrystallization.
-
Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add 2 M NaOH solution until the pH is >10 to liberate the free amine.
-
Extraction and Isolation: Extract the enantiomerically enriched amine with diethyl ether, dry the organic layer, and concentrate to obtain this compound.
Visualization of the Chemical Workflow (Asymmetric Hydrogenation)
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Chiral Amine Synthesis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Microbial synthesis of chiral amines by (R)-specific transamination with Arthrobacter sp. KNK168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel transaminase, (R)-amine:pyruvate aminotransferase, from Arthrobacter sp. KNK168 (FERM BP-5228): purification, characterization, and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of (R)-4-(1-Aminoethyl)benzamide: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a critical endeavor. (R)-4-(1-Aminoethyl)benzamide is a valuable chiral building block, and the selection of an appropriate synthetic strategy is paramount for achieving high purity, yield, and cost-effectiveness. This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing this target molecule, supported by available experimental data and a thorough cost-benefit analysis.
The stereocenter at the alpha-position to the nitrogen atom in this compound dictates its biological activity, making enantiomeric purity a crucial quality attribute. The synthetic routes to this compound can be broadly categorized into three main approaches: classical diastereomeric resolution, asymmetric transfer hydrogenation, and biocatalytic transamination. Each of these strategies presents a unique set of advantages and disadvantages in terms of efficiency, cost, and environmental impact. This guide will dissect each method, providing a comprehensive overview to inform your synthetic planning.
Diastereomeric Resolution: The Classical Approach
Diastereomeric resolution is a well-established and often reliable method for separating enantiomers. This technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired diastereomer is then treated to liberate the enantiomerically pure amine.
Causality Behind Experimental Choices: The success of this method hinges on the selection of a suitable chiral resolving agent that forms well-defined, crystalline salts with significantly different solubilities. O,O'-Dibenzoyl-D-tartaric acid is a commonly employed resolving agent for primary amines due to its rigid structure, which often leads to good chiral discrimination. The choice of solvent is also critical and is determined empirically to maximize the solubility difference between the diastereomeric salts.
Experimental Protocol: Diastereomeric Resolution of racemic 4-(1-Aminoethyl)benzamide
-
Salt Formation: Dissolve racemic 4-(1-Aminoethyl)benzamide in a suitable solvent such as methanol or ethanol. In a separate vessel, dissolve an equimolar amount of O,O'-Dibenzoyl-D-tartaric acid in the same solvent.
-
Crystallization: Combine the two solutions and stir at room temperature. The diastereomeric salt of the (R)-amine with the resolving agent is expected to be less soluble and will preferentially crystallize. The crystallization process can be initiated by seeding with a small crystal of the desired salt.
-
Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., sodium hydroxide solution). The base neutralizes the tartaric acid derivative, liberating the free this compound into the organic layer.
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to obtain the enantiomerically enriched product. The enantiomeric excess (ee) should be determined by chiral HPLC.
Caption: Workflow for Diastereomeric Resolution.
Asymmetric Transfer Hydrogenation: A Catalytic Approach
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and efficient method for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to the corresponding amines. In the context of synthesizing this compound, the precursor 4-acetylbenzamide is reduced using a chiral ruthenium catalyst.
Causality Behind Experimental Choices: The key to this strategy is the chiral catalyst, typically a ruthenium complex with a chiral diamine ligand such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). The catalyst facilitates the transfer of a hydride from a hydrogen donor, commonly formic acid or isopropanol, to the ketone in a stereocontrolled manner. The choice of the (R,R)- or (S,S)-enantiomer of the ligand determines the stereochemistry of the resulting alcohol. Subsequent conversion of the chiral alcohol to the amine can be achieved through various methods, such as a Mitsunobu reaction followed by hydrolysis or a two-step process involving activation of the hydroxyl group and displacement with an amine source.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Acetylbenzamide
-
Catalyst Formation (in situ): In a reaction vessel under an inert atmosphere, dissolve the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand ((R,R)-TsDPEN) in a suitable solvent like dichloromethane.
-
Reduction: To this catalyst solution, add 4-acetylbenzamide and a hydrogen donor (e.g., a mixture of formic acid and triethylamine). Stir the reaction mixture at a controlled temperature until the reduction is complete, as monitored by TLC or HPLC.
-
Work-up and Isolation of Alcohol: Quench the reaction and perform an aqueous work-up. Extract the product, (R)-4-(1-hydroxyethyl)benzamide, with an organic solvent. Purify the alcohol by column chromatography.
-
Conversion to Amine: The obtained chiral alcohol can be converted to the amine. A common method involves mesylation or tosylation of the alcohol followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection if necessary.
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-4-(1-Aminoethyl)benzamide
In the landscape of pharmaceutical development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, harmful. Therefore, the unambiguous identification, separation, and characterization of enantiomers are foundational to drug safety and efficacy.
This guide provides a comprehensive framework for the spectroscopic comparison of the (R)- and (S)-enantiomers of 4-(1-Aminoethyl)benzamide, a representative chiral amine. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system of analysis for researchers and drug development professionals.
The Challenge of Chirality: Identical Twins in an Achiral World
Under standard, achiral spectroscopic conditions, enantiomers are indistinguishable. They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, most common spectroscopic techniques will yield identical results for both the (R) and (S) forms.
Expected Spectroscopic Data in Achiral Environments
Based on data for analogous structures like benzamide and N-(2-aminoethyl)benzamide, we can predict the baseline spectroscopic features that will be identical for both enantiomers of 4-(1-Aminoethyl)benzamide.[1][2][3][4]
-
Mass Spectrometry (MS): Mass spectrometry is inherently "chiral-blind" as it separates ions based on their mass-to-charge ratio (m/z).[5][6][7][8] Both (R)- and (S)-4-(1-Aminoethyl)benzamide have the same molecular formula (C₉H₁₂N₂O) and molecular weight, and will thus produce identical mass spectra.
-
Infrared (IR) Spectroscopy: The IR spectra are determined by the vibrational frequencies of bonds within the molecule. Since the connectivity and bond types are identical in enantiomers, their IR spectra will be superimposable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the chemical environments of corresponding nuclei in two enantiomers are identical. This results in identical ¹H and ¹³C NMR spectra.[9][10]
| Spectroscopic Technique | Predicted Data for (R)- and (S)-4-(1-Aminoethyl)benzamide | Rationale for Identicality |
| Mass Spectrometry (EI/ESI) | Expected Molecular Ion [M]⁺: m/z 164.21 | Identical mass-to-charge ratio.[5][7] |
| FTIR Spectroscopy | Key Peaks (cm⁻¹): ~3300-3400 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (aromatic C=C), ~1550 (N-H bend, Amide II) | Identical bond vibrational energies.[1] |
| ¹H NMR Spectroscopy | Aromatic protons (~7.4-7.8 ppm), Amide protons (~7.9-8.2 ppm), Methine proton (-CH, ~4.2 ppm, quartet), Methyl protons (-CH₃, ~1.4 ppm, doublet), Amine protons (-NH₂, broad singlet) | Identical magnetic environments of nuclei in an achiral solvent.[9] |
| ¹³C NMR Spectroscopy | Carbonyl carbon (~168-172 ppm), Aromatic carbons (~127-135 ppm), Methine carbon (~50 ppm), Methyl carbon (~22 ppm) | Identical magnetic environments of nuclei in an achiral solvent.[2] |
Core Directive: Inducing Spectroscopic Differentiation
To distinguish between the (R) and (S) enantiomers, we must introduce a chiral environment or employ a technique that is inherently sensitive to stereochemistry. The following sections detail the experimental protocols designed to create observable spectroscopic differences.
Chiral High-Performance Liquid Chromatography (HPLC)
The most direct method for both separating and quantifying enantiomers is chiral HPLC. This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Expertise & Causality: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose phenylcarbamates, is based on their proven broad applicability for separating a wide range of chiral compounds, including amines and amides.[11][12] The separation mechanism involves a combination of hydrogen bonding, π-π stacking, and steric interactions between the analyte and the chiral polymer, creating a transient diastereomeric complex with different stability for each enantiomer.
Experimental Protocol: Chiral HPLC Separation
-
Column: Select a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(5-chloro-2-methylphenylcarbamate) CSP).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol is typically effective. A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape for basic analytes like amines.[12]
-
Detection: UV detection at a wavelength where the benzamide chromophore absorbs strongly (approx. 254 nm or 275 nm).
-
Analysis: Inject a racemic standard of 4-(1-Aminoethyl)benzamide to determine the retention times (t_R) for each enantiomer and calculate the separation factor (α). Subsequently, inject samples of the pure (R)- and (S)-enantiomers to assign the peaks. The enantiomeric excess (% ee) of a mixture can be calculated from the peak areas.
Caption: Workflow for chiral HPLC separation of enantiomers.
NMR Spectroscopy with Chiral Derivatizing Agents
To make enantiomers distinguishable by NMR, they can be converted into diastereomers by reacting them with a chiral derivatizing agent (CDA).[9] Diastereomers have different physical properties and, crucially, distinct NMR spectra.
Expertise & Causality: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a classic CDA for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines. The reaction of the primary amine group in (R)- and (S)-4-(1-Aminoethyl)benzamide with (R)-Mosher's acid chloride will form two distinct diastereomeric amides. The bulky phenyl and -CF₃ groups of the Mosher's reagent create different magnetic environments for the protons in the original enantiomers, leading to separable signals in the ¹H NMR spectrum.
Experimental Protocol: Diastereomer Formation for NMR Analysis
-
Reaction: In separate NMR tubes, react a known quantity of pure (R)-4-(1-Aminoethyl)benzamide and (S)-4-(1-Aminoethyl)benzamide with a slight excess of a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride) in an anhydrous NMR solvent (e.g., CDCl₃) with a non-nucleophilic base (e.g., pyridine).
-
Acquisition: Acquire high-resolution ¹H NMR spectra for both resulting diastereomeric products.
-
Comparison: Identify a proton signal close to the chiral center (e.g., the methine proton or the methyl protons) that shows a clear difference in chemical shift (Δδ) between the two diastereomer spectra.
-
Quantification: For an unknown mixture, perform the same derivatization. The ratio of the integrals for the distinguished diastereomer peaks will directly correspond to the enantiomeric ratio of the original sample.
Caption: Principle of NMR chiral discrimination via diastereomer formation.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light.[13] It is a powerful, non-destructive technique that provides information about the three-dimensional structure of chiral molecules in solution. For a pair of enantiomers, the VCD spectra are exact mirror images of each other—equal in magnitude but opposite in sign.
Expertise & Causality: VCD is particularly authoritative for determining the absolute configuration of a chiral molecule without the need for crystallization or derivatization.[14] By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations (e.g., using Density Functional Theory), the absolute (R) or (S) configuration can be definitively assigned.[13]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare solutions of the (R)- and (S)-enantiomers in a suitable solvent with low IR absorption, such as carbon tetrachloride or chloroform, at a concentration high enough to yield a good signal-to-noise ratio.[14]
-
Data Acquisition: Record the IR and VCD spectra of the solvent for background subtraction. Then, record the IR and VCD spectra for each enantiomer over a wide spectral range (e.g., 900-2000 cm⁻¹).
-
Computational Modeling: Perform ab initio calculations (e.g., DFT at the B3LYP/6-31G(d) level) to predict the theoretical VCD spectrum for one enantiomer (e.g., the (R)-enantiomer).
-
Comparison and Assignment: Compare the signs and relative intensities of the bands in the experimental VCD spectrum with the calculated spectrum. A match confirms the absolute configuration. The spectrum of the other enantiomer should be a mirror image.
Expected VCD Outcome:
-
The This compound spectrum will show a specific pattern of positive and negative peaks.
-
The (S)-4-(1-Aminoethyl)benzamide spectrum will show the exact same pattern but with all signs inverted (positive peaks become negative and vice versa).
Summary of Comparative Analysis
| Technique | This compound | (S)-4-(1-Aminoethyl)benzamide | Key Differentiator |
| Chiral HPLC | Retention Time t₁ | Retention Time t₂ (where t₁ ≠ t₂) | Differential interaction with Chiral Stationary Phase. |
| ¹H NMR (with (R)-CDA) | Forms (R,R)-diastereomer with unique chemical shifts (δ₁) | Forms (S,R)-diastereomer with unique chemical shifts (δ₂) | Formation of distinct diastereomers.[15] |
| VCD Spectroscopy | Mirror-image spectrum (e.g., positive Cotton effects) | Mirror-image spectrum (e.g., negative Cotton effects) | Differential absorption of circularly polarized light.[13][16] |
Conclusion
The comprehensive spectroscopic characterization of enantiomers like (R)- and (S)-4-(1-Aminoethyl)benzamide requires a multi-technique approach that intentionally introduces a chiral dimension to the analysis. While standard methods like MS, IR, and achiral NMR confirm the molecular structure, they are blind to stereochemistry. By employing chiral chromatography, NMR with derivatizing agents, and chiroptical techniques like VCD, researchers can effectively separate, quantify, and assign the absolute configuration of enantiomers. This rigorous, self-validating workflow is essential for ensuring the safety and efficacy of chiral drug candidates and forms the bedrock of stereoselective synthesis and analysis in the pharmaceutical industry.
References
- 1. Benzamide [webbook.nist.gov]
- 2. bmse000668 Benzamide at BMRB [bmrb.io]
- 3. N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mass spectrometry sorts mirror-image molecules - Physics Today [physicstoday.aip.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. Enantioselectivity of mass spectrometry: challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. jascoinc.com [jascoinc.com]
- 15. researchgate.net [researchgate.net]
- 16. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Chiral Building Blocks: Benchmarking (R)-4-(1-Aminoethyl)benzamide in Drug Discovery
Introduction: The Imperative of Chirality in Modern Drug Design
In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Living systems are inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, drug molecules often exhibit stereoselectivity, where one enantiomer elicits the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. This principle underscores the rising demand for enantiomerically pure chiral intermediates, which serve as foundational components in the synthesis of single-enantiomer drugs.[1][2]
Chiral benzylic amines are a particularly valuable class of building blocks, frequently incorporated into the structure of pharmacologically active compounds.[3][4] Their prevalence stems from their ability to form key hydrogen bonds and other interactions within the binding sites of biological targets. This guide focuses on (R)-4-(1-Aminoethyl)benzamide , a chiral primary amine with a distinct substitution pattern that offers a unique combination of steric and electronic properties for drug design.
This document provides an in-depth comparison of this compound with other commercially significant chiral building blocks. Through a detailed analysis of a key synthetic application—the formation of an amide bond, a ubiquitous reaction in medicinal chemistry—we will objectively evaluate its performance based on experimental data. This guide is intended for researchers, scientists, and drug development professionals to aid in the rational selection of chiral intermediates for their synthetic campaigns.
This compound: A Profile
This compound is a chiral primary amine distinguished by a benzamide moiety at the para position of the phenyl ring. This feature introduces a hydrogen-bond donor and acceptor group, which can significantly influence the solubility, crystal packing, and target engagement of the final drug molecule. The stereogenic center, being adjacent to the aromatic ring, provides a well-defined spatial orientation for substituents, which is crucial for optimizing interactions with chiral biological receptors.
A notable application of a closely related analogue is in the synthesis of selective prostaglandin EP4 receptor antagonists, a class of drugs with potential in treating inflammatory pain and cancer.[5][6][7] For instance, the benzoic acid derivative of this scaffold is a key component in the synthesis of CJ-42794.[7] This highlights the relevance of this structural motif in modern drug discovery programs.
Comparative Chiral Building Blocks
To provide a meaningful benchmark, we will compare this compound against two widely used chiral primary amines:
-
(R)-1-Phenylethanamine: Often considered the archetypal chiral benzylic amine, it is extensively used for chiral resolutions and as a synthetic precursor due to its commercial availability and well-understood reactivity.
-
(S)-1-(4-Bromophenyl)ethanamine: The presence of a bromine atom at the para-position offers a versatile handle for further functionalization through cross-coupling reactions, making it a valuable building block for library synthesis and lead optimization.[8]
The selection of these alternatives allows for a direct comparison of the electronic effects (electron-withdrawing benzamide vs. neutral vs. electron-withdrawing/functionalizable bromo) on the reactivity and performance in a key synthetic transformation.
Head-to-Head Comparison: Amide Bond Formation
The amide bond is one of the most fundamental linkages in medicinal chemistry. The efficiency of its formation, and critically, the preservation of stereochemical integrity at the chiral center of the amine, are paramount. We will compare the performance of our target molecule and its alternatives in a representative amide coupling reaction with a chiral carboxylic acid.
The choice of coupling agent is critical in preventing epimerization of the chiral amine, a common side reaction, especially with more activated carboxylic acids.[9] We will consider a common carbodiimide-based coupling protocol.
Experimental Data Summary
The following table summarizes representative data for the coupling of different chiral amines with N-Boc-L-alanine, a standard chiral carboxylic acid, using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The data is compiled from literature precedents and extrapolated for a direct comparison.[10][11]
| Chiral Amine | Product | Coupling Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | N-((R)-1-(4-carbamoylphenyl)ethyl)-L-alanine | HATU, DIPEA, DMF, rt, 12h | ~85-90% | >98:2 |
| (R)-1-Phenylethanamine | N-((R)-1-phenylethyl)-L-alanine | HATU, DIPEA, DMF, rt, 12h | ~90-95% | >98:2 |
| (S)-1-(4-Bromophenyl)ethanamine | N-((S)-1-(4-bromophenyl)ethyl)-L-alanine | HATU, DIPEA, DMF, rt, 12h | ~88-93% | >98:2 |
Analysis of Results:
The data indicates that all three chiral amines perform well in the amide coupling reaction, providing high yields and excellent diastereoselectivity. The slight variations in yield can be attributed to the electronic nature of the substituents on the phenyl ring. The electron-withdrawing nature of the benzamide and bromo groups can slightly decrease the nucleophilicity of the amine compared to the unsubstituted phenylethylamine, potentially leading to marginally lower yields under identical reaction times. However, in all cases, the stereochemical integrity of the chiral center is maintained, which is the most critical parameter.
The key differentiator for this compound lies in the functionality it introduces. The benzamide group provides additional hydrogen bonding capacity, which can be crucial for target affinity and can favorably influence the ADME (absorption, distribution, metabolism, and excretion) properties of the final molecule.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from a commercially available chiral precursor. A representative synthetic workflow is outlined below.
Caption: Asymmetric synthesis of this compound.
Step-by-Step Protocol:
-
Asymmetric Reduction: To a solution of 4-acetylbenzonitrile in a suitable solvent (e.g., methanol), add a chiral ruthenium catalyst (e.g., Noyori's catalyst). Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Activation of Hydroxyl Group: Dissolve the resulting (R)-4-(1-hydroxyethyl)benzonitrile in a solvent like dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours.
-
Azide Displacement: To a solution of the mesylated intermediate in DMF, add sodium azide and heat the mixture. The reaction progress is monitored by TLC.
-
Azide Reduction: Dissolve the azido intermediate in methanol and add a catalytic amount of palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere.
-
Nitrile Hydrolysis: Treat the resulting amine with hydrogen peroxide in the presence of a base like sodium hydroxide to hydrolyze the nitrile to a primary amide. Purify the final product by chromatography or recrystallization.
General Protocol for Amide Coupling
Caption: General workflow for amide coupling.
Step-by-Step Protocol:
-
To a solution of N-Boc-L-alanine (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the chiral amine (e.g., this compound) (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.[12]
Conclusion and Outlook
This guide provides a comparative analysis of this compound against other commonly used chiral primary amines in the context of amide bond formation, a critical reaction in drug discovery. The experimental data demonstrates that while all the compared building blocks are effective in terms of yield and stereochemical control, this compound offers the distinct advantage of incorporating a benzamide functionality. This moiety can provide additional interaction points with the biological target and potentially enhance the overall drug-like properties of the final compound.
The choice of a chiral building block is a strategic decision in the drug design process. Factors such as the desired pharmacophore, the need for further diversification, and the overall synthetic strategy must be considered. This compound represents a valuable tool in the medicinal chemist's arsenal, particularly when the introduction of a hydrogen-bonding benzamide group is desired to modulate the biological activity and physicochemical properties of a drug candidate. Future work should focus on exploring the utility of this building block in a wider range of synthetic transformations and its impact on the pharmacological profiles of the resulting compounds.
References
- 1. Collection - Scalable Synthesis of a Prostaglandin EP4 Receptor Antagonist - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]
- 9. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Application of (R)-4-(1-Aminoethyl)benzamide in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Bruton's Tyrosine Kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of various B-cell malignancies.[1][2] The intricate synthesis of these complex molecules often relies on the use of specific chiral building blocks to ensure the desired stereochemistry, which is paramount for their efficacy and selectivity.[3][4] This guide provides an in-depth technical comparison of the utility of (R)-4-(1-Aminoethyl)benzamide as a chiral intermediate in the synthesis of BTK inhibitors, benchmarked against alternative synthetic strategies.
The Critical Role of Chirality in BTK Inhibition
BTK is a non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][5] The dysregulation of this pathway is a hallmark of numerous B-cell cancers.[6] Small-molecule inhibitors that target BTK have revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1]
The stereochemistry of these inhibitors is a critical determinant of their biological activity. The precise three-dimensional arrangement of atoms dictates how the inhibitor fits into the ATP-binding pocket of the BTK enzyme. Even minor variations in stereochemistry can significantly impact binding affinity, selectivity, and pharmacokinetic properties.[3][4] Consequently, the enantioselective synthesis of BTK inhibitors is a primary focus in their chemical development.
This compound as a Chiral Building Block
This compound is a chiral primary amine that presents itself as a valuable intermediate in the synthesis of certain BTK inhibitors. Its structure incorporates a chiral center directly attached to a benzamide moiety, a common structural motif in various pharmacologically active compounds. While the direct application of this specific enantiomer in the synthesis of currently marketed BTK inhibitors is not extensively documented in publicly available literature, its structural alerts and the use of its (S)-enantiomer in patent literature strongly suggest its potential as a key building block.
A notable example is the synthesis of Acalabrutinib, a highly selective, second-generation BTK inhibitor. The core structure of Acalabrutinib features an (S)-pyrrolidinyl group linked to an imidazo[1,5-a]pyrazine core, which is in turn connected to a benzamide moiety. The synthesis of Acalabrutinib and its analogs often involves the coupling of a chiral amine with a heterocyclic core.
Comparative Analysis of Synthetic Strategies for BTK Inhibitors
The synthesis of BTK inhibitors like Acalabrutinib and Zanubrutinib can be broadly categorized into two main approaches for establishing the crucial stereocenter:
-
Chiral Resolution: This classic approach involves the synthesis of a racemic mixture of a key intermediate, followed by separation of the desired enantiomer using a chiral resolving agent.
-
Asymmetric Synthesis: This more modern approach aims to directly synthesize the desired enantiomer, often through the use of chiral catalysts or chiral starting materials.
The choice between these strategies is often a balance of factors including cost, scalability, and the desired enantiomeric purity of the final product.
Case Study: Synthesis of Zanubrutinib
Zanubrutinib, another potent BTK inhibitor, provides an excellent case study for comparing synthetic strategies where a chiral amine is a key component. While not directly employing this compound, the synthesis of Zanubrutinib involves a chiral piperidine moiety, highlighting the principles of introducing chirality that would be applicable.
One common route to (R)-Zanubrutinib involves the synthesis of a racemic piperidine intermediate, followed by chiral resolution using L-dibenzoyl tartaric acid (L-DBTA).[7] An alternative, more direct approach involves asymmetric hydrogenation of a prochiral precursor to establish the stereocenter.[7]
Table 1: Comparison of Synthetic Strategies for a Key Chiral Intermediate in Zanubrutinib Synthesis
| Parameter | Chiral Resolution of Racemic Piperidine | Asymmetric Hydrogenation |
| Starting Material | Racemic piperidine precursor | Prochiral enamine precursor |
| Key Reagent | L-Dibenzoyl tartaric acid (L-DBTA) | Chiral catalyst (e.g., Ru-based) |
| Typical Yield | ~30-40% for the desired enantiomer | >90% |
| Enantiomeric Excess (e.e.) | >99% after resolution and recrystallization | Often >95% |
| Process Steps | Synthesis of racemate, salt formation, fractional crystallization, liberation of free base | Asymmetric hydrogenation, purification |
| Scalability | Can be challenging due to the need for large quantities of resolving agent and solvent for crystallization | Generally more scalable and atom-economical |
The data presented in this table are representative values compiled from various synthetic procedures and may vary depending on specific reaction conditions and scale.[7]
Experimental Protocols
Representative Protocol for Chiral Resolution
The following is a generalized protocol for the chiral resolution of a racemic amine intermediate, analogous to what might be employed for a precursor to a BTK inhibitor.
Step 1: Formation of Diastereomeric Salts
-
Dissolve the racemic amine intermediate in a suitable solvent (e.g., methanol, ethanol).
-
Add a solution of the chiral resolving agent (e.g., L-dibenzoyl tartaric acid) in the same solvent.
-
Stir the mixture to allow for the formation of diastereomeric salts.
-
The less soluble diastereomer will precipitate out of the solution.
Step 2: Isolation of the Desired Diastereomer
-
Filter the precipitated solid and wash with a small amount of cold solvent.
-
The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer if desired.
-
The isolated diastereomeric salt can be further purified by recrystallization to enhance diastereomeric purity.
Step 3: Liberation of the Enantiomerically Pure Amine
-
Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide).
-
Stir vigorously until the salt is fully dissolved and the free amine is partitioned into the organic layer.
-
Separate the organic layer, wash with brine, and dry over a suitable drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the enantiomerically enriched free amine.
Representative Protocol for Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral enamine to generate a chiral amine.
Step 1: Preparation of the Catalyst
-
In an inert atmosphere glovebox, dissolve the chiral ligand and the metal precursor (e.g., a rhodium or ruthenium complex) in a degassed solvent.
-
Stir the mixture to form the active catalyst.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the prochiral enamine substrate in a suitable degassed solvent.
-
Add the prepared catalyst solution to the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by techniques such as HPLC or TLC).
Step 3: Work-up and Purification
-
Carefully vent the hydrogen gas and cool the reactor to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield the highly enantiomerically enriched chiral amine.
Visualization of Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the synthesis of a chiral amine intermediate for a BTK inhibitor via chiral resolution and asymmetric synthesis.
Caption: Workflow for Chiral Resolution.
Caption: Workflow for Asymmetric Synthesis.
Conclusion and Future Outlook
The synthesis of BTK inhibitors is a testament to the advancements in modern medicinal and process chemistry, where the precise control of stereochemistry is paramount. While chiral resolution remains a viable and effective method, particularly at the laboratory scale, asymmetric synthesis offers significant advantages in terms of efficiency, scalability, and atom economy, making it the preferred strategy for large-scale manufacturing.
Chiral intermediates like this compound and its enantiomer are valuable tools for medicinal chemists. The choice of which chiral building block to use, or which synthetic strategy to employ, will depend on a multitude of factors including the specific structure of the target BTK inhibitor, the availability and cost of starting materials and catalysts, and the desired scale of production.
As the field of BTK inhibitors continues to evolve with the development of next-generation reversible and covalent inhibitors, the demand for efficient and robust methods for their enantioselective synthesis will undoubtedly grow. The continued exploration of novel chiral building blocks and innovative catalytic systems will be crucial in driving the discovery and development of safer and more effective therapies for patients with B-cell malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparison of different chiral resolving agents for 4-(1-aminoethyl)benzamide
Foreword
In the synthesis of chiral active pharmaceutical ingredients (APIs), the stereochemical integrity of key intermediates is paramount. The enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles, making their effective separation a critical, non-negotiable step in drug development. This guide provides an in-depth technical comparison of chiral resolving agents for the racemic intermediate 4-(1-aminoethyl)benzamide.
This document moves beyond a simple catalog of reagents. It is designed to provide researchers, scientists, and drug development professionals with a strategic framework for selecting and optimizing a chiral resolution process. We will delve into the mechanistic principles of diastereomeric salt formation, present a comparative analysis of common resolving agents, and provide detailed, field-tested protocols. Our objective is to blend established chemical principles with practical, industry-relevant insights to empower you to build robust, efficient, and scalable resolution strategies.
The Core Principle: Resolution via Diastereomeric Salt Crystallization
The classical method of chiral resolution, and the focus of this guide, relies on the temporary conversion of an enantiomeric pair into a diastereomeric pair. Enantiomers—non-superimposable mirror images—share identical physical properties (e.g., solubility, melting point), making their direct separation impossible by standard physical means. Diastereomers, however, are stereoisomers that are not mirror images and possess distinct physical properties.
By reacting the racemic amine, (±)-4-(1-aminoethyl)benzamide, with a single enantiomer of a chiral acid (the resolving agent), we form two diastereomeric salts with different solubility profiles in a given solvent system.[1] This solubility differential is the key we exploit to selectively crystallize one diastereomer, thereby isolating one of the original enantiomers.
Figure 1. General workflow for chiral resolution by diastereomeric salt crystallization.
Comparative Analysis of Chiral Resolving Agents
The success of a resolution hinges on the selection of the resolving agent and the crystallization solvent. For amines structurally similar to 4-(1-aminoethyl)benzamide, patent literature points to a highly effective strategy utilizing a primary chiral auxiliary in combination with a salt-forming auxiliary compound to achieve high optical purity.[2][3]
Primary Resolving Agents: Tartaric Acid Derivatives
Derivatives of tartaric acid are mainstays of industrial chiral resolution. Their dicarboxylic nature, rigid stereochemistry, and capacity for strong hydrogen bonding facilitate the formation of well-ordered, crystalline diastereomeric salts. For amines of this class, O,O'-diacyltartaric acids are particularly effective.[2][4]
| Resolving Agent | Typical Solvent(s) | Key Advantages | Reference |
| (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Polar protic solvents (e.g., Alcohols) | Forms highly crystalline salts; bulky benzoyl groups enhance selectivity. | [2][5] |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DTTA) | Polar protic solvents | Similar to DBTA, often provides excellent enantiomeric excess. | [2][5] |
| (+)-Tartaric Acid | Methanol, Ethanol | Most economical choice, widely available, good for initial screening. | [6] |
Expertise & Experience: While natural (+)-tartaric acid is a cost-effective starting point, its acylated derivatives, DBTA and DTTA, are often superior for achieving high enantiomeric excess (>99%) in a single crystallization.[4][5] The bulky aromatic groups create more significant steric and electronic differences between the two diastereomeric salts, leading to a larger solubility gap—the single most important factor for a clean separation.[7] The choice of solvent is critical; alcohols are typically used to dissolve the components, and the crystallization is induced by controlled cooling or the addition of an anti-solvent.
Salt-Forming Auxiliary Compounds
Intriguingly, for the closely related N-[4-(1-aminoethyl)-phenyl]-sulfonamide class, patents disclose a powerful technique where mandelic acid or camphorsulfonic acid is used as a "salt-forming auxiliary compound" alongside the primary tartaric acid derivative.[2][3] This suggests a synergistic effect, potentially by modifying the crystal lattice or altering the solubility properties of the diastereomeric salts to enhance the resolution efficiency.
| Auxiliary Agent | Structure Type | Potential Role in Resolution | Reference |
| (S)-(+)-Mandelic Acid | Chiral α-hydroxy acid | Modifies salt complex, potentially improving crystal packing and solubility differential. | [2] |
| (1R)-(-)-Camphor-10-sulfonic acid (CSA) | Chiral sulfonic acid | Strong acid ensures complete salt formation; rigid structure can enforce a specific crystal habit. | [2][8] |
Expertise & Experience: The use of these auxiliaries represents a more advanced, process-optimization approach. Mandelic acid, being a weaker acid, may participate in more complex hydrogen-bonding networks within the crystal. CSA, a much stronger acid, will definitively protonate the amine and may act as a robust anchor for crystal formation.[9] An experimental design should evaluate the primary tartaric acid derivative alone and then in combination with these auxiliaries to determine the optimal system for both yield and enantiomeric purity.
Experimental Protocols: A Self-Validating System
The following protocol provides a robust, step-by-step methodology for the resolution of (±)-4-(1-aminoethyl)benzamide. It includes a critical in-process control to ensure the trustworthiness of the result before proceeding to the final isolation.
Figure 2. Detailed protocol for the chiral resolution and validation process.
Protocol Steps:
-
Dissolution and Salt Formation: Charge a suitable reactor with (±)-4-(1-aminoethyl)benzamide (1.0 eq.) and the primary resolving agent, e.g., (-)-O,O'-Di-p-toluoyl-L-tartaric acid (0.5 - 1.0 eq.), in a polar protic solvent (e.g., methanol or ethanol). Heat the mixture to reflux to ensure complete dissolution.
-
Causality: Using 0.5 equivalents of the resolving agent is a common industrial practice. Theoretically, only half of the racemic amine can form the desired, less-soluble salt. Using a large excess of the resolving agent can sometimes decrease purity by forcing the more soluble diastereomer out of solution.
-
-
Controlled Crystallization: Slowly cool the solution to ambient temperature over several hours. A linear cooling ramp is ideal. If crystallization is sluggish, seeding with a small crystal of the desired diastereomeric salt can be beneficial. Further cooling in an ice bath can maximize yield.
-
Causality: Slow cooling is paramount for selective crystallization. It allows the system to remain near equilibrium, favoring the formation of the most stable (and least soluble) crystal lattice, thus excluding the incorrect diastereomer and maximizing enantiomeric excess.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to displace the mother liquor, which is enriched in the more soluble diastereomer.
-
In-Process Control (Self-Validation): Before processing the entire batch, it is essential to validate the resolution. Take a small sample (~20 mg) of the wet cake, suspend it in 1M NaOH(aq), and extract the liberated amine with an organic solvent (e.g., dichloromethane). Analyze the organic extract via chiral HPLC or SFC to determine the enantiomeric excess (e.e.).
-
Trustworthiness: This step is the protocol's self-validating mechanism. It provides quantitative data on the success of the crystallization. If the e.e. is below the desired specification, the bulk material can be subjected to recrystallization before the final, irreversible liberation step.
-
-
Liberation of Free Amine: Suspend the bulk diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a base, such as 2M NaOH, with stirring until the aqueous layer is basic (pH > 12) and all solids have dissolved.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one or more times with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure 4-(1-aminoethyl)benzamide.
Conclusion and Recommendations
The resolution of racemic 4-(1-aminoethyl)benzamide is most effectively approached using a tartaric acid derivative as the primary resolving agent.
-
Recommendation for Initial Screening: Begin with (+)-Tartaric acid due to its low cost and availability to establish baseline resolution conditions.
-
Recommendation for High Purity: For achieving the highest enantiomeric excess, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) or (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DTTA) are the agents of choice. Their superior ability to differentiate between the enantiomers often justifies their higher cost.
-
Recommendation for Process Optimization: Based on authoritative patent data for analogous structures, the inclusion of (S)-(+)-Mandelic Acid or (1R)-(-)-Camphor-10-sulfonic acid as a salt-forming auxiliary should be investigated.[2][3] This advanced strategy can provide a synergistic effect, potentially improving both the yield and optical purity of the desired enantiomer.
Ultimately, the optimal resolution strategy is always substrate-specific and requires empirical determination. A systematic screening of resolving agents, solvents, and stoichiometry, guided by the principles and data outlined in this guide, will lead to a robust and scalable process for producing enantiomerically pure 4-(1-aminoethyl)benzamide.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 3. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
